molecular formula C17H21NO2 B10756016 Nisoxetine CAS No. 57226-61-6

Nisoxetine

Numéro de catalogue: B10756016
Numéro CAS: 57226-61-6
Poids moléculaire: 271.35 g/mol
Clé InChI: ITJNARMNRKSWTA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nisoxetine is a highly potent and selective antagonist of the norepinephrine transporter (NET), historically investigated as a potential antidepressant. Its primary research value lies in its exquisite selectivity for NET over the serotonin transporter (SERT) and dopamine transporter (DAT), making it an indispensable pharmacological tool for isolating noradrenergic mechanisms in complex neurobiological systems. Researchers utilize this compound in vitro to study the kinetics of norepinephrine reuptake and to probe the structure and function of NET. In vivo, it is employed in animal models of depression, attention, and stress to dissect the specific contributions of norepinephrine signaling, independent of serotonergic or dopaminergic pathways. Furthermore, this compound is a key compound in neuropharmacology for validating the mechanisms of action of other antidepressants and psychostimulants. Its high affinity allows for radiolabeling ([3H]-nisoxetine) and use in autoradiography and binding assays to localize and quantify NET distribution in brain tissue, providing critical insights into the noradrenergic circuitry underlying arousal, mood, and cognition. This compound is for research use only in laboratory applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

57226-61-6

Formule moléculaire

C17H21NO2

Poids moléculaire

271.35 g/mol

Nom IUPAC

3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine

InChI

InChI=1S/C17H21NO2/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2/h3-11,15,18H,12-13H2,1-2H3

Clé InChI

ITJNARMNRKSWTA-UHFFFAOYSA-N

SMILES canonique

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of Nisoxetine at the Norepinephrine Transporter: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisoxetine (B1678948), a phenoxyphenylpropylamine derivative, is a potent and highly selective inhibitor of the norepinephrine (B1679862) transporter (NET).[1][2] Its high affinity and selectivity have established it as a critical pharmacological tool for the preclinical investigation of noradrenergic systems.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound on the NET, detailing its binding kinetics, inhibitory properties, and the experimental methodologies used for its characterization. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this benchmark NET inhibitor.

Molecular Interaction with the Norepinephrine Transporter

This compound exerts its effects by directly binding to the norepinephrine transporter, a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[5] This interaction competitively inhibits the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons, thereby prolonging the neurotransmitter's availability to postsynaptic and presynaptic receptors.[6][7]

Binding Affinity and Kinetics

The interaction of this compound with the NET is characterized by high affinity. This is quantified by the equilibrium dissociation constant (Kd) and the inhibition constant (Ki), which are typically in the low nanomolar range. The binding of [3H]this compound to the transporter is saturable and dependent on the presence of sodium and chloride ions.[3][8]

Kinetic analyses have revealed that the binding of this compound is competitive with the endogenous substrate, norepinephrine.[2] This indicates that this compound binds to the same site or an overlapping site as norepinephrine on the transporter protein.[2] Interestingly, some studies suggest that the binding of this compound and other NET ligands, such as the cocaine analog CFT, may not be mutually exclusive, hinting at the possibility of complex allosteric interactions at the transporter.[9]

Potency of Norepinephrine Reuptake Inhibition

The functional consequence of this compound's binding to the NET is the potent inhibition of norepinephrine reuptake. This is typically measured by the half-maximal inhibitory concentration (IC50) in in vitro neurotransmitter uptake assays. These assays directly assess the ability of this compound to block the transport of radiolabeled or fluorescently labeled norepinephrine into cells or synaptosomes expressing the NET.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for this compound's interaction with the norepinephrine transporter, as well as its selectivity over other monoamine transporters.

ParameterValueSpecies/SystemReference
Ki (Inhibition Constant) 0.46 nMRat NET[6]
~1-5 nMHuman NET[10]
Kd (Dissociation Constant) 0.8 nMRat Brain Homogenates[3][8]
IC50 (NE Reuptake Inhibition) ~8 nM (EC50)Human NET[10]

Table 1: Binding Affinity and Potency of this compound at the Norepinephrine Transporter. This table presents key quantitative metrics defining the interaction of this compound with the norepinephrine transporter.

TransporterKi (nM)Selectivity (fold vs. NET)Reference
Norepinephrine Transporter (NET) 0.46-[6]
Serotonin (B10506) Transporter (SERT) 158~343[6]
Dopamine (B1211576) Transporter (DAT) 378~821[6]

Table 2: Selectivity Profile of this compound for Monoamine Transporters. This table illustrates the high selectivity of this compound for the norepinephrine transporter over the serotonin and dopamine transporters.

Signaling Pathways and Downstream Effects

The inhibition of norepinephrine reuptake by this compound leads to an accumulation of norepinephrine in the synaptic cleft, enhancing the activation of adrenergic receptors on both presynaptic and postsynaptic neurons.[6] While the immediate effect is on noradrenergic signaling, the long-term consequences of sustained NET inhibition, as seen with chronic antidepressant treatment, are thought to involve adaptations in intracellular signaling cascades.

Although direct studies on the downstream signaling of this compound are not as extensively documented as for other antidepressants, the known consequences of enhanced noradrenergic signaling and the effects of other monoamine reuptake inhibitors provide a framework for its likely actions. Enhanced activation of G-protein coupled adrenergic receptors can modulate the activity of adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels.[11][12][13] This, in turn, can influence the activity of protein kinase A (PKA) and subsequently the phosphorylation and activation of transcription factors like the cAMP response element-binding protein (CREB).[14]

Furthermore, noradrenergic signaling can interact with other signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is a key regulator of neuronal plasticity and gene expression.[14] Chronic treatment with various antidepressants has been shown to modulate the phosphorylation state of both CREB and ERK.[14]

Below is a diagram illustrating the putative downstream signaling pathway affected by this compound's inhibition of the norepinephrine transporter.

Nisoxetine_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Norepinephrine Norepinephrine Adrenergic_Receptor Adrenergic Receptor Norepinephrine->Adrenergic_Receptor Activates NET Norepinephrine Transporter (NET) NET->Norepinephrine Reuptake Blocked This compound This compound This compound->NET Inhibits G_Protein Gαs Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates ERK_Pathway ERK Pathway PKA->ERK_Pathway Activates CREB CREB PKA->CREB Phosphorylates ERK_Pathway->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Changes in Gene Expression pCREB->Gene_Expression Regulates Radioligand_Binding_Workflow A 1. Cell Membrane Preparation - Culture hNET-expressing cells - Homogenize and centrifuge to isolate membranes B 2. Assay Setup (96-well plate) - Add Assay Buffer, [3H]this compound, and membrane preparation - Add test compound dilutions or non-specific binding control A->B C 3. Incubation - Incubate at 4°C for 2-4 hours with gentle agitation B->C D 4. Filtration - Rapidly filter through glass fiber mats to separate bound and free radioligand - Wash filters with cold Wash Buffer C->D E 5. Scintillation Counting - Place filters in scintillation vials with cocktail - Quantify radioactivity D->E F 6. Data Analysis - Calculate specific binding - Determine IC50 and Ki values E->F Uptake_Assay_Workflow A 1. Cell Plating - Seed hNET-expressing cells in a 96-well plate B 2. Compound Pre-incubation - Wash cells with Assay Buffer - Pre-incubate cells with this compound or vehicle for 15 min at 37°C A->B C 3. Substrate Addition - Add fluorescent norepinephrine substrate to all wells B->C D 4. Kinetic Fluorescence Reading - Immediately measure fluorescence intensity over time (e.g., 30 min) C->D E 5. Data Analysis - Calculate the rate of uptake - Determine the IC50 value for uptake inhibition D->E

References

The Rise and Pivot of a Selective Norepinephrine Reuptake Inhibitor: A Technical History of Nisoxetine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nisoxetine (B1678948) (developmental code name LY-94939) stands as a pivotal molecule in the history of antidepressant drug discovery.[1] Developed in the early 1970s by scientists at Eli Lilly and Company, it emerged from a research program aimed at creating antidepressants with improved safety profiles over the then-standard tricyclic antidepressants (TCAs).[1] this compound is a potent and highly selective norepinephrine (B1679862) reuptake inhibitor (NRI), a property that positioned it as a promising therapeutic candidate.[1] Although it never reached the market, its development laid crucial groundwork for the subsequent discovery of fluoxetine (B1211875) (Prozac®) and it continues to be an invaluable tool in neuroscience research. This technical guide provides a comprehensive overview of the discovery, developmental history, and key experimental data of this compound.

Discovery and Developmental History

The development of this compound was a direct result of a targeted effort to separate the therapeutic effects of TCAs from their undesirable side effects, such as cardiotoxicity and anticholinergic activity. The research, spearheaded at Eli Lilly, focused on a series of phenoxyphenylpropylamines. This chemical class was explored for its potential to inhibit the reuptake of monoamine neurotransmitters.

Initial preclinical studies identified this compound as a potent inhibitor of norepinephrine uptake, with significantly less activity at serotonin (B10506) and dopamine (B1211576) transporters.[1] Early human trials in 1976 demonstrated that at doses sufficient to block norepinephrine reuptake, this compound was well-tolerated with minimal side effects and no significant cardiovascular changes.[2] However, the strategic direction of Eli Lilly's research shifted towards developing a selective serotonin reuptake inhibitor (SSRI), leading to the prioritization and eventual blockbuster success of fluoxetine, a structural analog of this compound. Consequently, the clinical development of this compound as an antidepressant was discontinued.

Despite its stalled clinical progression, this compound's high affinity and selectivity for the norepinephrine transporter (NET) have made it an indispensable pharmacological tool for in vitro and in vivo studies of the noradrenergic system.[1]

Chemical Synthesis

This compound, with the IUPAC name (RS)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine, is a racemic compound.[1] Various synthetic routes have been described, including chemoenzymatic methods to produce enantiomerically pure (R)- and (S)-nisoxetine. The (R)-isomer has been shown to have a 20-fold greater affinity for the NET than the (S)-isomer.[1]

A key synthetic approach involves the asymmetric hydrogenation of a β-aryloxy cinnamic nitrile intermediate, which can yield (S)-nisoxetine with high enantiomeric excess.[3] Another described synthesis involves the reduction of ω-chloropropiophenone, followed by enzymatic resolution and subsequent etherification and amination steps.[4]

Pharmacological Profile

This compound's primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET). This inhibition leads to an increase in the synaptic concentration of norepinephrine.

Binding Affinities and Selectivity

This compound exhibits high affinity for the NET with a reported Ki value of approximately 0.8 nM.[1] Its selectivity for NET over the serotonin transporter (SERT) and the dopamine transporter (DAT) is a defining feature. It is reportedly about 1000-fold more potent at inhibiting norepinephrine uptake than serotonin uptake and 400-fold more potent than its inhibition of dopamine uptake.[1]

TransporterThis compound Ki (nM)Reference CompoundReference Ki (nM)
NET ~0.8Desipramine (B1205290)~1.0-5.0
SERT ~800Fluoxetine~1.0-10.0
DAT ~320GBR 12909~1.0-10.0

Table 1: Comparative in vitro binding affinities of this compound and reference compounds for monoamine transporters.

In Vitro and In Vivo Pharmacology

Preclinical studies have consistently demonstrated this compound's efficacy in blocking norepinephrine reuptake. In synaptosomal preparations from rat brain, this compound potently inhibits the uptake of [3H]-norepinephrine.[5] In vivo microdialysis studies in rats have shown that local administration of this compound into brain regions such as the frontal cortex leads to a significant increase in extracellular norepinephrine levels.

Key Experimental Protocols

[3H]-Nisoxetine Binding Assay

This assay is used to determine the affinity of compounds for the norepinephrine transporter.

Protocol:

  • Tissue Preparation: Rat brain regions rich in NET, such as the frontal cortex or hippocampus, are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a synaptosomal membrane preparation. Protein concentration is determined using a standard method like the BCA assay.

  • Binding Reaction: The membrane preparation is incubated with various concentrations of [3H]-nisoxetine in the presence (for non-specific binding) or absence (for total binding) of a high concentration of a competing NET inhibitor (e.g., desipramine or unlabeled this compound).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis of saturation binding data. For competition binding assays, the IC50 (the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

[3H]-Norepinephrine Uptake Inhibition Assay in Synaptosomes

This functional assay measures the ability of a compound to inhibit the uptake of norepinephrine into nerve terminals.

Protocol:

  • Synaptosome Preparation: Synaptosomes are prepared from brain tissue (e.g., rat cortex or hippocampus) by homogenization in a sucrose (B13894) buffer followed by differential centrifugation to isolate the nerve terminal fraction.[6] The final synaptosomal pellet is resuspended in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).[6]

  • Uptake Assay: Aliquots of the synaptosomal suspension are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle.

  • Initiation of Uptake: The uptake reaction is initiated by the addition of [3H]-norepinephrine at a concentration close to its Km for the transporter.

  • Incubation: The mixture is incubated for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.[6]

  • Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer.[6]

  • Quantification: The amount of [3H]-norepinephrine taken up by the synaptosomes is determined by liquid scintillation counting of the filters.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]-norepinephrine uptake (IC50) is calculated.

Forced Swim Test (FST)

The FST is a behavioral assay in rodents used to screen for potential antidepressant activity.

Protocol:

  • Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.[7][8]

  • Procedure: Mice or rats are individually placed in the water-filled cylinder.[7][8] A typical session lasts for 6 minutes.[9]

  • Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded, typically during the last 4 minutes of the test.[9]

  • Drug Administration: Test compounds, such as this compound, are administered at various doses and at a specified time before the test.

  • Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect. It's important to note that for norepinephrine reuptake inhibitors like this compound, an increase in climbing behavior may also be observed and scored separately from swimming.[10]

Tyramine (B21549) Pressor Response Assay

This clinical pharmacology study assesses the in vivo blockade of the norepinephrine transporter.

Protocol:

  • Subjects: Healthy human volunteers are enrolled in a controlled clinical setting.

  • Baseline Measurements: Baseline cardiovascular parameters, including blood pressure and heart rate, are recorded.

  • Tyramine Challenge: A pressor dose of tyramine (an indirect sympathomimetic amine that is taken up by NET to induce norepinephrine release) is administered intravenously, and the resulting increase in blood pressure is measured.

  • This compound Administration: Subjects are treated with this compound for a specified period.

  • Post-Treatment Tyramine Challenge: The tyramine challenge is repeated, and the pressor response is measured again.

  • Data Analysis: A reduction in the tyramine-induced pressor response following this compound treatment indicates blockade of the norepinephrine transporter.[2]

Visualizations

Signaling Pathway

Nisoxetine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_released NE_vesicle->NE_released Release NE_transporter Norepinephrine Transporter (NET) This compound This compound This compound->NE_transporter Inhibition NE_synapse Norepinephrine (NE) NE_released->NE_synapse NE_synapse->NE_transporter Reuptake Adrenergic_receptor Adrenergic Receptor NE_synapse->Adrenergic_receptor Binding Signal_transduction Signal Transduction (Postsynaptic Effect) Adrenergic_receptor->Signal_transduction Activation

Caption: Mechanism of action of this compound at the noradrenergic synapse.

Experimental Workflow

Norepinephrine_Uptake_Assay_Workflow start Start prep_synaptosomes Prepare Synaptosomes from Brain Tissue start->prep_synaptosomes pre_incubation Pre-incubate Synaptosomes with this compound or Vehicle prep_synaptosomes->pre_incubation add_radioligand Add [3H]-Norepinephrine pre_incubation->add_radioligand incubation Incubate at 37°C add_radioligand->incubation termination Terminate Uptake by Rapid Filtration incubation->termination quantification Quantify Radioactivity (Scintillation Counting) termination->quantification analysis Data Analysis (IC50 Calculation) quantification->analysis end End analysis->end Nisoxetine_Development_Decision_Tree start Start: Develop Antidepressant with Improved Safety over TCAs synthesis Synthesize Phenoxyphenylpropylamine Series start->synthesis screening Screen for Monoamine Reuptake Inhibition synthesis->screening nisoxetine_id Identify this compound: Potent and Selective NET Inhibitor screening->nisoxetine_id preclinical Preclinical Studies: Demonstrate Efficacy and Safety nisoxetine_id->preclinical clinical_phase1 Phase I Clinical Trials: Good Tolerability in Humans preclinical->clinical_phase1 strategic_shift Strategic Shift in Research Focus to SSRIs clinical_phase1->strategic_shift fluoxetine_dev Prioritize Development of Fluoxetine (SSRI) strategic_shift->fluoxetine_dev Yes nisoxetine_discontinued Discontinue Clinical Development of this compound as Antidepressant fluoxetine_dev->nisoxetine_discontinued research_tool This compound becomes a valuable research tool for studying NET nisoxetine_discontinued->research_tool

References

An In-depth Technical Guide to the Chemical Structure and Synthesis Pathways of Nisoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisoxetine (B1678948), (±)-γ-(2-Methoxyphenoxy)-N-methyl-benzenepropanamine hydrochloride, is a potent and selective norepinephrine (B1679862) reuptake inhibitor (SNRI).[1][2] While it was initially investigated as an antidepressant, it is now primarily utilized as a standard research tool to study the norepinephrine transporter (NET).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure of this compound and details two prominent synthesis pathways: asymmetric hydrogenation and chemoenzymatic resolution. The guide includes detailed experimental protocols, quantitative data, and visualizations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a secondary amino compound and an aromatic ether.[2] Its structure features a 3-phenylpropan-1-amine backbone with a 2-methoxyphenoxy group at the γ-position and a methyl group on the amine.[2]

Chemical Structure:

  • IUPAC Name: (RS)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine[1]

  • Molecular Formula: C₁₇H₂₁NO₂[1]

  • Molar Mass: 271.360 g·mol⁻¹[1]

  • CAS Number: 53179-07-0[1]

Physicochemical Properties:

PropertyValueReference
Molecular Weight 271.35 g/mol [3]
XLogP3 3.1[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 7[3]
Topological Polar Surface Area 30.5 Ų[3]
Solubility Water: 20 mg/mL, Ethanol (B145695): 50 mg/mL[4]

Synthesis Pathways

This section details two effective methods for the synthesis of this compound: a highly enantioselective asymmetric hydrogenation and a chemoenzymatic approach that allows for the synthesis of both enantiomers.

Asymmetric Hydrogenation for the Synthesis of (S)-Nisoxetine

A highly efficient route to (S)-nisoxetine utilizes the asymmetric hydrogenation of a (Z)-β-aryloxy cinnamic nitrile intermediate. This method, developed by Kong et al., employs a rhodium catalyst with a chiral f-spiroPhos ligand to achieve excellent enantioselectivity.

Logical Workflow of Asymmetric Hydrogenation:

G cluster_0 Preparation of β-Aryloxy Cinnamic Nitrile cluster_1 Asymmetric Hydrogenation cluster_2 Reduction of Nitrile cluster_3 N-Methylation A 2-Methoxyphenol C (Z)-3-(2-methoxyphenoxy)-3-phenylacrylonitrile A->C K2CO3, DMF, r.t. B Benzoylacetonitrile (B15868) B->C D (S)-3-(2-methoxyphenoxy)-3-phenylpropanenitrile C->D [Rh(cod)Cl]2, (R,R)-f-spiroPhos, H2 (30 atm), CH2Cl2, r.t. E (S)-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine D->E LiAlH4, Et2O, r.t. F (S)-Nisoxetine E->F 1. ClCO2Me, K2CO3, CH2Cl2-H2O 2. LiAlH4, THF

Asymmetric Hydrogenation Pathway to (S)-Nisoxetine.

Experimental Protocol:

Step 1: Synthesis of (Z)-3-(2-methoxyphenoxy)-3-phenylacrylonitrile

  • To a solution of benzoylacetonitrile (1.2 equiv) in DMF, add 2-methoxyphenol (1.0 equiv) and K₂CO₃ (1.0 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Asymmetric Hydrogenation to (S)-3-(2-methoxyphenoxy)-3-phenylpropanenitrile

  • In a glovebox, charge a vial with [Rh(cod)Cl]₂ (0.005 equiv) and (R,R)-f-spiroPhos (0.01 equiv) in CH₂Cl₂.

  • Stir the solution at room temperature for 30 minutes.

  • Add a solution of (Z)-3-(2-methoxyphenoxy)-3-phenylacrylonitrile (1.0 equiv) in CH₂Cl₂.

  • Transfer the vial to an autoclave and purge with hydrogen gas.

  • Pressurize the autoclave to 30 atm with hydrogen and stir at room temperature for 1 hour.

  • Carefully release the pressure and concentrate the reaction mixture.

  • Purify the product by column chromatography.

Step 3: Reduction to (S)-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine

  • To a suspension of LiAlH₄ (4.0 equiv) in dry Et₂O, add a solution of (S)-3-(2-methoxyphenoxy)-3-phenylpropanenitrile (1.0 equiv) in Et₂O dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the sequential addition of water and 15% NaOH solution.

  • Filter the resulting precipitate and wash with Et₂O.

  • Dry the combined organic layers and concentrate to yield the desired amine.

Step 4: N-Methylation to (S)-Nisoxetine

  • To a solution of the amine from the previous step in a mixture of CH₂Cl₂ and water, add K₂CO₃ (4 equiv).

  • Cool the mixture to 0 °C and add methyl chloroformate (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir.

  • Separate the organic layer, dry, and concentrate.

  • Dissolve the crude carbamate (B1207046) in THF and add it dropwise to a suspension of LiAlH₄ in THF.

  • Reflux the mixture, then cool and quench as described in Step 3.

  • Purify the crude product by chromatography to obtain (S)-Nisoxetine.

Quantitative Data for Asymmetric Hydrogenation Pathway:

StepProductYieldEnantiomeric Excess (ee)
1(Z)-3-(2-methoxyphenoxy)-3-phenylacrylonitrile97%N/A
2(S)-3-(2-methoxyphenoxy)-3-phenylpropanenitrile98%99.9%
3(S)-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine96%>99%
4(S)-NisoxetineHigh>99%
Chemoenzymatic Synthesis of (R)- and (S)-Nisoxetine

This pathway provides access to both enantiomers of this compound through a key lipase-catalyzed kinetic resolution of a chiral alcohol intermediate.

Logical Workflow of Chemoenzymatic Synthesis:

G cluster_0 Preparation of Racemic Alcohol cluster_1 Esterification & Resolution cluster_2 Synthesis of (R)-Nisoxetine cluster_3 Synthesis of (S)-Nisoxetine A ω-Chloropropiophenone B (±)-3-Chloro-1-phenyl-1-propanol A->B NaBH4, Ethanol C (±)-3-Chloro-1-phenylpropyl butanoate B->C Butyric anhydride, Pyridine (B92270) D (S)-3-Chloro-1-phenylpropyl butanoate C->D Lipase B (Candida antarctica), Toluene (B28343) E (R)-3-Chloro-1-phenyl-1-propanol C->E Lipase B (Candida antarctica), Toluene H (S)-3-Chloro-1-phenyl-1-propanol D->H Hydrolysis F (R)-1-Chloro-3-(2-methoxyphenoxy)-1-phenylpropane E->F 2-Methoxyphenol, PPh3, DEAD, THF G (R)-Nisoxetine F->G Methylamine (B109427), Ethanol, 130°C I (S)-1-Chloro-3-(2-methoxyphenoxy)-1-phenylpropane H->I 2-Methoxyphenol, PPh3, DEAD, THF J (S)-Nisoxetine I->J Methylamine, Ethanol, 130°C

Chemoenzymatic Pathway to (R)- and (S)-Nisoxetine.

Experimental Protocol:

Step 1: Synthesis of (±)-3-Chloro-1-phenyl-1-propanol

  • Dissolve ω-chloropropiophenone in ethanol.

  • Add NaBH₄ portion-wise at 0 °C.

  • Stir the reaction at room temperature until completion.

  • Quench with dilute HCl and extract with an organic solvent.

  • Dry and concentrate to obtain the racemic alcohol.

Step 2: Esterification and Lipase-Catalyzed Resolution

  • To a solution of the racemic alcohol in dichloromethane, add pyridine and butyric anhydride.

  • Stir at room temperature.

  • Work up the reaction to isolate the racemic ester.

  • Dissolve the racemic ester in toluene and add immobilized Lipase B from Candida antarctica (CALB).

  • Stir the suspension at a controlled temperature.

  • Monitor the reaction for approximately 50% conversion.

  • Filter off the enzyme and separate the unreacted (R)-alcohol and the (S)-ester by column chromatography.

Step 3: Synthesis of (R)-Nisoxetine

  • Dissolve (R)-3-chloro-1-phenyl-1-propanol, 2-methoxyphenol, and PPh₃ in dry THF.

  • Add diethyl azodicarboxylate (DEAD) dropwise at 0 °C.

  • Stir at room temperature.

  • Purify the resulting ether.

  • Heat the ether with aqueous methylamine in ethanol in a sealed tube at 130 °C.

  • Purify the final product to obtain (R)-Nisoxetine.

Step 4: Synthesis of (S)-Nisoxetine

  • Hydrolyze the (S)-3-chloro-1-phenylpropyl butanoate to obtain (S)-3-chloro-1-phenyl-1-propanol.

  • Follow the same procedure as for the (R)-enantiomer (Step 3) to synthesize (S)-Nisoxetine.

Quantitative Data for Chemoenzymatic Pathway:

StepProductYieldEnantiomeric Excess (ee)
1(±)-3-Chloro-1-phenyl-1-propanolHighN/A
2a (Resolution)(R)-3-Chloro-1-phenyl-1-propanol~45-50%>99%
2b (Resolution)(S)-3-Chloro-1-phenylpropyl butanoate~45-50%>99%
3(R)-NisoxetineGood>99%
4(S)-NisoxetineGood>99%

Mechanism of Action: Norepinephrine Transporter Inhibition

This compound exerts its pharmacological effects by selectively inhibiting the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[1] This inhibition leads to an increased concentration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.

Simplified Diagram of NET Inhibition by this compound:

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Norepinephrine (NE) Synthesis B Vesicular Storage of NE A->B C NE Release B->C E Norepinephrine (NE) C->E D Norepinephrine Transporter (NET) I Reuptake of NE D->I Normal Condition E->D Normal Condition F Adrenergic Receptors E->F G Postsynaptic Signal F->G H This compound H->D Inhibition

Mechanism of this compound Action at the Synapse.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of this compound. The asymmetric hydrogenation and chemoenzymatic routes offer versatile and efficient methods for obtaining this valuable research compound in high enantiopurity. The provided experimental protocols and quantitative data serve as a practical resource for chemists in the fields of medicinal chemistry and drug development. The visualization of the synthesis pathways and the mechanism of action aims to enhance the understanding of the logical flow of these processes.

References

The Pharmacological Profile of Nisoxetine: An In-depth Technical Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Selective Norepinephrine (B1679862) Reuptake Inhibitor

Nisoxetine (B1678948), also known by its developmental code name LY-94939, is a potent and highly selective norepinephrine reuptake inhibitor (NRI).[1] Developed in the 1970s by Eli Lilly and Company, it was initially investigated as an antidepressant. While it never reached the pharmaceutical market for clinical use, this compound has become an invaluable tool in neuroscience research. Its high affinity and selectivity for the norepinephrine transporter (NET) make it an ideal pharmacological agent for elucidating the role of the noradrenergic system in various physiological and pathological processes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding affinities, and detailed experimental protocols for its use as a research chemical.

Mechanism of Action

This compound exerts its pharmacological effects by binding to the norepinephrine transporter (NET) on the presynaptic membrane of noradrenergic neurons. This binding action blocks the reuptake of norepinephrine from the synaptic cleft, leading to an increased concentration and prolonged availability of the neurotransmitter to act on postsynaptic adrenergic receptors.[1][2] This selective inhibition of norepinephrine reuptake is the primary mechanism underlying its various physiological effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity and potency of this compound for monoamine transporters.

Table 1: Binding Affinity of this compound for Monoamine Transporters

TransporterSpeciesAssay TypeLigandK_i (nM)Reference
NETHumanRadioligand Binding[³H]this compound0.8[1]
NETRatRadioligand Binding[³H]this compound0.7 - 1.4[3][4]
DATHumanRadioligand Binding[³H]WIN 35,428~400[1]
SERTHumanRadioligand Binding[³H]Citalopram~1000[1]

Table 2: Functional Potency of this compound

Assay TypeSpeciesPreparationIC₅₀ (nM)Reference
Norepinephrine UptakeRatCortical Synaptosomes~1[4]
Dopamine UptakeRatStriatal Synaptosomes>1000[1]
Serotonin UptakeRatCortical Synaptosomes>1000[1]

Experimental Protocols

Radioligand Binding Assay for Norepinephrine Transporter

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human norepinephrine transporter (hNET) using [³H]this compound.

Materials:

  • HEK293 cells stably expressing hNET

  • [³H]this compound (specific activity ~70-90 Ci/mmol)

  • Test compound (e.g., this compound as a reference)

  • Desipramine (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Cold Assay Buffer

  • Scintillation cocktail

  • 96-well microplates

  • Glass fiber filter mats

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293-hNET cells to confluency.

    • Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

    • Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.

    • Resuspend the pellet in a small volume of ice-cold Assay Buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]this compound (final concentration ~1 nM), and 100 µL of the membrane preparation (20-40 µg of protein).

      • Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL of [³H]this compound, and 100 µL of the membrane preparation.

      • Test Compound: 50 µL of the test compound dilution, 50 µL of [³H]this compound, and 100 µL of the membrane preparation.

    • Incubate the plate at 4°C for 2-3 hours.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters three times with ice-cold Wash Buffer.

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value and subsequently the K_i value using the Cheng-Prusoff equation.

Norepinephrine Uptake Assay in Synaptosomes

This protocol outlines a method to measure the inhibition of norepinephrine uptake by this compound in rat brain synaptosomes.

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus)

  • [³H]Norepinephrine

  • This compound

  • Krebs-Ringer buffer

  • Pargyline (MAO inhibitor)

  • Ascorbic acid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Dissect the desired brain region on ice.

    • Homogenize the tissue in ice-cold sucrose (B13894) buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (synaptosomal fraction) in Krebs-Ringer buffer.

  • Uptake Assay:

    • Pre-incubate synaptosomes with various concentrations of this compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding [³H]Norepinephrine (final concentration in the low nanomolar range).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC₅₀ value for this compound by plotting the percentage of inhibition of norepinephrine uptake against the concentration of this compound.

Behavioral Pharmacology: Forced Swim Test

The forced swim test is a common behavioral assay to assess antidepressant-like activity.

Materials:

  • Rats or mice

  • Cylindrical container filled with water (23-25°C)

  • This compound solution for injection

  • Vehicle control

Procedure:

  • Habituation (for rats):

    • On day 1, place each rat in the water-filled cylinder for 15 minutes.

    • Remove the rat, dry it, and return it to its home cage.

  • Drug Administration:

    • On day 2 (for rats) or on the single test day (for mice), administer this compound or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.) at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Session:

    • Place the animal in the cylinder and record its behavior for 5-6 minutes.

    • The primary measure is the duration of immobility, defined as the time the animal spends floating with only minimal movements to keep its head above water.

  • Data Analysis:

    • Compare the immobility time between the this compound-treated group and the vehicle-treated group. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Behavioral Pharmacology: Locomotor Activity

This test is used to assess the effects of a compound on spontaneous motor activity.

Materials:

  • Mice or rats

  • Open-field arena equipped with infrared beams or a video tracking system

  • This compound solution for injection

  • Vehicle control

Procedure:

  • Habituation:

    • Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

    • A habituation session in the open-field arena may be conducted on a preceding day.

  • Drug Administration:

    • Administer this compound or vehicle at a specific time before placing the animal in the arena.

  • Test Session:

    • Place the animal in the center of the open-field arena.

    • Record locomotor activity for a set duration (e.g., 30-60 minutes).

    • Parameters measured typically include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis:

    • Compare the locomotor activity parameters between the this compound-treated and vehicle-treated groups. This compound has been shown to antagonize the locomotor-stimulant effects of drugs like d-amphetamine.[5][6]

Downstream Signaling Pathways

The primary action of this compound is to increase the synaptic concentration of norepinephrine. This elevated norepinephrine then interacts with various adrenergic receptors (alpha and beta), which are G-protein coupled receptors (GPCRs), to initiate downstream signaling cascades. The specific pathway activated depends on the receptor subtype expressed on the postsynaptic neuron.

Gs-Coupled Beta-Adrenergic Receptor Signaling

Gs_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE Norepinephrine Beta_AR β-Adrenergic Receptor NE->Beta_AR Activates Gs Gs Protein Beta_AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Gs-coupled β-adrenergic receptor signaling pathway.

Gi-Coupled Alpha-2 Adrenergic Receptor Signaling

Gi_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NE Norepinephrine Alpha2_AR α2-Adrenergic Receptor NE->Alpha2_AR Activates Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Inhibited Gi->AC Inhibits ATP ATP

Caption: Gi-coupled α2-adrenergic receptor signaling pathway.

Gq-Coupled Alpha-1 Adrenergic Receptor Signaling

Gq_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NE Norepinephrine Alpha1_AR α1-Adrenergic Receptor NE->Alpha1_AR Activates Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

Caption: Gq-coupled α1-adrenergic receptor signaling pathway.

Conclusion

This compound remains a cornerstone research tool for investigating the complexities of the noradrenergic system. Its high potency and selectivity for the norepinephrine transporter allow for precise manipulation of noradrenergic signaling in a variety of experimental paradigms. This guide provides a foundational understanding of this compound's pharmacological profile and offers detailed protocols to facilitate its effective use in the laboratory. For researchers in neuroscience and drug development, a thorough understanding of this compound's properties is essential for designing and interpreting experiments aimed at unraveling the role of norepinephrine in health and disease.

References

A Technical Guide to the Binding Affinity and Selectivity of Nisoxetine for Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisoxetine (B1678948), a potent and selective norepinephrine (B1679862) transporter (NET) inhibitor, serves as a critical pharmacological tool for dissecting the roles of the noradrenergic system in various physiological and pathological processes.[1] Its high affinity for NET, coupled with significantly lower affinity for the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT), makes it an invaluable agent for in vitro and in vivo studies. This technical guide provides an in-depth overview of this compound's binding characteristics, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key experimental workflows.

Quantitative Analysis of Binding Affinity and Selectivity

The binding affinity of this compound for the three principal monoamine transporters—NET, SERT, and DAT—has been extensively characterized using various in vitro assay systems. The data, primarily expressed as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), consistently demonstrate this compound's profound selectivity for the norepinephrine transporter.

Binding Affinity Data

The following table summarizes the binding affinities of this compound for human and rat monoamine transporters, as determined by radioligand binding assays. These assays measure the ability of this compound to displace a specific radiolabeled ligand from the transporter.

TransporterSpeciesRadioligandKi (nM)Reference
NETRat[3H]this compound1.4 ± 0.1[2]
NETRat[3H]this compound0.46[3]
SERTRat-158[3]
DATRat-378[3]
DATHuman[3H]WIN-35428>500[4]

Table 1: Binding Affinity (Ki) of this compound for Monoamine Transporters.

Functional Inhibition Data

Uptake inhibition assays provide a functional measure of a compound's potency in blocking the transport of a substrate into the cell. The following table presents the IC50 and Ki values for this compound from monoamine uptake inhibition studies.

TransporterSpeciesSubstrateIC50 (nM)Ki (nM)Reference
NETRat[3H]Noradrenaline-2.1 ± 0.3[2]
NETHumanNEpIC50 = 8.3 ± 0.1-[5]
NETHumanDApIC50 = 8.4 ± 0.3-[5]
NETHumanEPpIC50 = 8.8 ± 0.3-[5]
DATHumanDA1150-[2]

Table 2: Functional Inhibition (IC50/Ki) of this compound on Monoamine Transporters. pIC50 is the negative logarithm of the IC50 value. NE: Norepinephrine, DA: Dopamine, EP: Epinephrine.

Experimental Protocols

The determination of this compound's binding affinity and functional potency relies on well-established in vitro assays. The two primary methods employed are radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay

This method directly measures the interaction of a compound with its target protein. For this compound, [3H]this compound is a commonly used radioligand for labeling NET.[6][7][8]

Objective: To determine the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax) of a radioligand to its target, and to determine the inhibition constant (Ki) of a competing non-labeled compound.

Materials:

  • Biological Material: Rat frontal cortical membranes or cells stably expressing the human norepinephrine transporter (e.g., HEK-hNET cells).[2][9]

  • Radioligand: [3H]this compound.[6][7]

  • Test Compound: this compound (for saturation binding) or other competing ligands.

  • Buffers: Assay buffer (e.g., Krebs-Ringer's buffer).[10]

  • Instrumentation: Scintillation counter, filtration apparatus.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat frontal cortex) in a suitable buffer and centrifuge to isolate the membrane fraction containing the transporters.[8]

  • Incubation: Incubate the membrane preparation with increasing concentrations of [3H]this compound in the presence (for non-specific binding) and absence (for total binding) of a high concentration of a non-labeled competitor (e.g., desipramine).[9]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculated by subtracting non-specific binding from total binding.

    • Saturation Analysis: Plot specific binding against the concentration of [3H]this compound to determine Kd and Bmax using non-linear regression analysis.

    • Competition Analysis: To determine the Ki of a test compound, perform the assay with a fixed concentration of [3H]this compound and varying concentrations of the test compound. The IC50 is determined and converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Brain Tissue / Transfected Cells Membranes Isolated Membranes Tissue->Membranes Homogenization & Centrifugation Incubation Incubate Membranes with [3H]Radioligand & Test Compound Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Specific Binding, Determine Ki / Kd Counting->Analysis

Radioligand Binding Assay Workflow
Monoamine Uptake Inhibition Assay

This functional assay measures the ability of a compound to block the transport of a substrate (e.g., a radiolabeled neurotransmitter or a fluorescent substrate analog) into cells expressing the target transporter.[5][11][12]

Objective: To determine the IC50 value of a compound for inhibiting monoamine uptake.

Materials:

  • Biological Material: Synaptosomes or cells stably expressing the target monoamine transporter (e.g., HEK293 cells).[2][10]

  • Substrate: Radiolabeled neurotransmitter (e.g., [3H]Norepinephrine) or a fluorescent substrate analog.[2][13]

  • Test Compound: this compound or other inhibitors at various concentrations.

  • Buffers and Reagents: Krebs-Henseleit buffer (KHB), stop solution.[11]

  • Instrumentation: Scintillation counter or fluorescence plate reader.[13]

Methodology:

  • Cell Culture: Plate cells expressing the transporter of interest in a multi-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells with buffer and pre-incubate them with varying concentrations of the test compound (this compound) or vehicle.[14]

  • Initiation of Uptake: Add the radiolabeled or fluorescent substrate to initiate the uptake reaction and incubate for a defined period at a specific temperature (e.g., room temperature or 37°C).[10]

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer or a specific stop solution.

  • Quantification: Lyse the cells and measure the amount of substrate taken up using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).

  • Data Analysis: Plot the percentage of inhibition of uptake against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Uptake_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Transporter-Expressing Cells in Plate Preincubation Pre-incubate with this compound Cells->Preincubation Uptake Add Substrate & Incubate Preincubation->Uptake Termination Terminate Uptake Uptake->Termination Quantification Quantify Substrate Uptake Termination->Quantification Analysis Calculate % Inhibition, Determine IC50 Quantification->Analysis

Monoamine Uptake Inhibition Assay Workflow

Mechanism of Action: Reuptake Inhibition

The primary mechanism of action of this compound is the competitive inhibition of the norepinephrine transporter. By binding to NET, this compound blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the concentration and duration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. This direct interaction with the transporter protein is the core of its pharmacological effect and does not typically involve complex downstream signaling cascades for its primary action.

Nisoxetine_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake Receptor Adrenergic Receptor NE->Receptor Binds to This compound This compound This compound->NET Blocks

This compound's Mechanism of Action at the Synapse

Conclusion

This compound's high binding affinity and remarkable selectivity for the norepinephrine transporter solidify its status as a cornerstone research tool in neuropharmacology. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for scientists and researchers investigating the intricacies of the noradrenergic system. The consistent findings across various assay platforms underscore the reliability of this compound as a selective NET inhibitor, enabling precise exploration of norepinephrine's role in health and disease.

References

In Vitro Characterization of Nisoxetine's Effects on Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nisoxetine (B1678948), a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI), serves as a critical pharmacological tool for investigating noradrenergic neurotransmission. Its high affinity for the norepinephrine transporter (NET) over other monoamine transporters makes it an invaluable agent for dissecting the role of norepinephrine in various physiological and pathological processes within the central nervous system. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, inhibitory activity, and the experimental protocols utilized for its assessment. Furthermore, this document illustrates key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and to guide future research.

Quantitative Data Summary: Binding Affinity and Inhibitory Potency

The in vitro efficacy of this compound is primarily defined by its high binding affinity for the norepinephrine transporter (NET) and its potent inhibition of norepinephrine reuptake. Its selectivity is demonstrated by significantly lower affinity for the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). The following tables summarize key quantitative data from in vitro studies.

Table 1: this compound Binding Affinity (Kd and Ki) for Monoamine Transporters

Target TransporterRadioligandPreparationKd (nM)Ki (nM)Reference
Norepinephrine Transporter (NET)[³H]this compoundRat Brain Homogenates0.8-[1]
Norepinephrine Transporter (NET)[³H]this compoundRat Cortical Homogenates0.7-[2]
Norepinephrine Transporter (NET)[³H]this compoundRat Brain Prefrontal Cortex-1.5[3]
Norepinephrine Transporter (NET)[³H]this compoundRat Frontal Cortical Membranes-1.4 ± 0.1
Norepinephrine Transporter (NET)[³H]CFTHEK-hNET cells-4.97 ± 0.80[4]
Dopamine Transporter (DAT)[³H]WIN 35,428Rat Brain Homogenates6-8-[5]
Serotonin Transporter (SERT)[³H]CitalopramMurine Kidney Cells (hSERT)-1.4[3]
Serotonin Transporter (SERT)[³H]CitalopramRat Frontal Cortex-277[3]

Table 2: this compound Inhibitory Potency (IC50) for Monoamine Transporters

Target TransporterAssay TypeCell/Tissue TypeIC50 (nM)Reference
Norepinephrine Transporter (NET)[³H]Norepinephrine UptakeRat Frontal Cortical Synaptosomes2.1 ± 0.3 (Ki)
Serotonin Transporter (SERT)Serotonin UptakeHuman SERT expressed in HEK cells700 - 1400[3]
Voltage-gated Sodium ChannelsNa+ Current Inhibition-1,600 (-70 mV)
Voltage-gated Sodium ChannelsNa+ Current Inhibition-28,600 (-100 mV)

Experimental Protocols

Radioligand Binding Assay for NET Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the norepinephrine transporter using [³H]this compound.

Materials and Reagents:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET)[6]

  • [³H]this compound (specific activity ~70-90 Ci/mmol)[6]

  • Desipramine hydrochloride (for non-specific binding)[6]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4[6]

  • Wash Buffer: Cold Assay Buffer[6]

  • 96-well microplates[6]

  • Glass fiber filter mats (e.g., Whatman GF/B or GF/C)[6]

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Cell Membrane Preparation:

    • Culture hNET-expressing cells to confluency.

    • Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

    • Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.

    • Resuspend the pellet in a small volume of ice-cold Assay Buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer.

    • Determine the protein concentration of the membrane preparation. Store aliquots at -80°C.[6]

  • Binding Assay:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]this compound (final concentration ~1 nM), and 100 µL of the membrane preparation (20-40 µg of protein).[6]

      • Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL of [³H]this compound, and 100 µL of the membrane preparation.[6]

      • Test Compound: 50 µL of the this compound dilution, 50 µL of [³H]this compound, and 100 µL of the membrane preparation.[6]

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation.[6]

  • Filtration and Counting:

    • Pre-soak the glass fiber filter mats in 0.3% polyethyleneimine for at least 30 minutes.[6]

    • Rapidly aspirate the contents of the wells onto the filter mat using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer.[6]

    • Dry the filter mats.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and cap the vials.

    • Quantify the radioactivity using a liquid scintillation counter.[6]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Norepinephrine Uptake Inhibition Assay

This protocol outlines a method to assess the functional inhibition of the norepinephrine transporter by this compound.

Materials and Reagents:

  • HEK-hNET cells or synaptosomes

  • [³H]Norepinephrine

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • This compound

  • Scintillation cocktail

  • 96-well plates

  • Filtration apparatus

Procedure:

  • Cell/Synaptosome Preparation:

    • Prepare a suspension of HEK-hNET cells or synaptosomes in Assay Buffer.

  • Uptake Inhibition Assay:

    • Pre-incubate the cell/synaptosome suspension with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.

    • Initiate the uptake reaction by adding [³H]Norepinephrine at a final concentration near its Km for the transporter.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold Assay Buffer to remove extracellular radiolabel.

  • Quantification and Data Analysis:

    • Lyse the cells/synaptosomes on the filters and measure the retained radioactivity by liquid scintillation counting.

    • Plot the percentage of inhibition of [³H]Norepinephrine uptake against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection cluster_analysis Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membranes with Radioligand and this compound Membrane_Prep->Incubation Reagent_Prep Reagent Preparation ([³H]this compound, this compound, Buffers) Reagent_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC₅₀ and Kᵢ Determination) Scintillation->Data_Analysis NE_Uptake_Workflow cluster_preincubation Pre-incubation cluster_uptake Uptake cluster_termination Termination cluster_quantification Quantification cluster_analysis_uptake Analysis Preincubation Pre-incubation of Cells/Synaptosomes with this compound Uptake_Initiation Initiation of Uptake with [³H]Norepinephrine Preincubation->Uptake_Initiation Uptake_Termination Termination of Uptake by Rapid Filtration Uptake_Initiation->Uptake_Termination Quantification Quantification of Internalized Radioactivity Uptake_Termination->Quantification Data_Analysis_Uptake Data Analysis (IC₅₀ Determination) Quantification->Data_Analysis_Uptake

References

A Comprehensive Technical Guide to the Solubility of Nisoxetine Hydrochloride in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of nisoxetine (B1678948) hydrochloride, a potent and selective norepinephrine (B1679862) reuptake inhibitor. Understanding the solubility of this compound is critical for a wide range of research applications, from in vitro assays to formulation development. This document presents quantitative solubility data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Data Presentation: Solubility Profile

The solubility of this compound hydrochloride has been determined in several common laboratory solvents. The following table summarizes the available quantitative and qualitative data. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of excipients. The data presented here is based on publicly available information and should be considered as a guideline.

SolventMolar Mass ( g/mol )Solubility (mg/mL)Molar Solubility (M)Conditions / Remarks
Water307.8230.78~0.1Soluble up to 100 mM.[1]
20[2][3][4]~0.065
< 30.78[5][6]< 0.1
Dimethyl Sulfoxide (DMSO)45[5]~0.146Sonication is recommended.[5]
Ethanol50[2][3][4]~0.162
IsopropanolSoluble[7]-Qualitative data.
MethanolFreely Soluble-Data for fluoxetine (B1211875) hydrochloride, a structurally similar compound.[8]
AcetonitrileSoluble-Data for fluoxetine hydrochloride, a structurally similar compound.[8]
ChloroformSoluble-Data for fluoxetine hydrochloride, a structurally similar compound.[8]
Acetone (B3395972)Soluble-Data for fluoxetine hydrochloride, a structurally similar compound.[8]

Experimental Protocols

The determination of drug solubility is a fundamental aspect of pre-formulation and analytical studies. The two primary methods for determining the solubility of a compound are the equilibrium shake-flask method and kinetic solubility assays.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with an excess of the solid drug.

Principle: An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound hydrochloride to a sealed flask containing the desired solvent (e.g., water, ethanol, DMSO). The exact amount of excess will depend on the expected solubility.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours of continuous shaking.[9]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation or filtration. It is crucial to ensure that no solid particles are present in the sample to be analyzed.[9]

  • Quantification: Analyze the concentration of this compound hydrochloride in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).

  • Data Analysis: The determined concentration represents the thermodynamic solubility of this compound hydrochloride in the tested solvent under the specified conditions.

G cluster_protocol Shake-Flask Method Workflow A Add excess this compound HCl to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or filter to separate solid B->C D Collect clear supernatant C->D E Quantify concentration (e.g., HPLC) D->E F Determine Thermodynamic Solubility E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to assess the dissolution rate of a compound from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.

Principle: A small volume of a concentrated DMSO stock solution of the compound is added to an aqueous buffer. The formation of a precipitate is monitored over a short period, and the concentration of the compound remaining in solution is determined.

Detailed Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound hydrochloride in DMSO (e.g., 10-20 mM).

  • Assay Plate Preparation: Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the wells of a microplate.[10]

  • Buffer Addition: Add the aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final concentrations of this compound hydrochloride.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) with shaking for a defined period (e.g., 1-2 hours).[10]

  • Precipitate Detection/Separation:

    • Nephelometry: Measure the light scattering caused by any precipitate formed.

    • Filtration/Centrifugation: Separate the precipitate from the solution using a filter plate or by centrifugation.[11]

  • Quantification: Determine the concentration of this compound hydrochloride in the clear solution (filtrate or supernatant) using a suitable analytical method like UV-Vis spectrophotometry or LC-MS/MS.[11]

  • Data Analysis: The highest concentration at which no precipitate is observed or the concentration in the saturated solution is reported as the kinetic solubility.

G cluster_protocol Kinetic Solubility Assay Workflow A Prepare concentrated DMSO stock of this compound HCl B Add stock solution to aqueous buffer in microplate A->B C Incubate with shaking (1-2h) B->C D Separate precipitate (filtration/centrifugation) C->D E Analyze concentration in clear solution (UV-Vis/LC-MS) D->E F Determine Kinetic Solubility E->F G cluster_synapse This compound's Mechanism of Action at the Noradrenergic Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft NET Norepinephrine Transporter (NET) SynapticCleft->NET NE Reuptake Receptors Adrenergic Receptors SynapticCleft->Receptors NE Binding NE_Vesicle Norepinephrine (NE) Vesicles NE_Vesicle->SynapticCleft NE Release NET->Presynaptic This compound This compound HCl This compound->NET Inhibits Receptors->Postsynaptic Signal Transduction

References

Preclinical Pharmacokinetics and Metabolism of Nisoxetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisoxetine (B1678948), a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI), has been a valuable tool in neuroscience research for decades. While it was initially investigated as an antidepressant, it never reached the market for clinical use. However, its high affinity and selectivity for the norepinephrine transporter (NET) make it an important pharmacological agent for studying noradrenergic systems and their role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of this compound, compiling available data to support its use in research and drug development.

Pharmacokinetics

The preclinical pharmacokinetic data for this compound is not extensively published in a consolidated form. However, by compiling information from various sources, a partial profile can be constructed.

Absorption and Distribution

Oral absorption data in preclinical species is limited. An early preclinical study in human volunteers reported an average plasma concentration of 0.028 µg/mL after a single oral dose, which increased to 0.049 µg/mL after the fifteenth dose, suggesting some accumulation with repeated dosing[1].

This compound exhibits significant distribution to the brain. In vivo studies in mice using radiolabeled [11C]this compound have shown uptake and retention of the tracer in various brain regions, including the cortex, striatum, hypothalamus, and thalamus. The highest levels were observed in the hypothalamus and cortex.

Key Pharmacokinetic Parameters
ParameterSpecies/SystemValueReference
Ki (NET) Human0.8 nM[1]
Kd (NET) Human Placenta13.8 ± 0.4 nM[1]
Bmax (NET) Human Placenta5.1 ± 0.1 pmol/mg protein[1]
Kd ([3H]this compound) Rat Cortical Homogenates0.7 nM[2]
Ki (NET) Rat Frontal Cortical Membranes1.4 ± 0.1 nM[3]
Ki ([3H]Noradrenaline uptake) Rat Frontal Cortical Synaptosomes2.1 ± 0.3 nM[3]

Table 1: this compound Binding Affinities

Experimental Protocols

Regional Brain Distribution of [11C]this compound in Mice

  • Radiolabeling: [11C]this compound was synthesized by the alkylation of the nor-methyl precursor with [11C]CH3I.

  • Animal Model: CD-1 mice were used.

  • Administration: [11C]this compound was administered intravenously.

  • Sample Collection: Brain tissue from various regions (cortex, striatum, hypothalamus, thalamus, cerebellum) and blood samples were collected at different time points (e.g., 2, 10, 30, and 60 minutes) post-injection.

  • Analysis: Radioactivity in the tissue and blood samples was measured to determine the distribution of the tracer.

  • Blocking Studies: To assess specific binding, a separate group of mice was pretreated with a high dose of unlabeled this compound (e.g., 7 mg/kg i.v.) before the administration of [11C]this compound.

Metabolism

The metabolism of this compound is not fully elucidated in the available literature. However, based on its chemical structure and data from structurally related compounds like fluoxetine (B1211875) and atomoxetine, key metabolic pathways can be inferred.

Probable Metabolic Pathways

This compound is a secondary amine and contains a methoxy (B1213986) group, making it susceptible to several metabolic reactions, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The two most probable primary metabolic pathways are:

  • N-demethylation: Removal of the methyl group from the nitrogen atom to form the N-desmethylthis compound metabolite. This is a common metabolic route for many drugs containing an N-methyl group and is often catalyzed by enzymes such as CYP2D6.

  • O-demethylation: Removal of the methyl group from the methoxy-phenyl ring to form an O-desmethylthis compound metabolite.

These primary metabolites can then undergo further phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.

Cytochrome P450 Involvement

Direct studies identifying the specific CYP isozymes responsible for this compound metabolism are scarce. However, research on structurally similar drugs provides strong indications. For instance, the metabolism of fluoxetine, another phenoxyphenylpropylamine, is known to be mediated by several CYP enzymes, with CYP2D6 playing a major role in its N-demethylation[4]. Furthermore, studies have shown that this compound can inhibit CYP2C11 in rat liver microsomes[5]. Given these findings, it is highly probable that CYP2D6 and other CYP enzymes are involved in the metabolism of this compound.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

A standard approach to investigate the in vitro metabolism of a compound like this compound would involve the following protocol:

  • Incubation: this compound would be incubated with liver microsomes from different species (e.g., rat, mouse, dog, human) in the presence of NADPH (a necessary cofactor for CYP enzyme activity) at 37°C.

  • Sample Analysis: At various time points, the reaction would be stopped, and the samples analyzed by a sensitive analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent drug and any metabolites formed.

  • Enzyme Phenotyping: To identify the specific CYP enzymes involved, recombinant human CYP enzymes or specific chemical inhibitors of different CYP isoforms would be used in the incubation mixture. A reduction in the formation of a particular metabolite in the presence of a specific inhibitor would indicate the involvement of that CYP enzyme.

Visualizations

Logical Relationship of this compound's Mechanism of Action

Nisoxetine_Mechanism This compound This compound net Norepinephrine Transporter (NET) This compound->net Inhibits norepinephrine Norepinephrine net->norepinephrine Reuptake from synaptic_cleft Synaptic Cleft norepinephrine->synaptic_cleft Increases concentration in postsynaptic_receptor Postsynaptic Adrenergic Receptors synaptic_cleft->postsynaptic_receptor Activates neuronal_signaling Enhanced Noradrenergic Signaling postsynaptic_receptor->neuronal_signaling

This compound's inhibitory action on the norepinephrine transporter.
Experimental Workflow for In Vitro Metabolism Study

in_vitro_metabolism_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis This compound This compound Solution incubation_mix Incubation at 37°C This compound->incubation_mix microsomes Liver Microsomes (Rat, Mouse, Dog, Human) microsomes->incubation_mix nadph NADPH Solution nadph->incubation_mix quenching Quench Reaction incubation_mix->quenching extraction Sample Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms identification Metabolite Identification and Quantification lcms->identification

A typical workflow for studying this compound metabolism in vitro.
Putative Metabolic Pathway of this compound

Nisoxetine_Metabolism This compound This compound n_desmethyl N-Desmethylthis compound This compound->n_desmethyl N-demethylation o_desmethyl O-Desmethylthis compound This compound->o_desmethyl O-demethylation conjugates Phase II Conjugates (e.g., Glucuronides) n_desmethyl->conjugates Conjugation o_desmethyl->conjugates Conjugation excretion Excretion conjugates->excretion cyp_enzymes CYP450 Enzymes (e.g., CYP2D6) cyp_enzymes->this compound

A proposed metabolic pathway for this compound.

Conclusion

This compound remains a critical research tool due to its high selectivity for the norepinephrine transporter. This guide consolidates the available, albeit limited, preclinical pharmacokinetic and metabolism data on this compound. While key quantitative parameters in preclinical species are not well-documented in publicly accessible literature, the information on its brain distribution and potent NET inhibition underscores its utility in CNS research. The proposed metabolic pathways, based on its chemical structure and data from related compounds, suggest that N- and O-demethylation are likely the primary routes of metabolism, with probable involvement of CYP450 enzymes. Further dedicated studies are warranted to fully characterize the ADME profile of this compound to better support its continued use in advancing our understanding of the noradrenergic system.

References

Nisoxetine: A Precision Tool for Interrogating the Noradrenergic System

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nisoxetine (B1678948), a phenoxyphenylpropylamine derivative, stands as a cornerstone pharmacological tool for the selective investigation of the noradrenergic system. Its high potency and selectivity as a norepinephrine (B1679862) transporter (NET) inhibitor, with significantly lower affinity for serotonin (B10506) (SERT) and dopamine (B1211576) (DAT) transporters, make it an invaluable asset in delineating the precise roles of norepinephrine in a myriad of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, binding affinities, and detailed protocols for its application in key experimental paradigms. Furthermore, this document presents critical signaling pathways and experimental workflows in a visually intuitive format to facilitate robust experimental design and data interpretation.

Introduction

Originally developed as an antidepressant, this compound has found its enduring value not in the clinic, but in the laboratory.[1][2] Its primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET), effectively blocking the reuptake of norepinephrine from the synaptic cleft and prolonging its action on postsynaptic receptors.[1][2] This high degree of selectivity distinguishes it from many other monoamine reuptake inhibitors, allowing researchers to dissect the specific contributions of the noradrenergic system in complex neurological processes.

Mechanism of Action and Selectivity

This compound exerts its effects by binding to the norepinephrine transporter, a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. This binding event inhibits the conformational changes necessary for norepinephrine translocation back into the presynaptic neuron, thereby increasing the concentration and dwell time of norepinephrine in the synapse.

The selectivity of this compound for the NET over other monoamine transporters is a key feature that underpins its utility in research. The following table summarizes the binding affinities of this compound for the norepinephrine, serotonin, and dopamine transporters.

TransporterLigandSpeciesAssay TypeK_i (nM)K_d (nM)IC_50 (nM)Reference(s)
NET This compoundRat[³H]this compound Binding1.4 ± 0.1[3]
NET (R)-NisoxetineRat0.46[4]
NET This compoundRat[³H]Noradrenaline Uptake2.1 ± 0.3[3]
NET This compoundHuman[³H]this compound Binding0.76[3]
SERT This compoundHuman (HEK293 cells)Serotonin Reuptake Assay>1000[3]
SERT (R)-NisoxetineRat158[4]
DAT This compoundHuman (HEK cells)Dopamine Uptake Assay700[3]
DAT (R)-NisoxetineRat378[4]

Noradrenergic Signaling Pathway

The inhibition of norepinephrine reuptake by this compound leads to the enhanced activation of adrenergic receptors on postsynaptic neurons. The following diagram illustrates the key components of the noradrenergic synapse and the downstream signaling cascades initiated by norepinephrine.

Noradrenergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC NE_vesicle Norepinephrine (NE) in Vesicle Dopamine->NE_vesicle VMAT2 NE_synapse NE NE_vesicle->NE_synapse Exocytosis NET Norepinephrine Transporter (NET) This compound This compound This compound->NET Inhibits NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor (α or β) NE_synapse->Adrenergic_Receptor Binds G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Noradrenergic synapse and signaling pathway.

Experimental Protocols

This compound is a versatile tool that can be employed in a wide range of experimental paradigms. Below are detailed protocols for some of the key applications of this compound in noradrenergic system research.

In Vitro: Radioligand Binding Assay for NET Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the norepinephrine transporter using [³H]this compound.

Materials:

  • HEK293 or CHO cells stably expressing the human norepinephrine transporter (hNET)

  • [³H]this compound (specific activity ~70-90 Ci/mmol)

  • Test compound (e.g., this compound as a reference)

  • Desipramine (B1205290) (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Cold Assay Buffer

  • Scintillation cocktail

  • 96-well microplates

  • Glass fiber filter mats (e.g., Whatman GF/B or GF/C)

  • Cell harvester

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Cell Membrane Preparation:

    • Culture hNET-expressing cells to confluency.

    • Harvest cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

    • Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.

    • Resuspend the pellet in a small volume of ice-cold Assay Buffer and homogenize using a glass-Teflon homogenizer or by sonication.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer.

    • Determine the protein concentration of the membrane preparation.

    • Store membrane aliquots at -80°C until use.

  • Binding Assay:

    • Prepare serial dilutions of the test compound and desipramine in Assay Buffer.

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]this compound (final concentration ~1 nM), and 100 µL of the membrane preparation (20-40 µg of protein).

      • Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL of [³H]this compound, and 100 µL of the membrane preparation.

      • Test Compound: 50 µL of the test compound dilution, 50 µL of [³H]this compound, and 100 µL of the membrane preparation.

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation.

  • Filtration and Counting:

    • Pre-soak the glass fiber filter mats in 0.3% polyethyleneimine for at least 30 minutes.

    • Rapidly aspirate the contents of the wells onto the filter mat using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

    • Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and cap the vials.

    • Quantify the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start cell_prep Prepare hNET-expressing cell membranes start->cell_prep assay_setup Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound dilutions cell_prep->assay_setup incubation Incubate with [³H]this compound (4°C, 2-3 hours) assay_setup->incubation filtration Rapidly filter contents onto glass fiber mats incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Add scintillation cocktail and count radioactivity washing->scintillation data_analysis Analyze data: - Calculate specific binding - Determine IC50 and Ki scintillation->data_analysis end End data_analysis->end

Workflow for NET radioligand binding assay.
In Vivo: Microdialysis for Extracellular Norepinephrine Measurement

This protocol outlines the procedure for in vivo microdialysis in the prefrontal cortex of freely moving rats to measure changes in extracellular norepinephrine levels following this compound administration.

Materials:

  • Microdialysis probe (e.g., CMA 11 or similar)

  • Guide cannula

  • Stereotaxic apparatus

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC-ECD system

  • This compound solution for injection

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat according to approved institutional protocols.

    • Secure the animal in a stereotaxic frame.

    • Perform a craniotomy over the prefrontal cortex.

    • Implant the guide cannula at the desired coordinates and secure it with dental cement.

    • Insert a dummy probe to keep the guide cannula patent.

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently restrain the rat and replace the dummy probe with the microdialysis probe.

    • Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.

    • Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0-2.0 µL/min).

    • Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of norepinephrine levels.

  • Sample Collection and Drug Administration:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

    • After establishing a stable baseline, administer this compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for a defined period post-injection to monitor the time course of norepinephrine changes.

  • Sample Analysis:

    • Analyze the collected dialysate samples for norepinephrine concentration using an HPLC-ECD system.

  • Data Analysis:

    • Express the norepinephrine concentrations as a percentage of the mean baseline values.

    • Perform statistical analysis to determine the significance of the this compound-induced changes in extracellular norepinephrine.

Microdialysis_Workflow start Start surgery Surgically implant guide cannula in rat prefrontal cortex start->surgery recovery Allow animal to recover (≥ 48 hours) surgery->recovery probe_insertion Insert microdialysis probe and begin aCSF perfusion recovery->probe_insertion equilibration Equilibrate for 60-90 minutes to establish baseline probe_insertion->equilibration baseline_collection Collect baseline dialysate samples equilibration->baseline_collection drug_admin Administer this compound baseline_collection->drug_admin post_drug_collection Collect post-administration dialysate samples drug_admin->post_drug_collection hplc_analysis Analyze norepinephrine levels using HPLC-ECD post_drug_collection->hplc_analysis data_analysis Express data as % of baseline and perform statistical analysis hplc_analysis->data_analysis end End data_analysis->end

Workflow for in vivo microdialysis.
Ex Vivo: Gene Expression Analysis in Brain Tissue

This protocol describes the analysis of gene expression changes in a specific brain region (e.g., hypothalamus) following chronic this compound administration, based on the study by Di Benedetto et al. (2004).[5]

Materials:

  • Osmotic minipumps

  • This compound solution

  • Vehicle solution (e.g., saline)

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • Reverse transcriptase kit for cDNA synthesis

  • qPCR master mix

  • Primers for the gene of interest (e.g., prodynorphin) and a housekeeping gene

  • Real-time PCR system

Procedure:

  • Chronic this compound Administration:

    • Surgically implant osmotic minipumps filled with either this compound solution or vehicle into rats.

    • Allow for continuous infusion for a specified period (e.g., 7 days).

  • Tissue Collection and RNA Extraction:

    • At the end of the infusion period, euthanize the animals and rapidly dissect the brain region of interest (e.g., hypothalamus) on ice.

    • Immediately homogenize the tissue in RNA extraction reagent (e.g., TRIzol) or follow the protocol of a column-based kit to isolate total RNA.

    • Assess RNA quality and quantity using spectrophotometry and/or gel electrophoresis.

  • cDNA Synthesis:

    • Reverse transcribe a standardized amount of total RNA into cDNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target gene and a housekeeping gene.

    • Run the qPCR reaction in a real-time PCR system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes.

    • Calculate the relative gene expression using the ΔΔCt method or a standard curve.

    • Perform statistical analysis to compare gene expression between the this compound-treated and vehicle-treated groups.

Gene_Expression_Workflow start Start drug_admin Chronic this compound administration via osmotic minipumps (7 days) start->drug_admin tissue_collection Euthanize and dissect brain region of interest drug_admin->tissue_collection rna_extraction Extract total RNA from tissue tissue_collection->rna_extraction cdna_synthesis Synthesize cDNA from RNA rna_extraction->cdna_synthesis qpcr Perform quantitative PCR (qPCR) for target and housekeeping genes cdna_synthesis->qpcr data_analysis Analyze relative gene expression (e.g., ΔΔCt method) qpcr->data_analysis end End data_analysis->end

Workflow for gene expression analysis.

Conclusion

This compound remains an indispensable tool for researchers investigating the noradrenergic system. Its high selectivity for the norepinephrine transporter allows for the precise manipulation of noradrenergic signaling, enabling a deeper understanding of its role in health and disease. The detailed protocols and workflows provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their experimental designs, ultimately contributing to the advancement of neuroscience and the development of novel therapeutics.

References

Foundational Studies on Nisoxetine's Effects on Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisoxetine (B1678948), a phenoxyphenylpropylamine derivative, is a potent and highly selective norepinephrine (B1679862) reuptake inhibitor (NRI). This technical guide provides an in-depth overview of the foundational studies that have characterized this compound's effects on neurotransmission. By summarizing key quantitative data, detailing experimental methodologies, and visualizing core concepts, this document serves as a comprehensive resource for researchers in neuropharmacology and drug development. This compound's primary mechanism of action is the blockade of the norepinephrine transporter (NET), leading to increased extracellular concentrations of norepinephrine and subsequent enhancement of noradrenergic signaling.[1] Its high affinity and selectivity for the NET have established it as a valuable research tool for investigating the role of the noradrenergic system in various physiological and pathological processes.

Mechanism of Action: Selective Inhibition of the Norepinephrine Transporter

This compound exerts its pharmacological effects by binding with high affinity to the norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons.[2] This inhibition of reuptake leads to an accumulation of norepinephrine in the synapse, thereby prolonging its action on postsynaptic and presynaptic adrenoceptors.

Binding Affinity and Selectivity

Radioligand binding assays have been instrumental in quantifying this compound's affinity for monoamine transporters. These studies consistently demonstrate that this compound is a potent and selective inhibitor of the NET.

Table 1: Binding Affinity and Potency of this compound for Monoamine Transporters

TransporterLigand/AssaySpeciesPreparationValueReference
NET [3H]this compound (Kd)RatFrontal Cortical Membranes0.76 nM[3]
[3H]this compound (Kd)RatBrain Homogenates0.8 nM[4]
[3H]this compound (Ki)RatFrontal Cortical Membranes1.4 ± 0.1 nM[3]
[3H]Noradrenaline Uptake (Ki)RatFrontal Cortical Synaptosomes2.1 ± 0.3 nM[3]
(R)-nisoxetine (Ki)Rat0.46 nM[2]
SERT (R)-nisoxetine (Ki)Rat158 nM[2]
DAT (R)-nisoxetine (Ki)Rat378 nM[2]
[3H]DA Uptake (IC50)Human (HEK293 cells)1150 nM[3]

Kd (dissociation constant) represents the concentration of a ligand that occupies 50% of the receptors at equilibrium. A lower Kd indicates higher binding affinity. Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly illustrate this compound's high affinity for the NET, with Kd and Ki values in the low nanomolar range.[2][3][4] In contrast, its affinity for the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT) is significantly lower, highlighting its selectivity. The R-isomer of this compound demonstrates a 20-fold greater affinity for the NET than its S-isomer.[5]

cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_synapse Extracellular Norepinephrine NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_reuptake NE Reuptake NET->NE_reuptake This compound This compound This compound->NET Blocks NE_synapse->NET Binding Adrenoceptors Adrenoceptors NE_synapse->Adrenoceptors Binds to Postsynaptic_effect Postsynaptic Signaling Adrenoceptors->Postsynaptic_effect

Caption: this compound's mechanism of action at the noradrenergic synapse.

Experimental Protocols

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for a specific transporter.

Objective: To quantify the binding affinity (Kd) and the number of binding sites (Bmax) for [3H]this compound at the norepinephrine transporter.

Methodology:

  • Tissue Preparation: Rat frontal cortical membranes are prepared by homogenizing the tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuging to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.[6]

  • Saturation Binding: To determine Kd and Bmax, membrane preparations are incubated with increasing concentrations of [3H]this compound.

  • Competition Binding: To determine the Ki of this compound, membranes are incubated with a fixed concentration of a radioligand (e.g., [3H]this compound) and varying concentrations of unlabeled this compound or other competing drugs.

  • Incubation: The incubation is carried out at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., desipramine). Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine Kd, Bmax, and Ki values.[7]

start Start: Tissue Homogenization prepare_membranes Prepare Cortical Membranes start->prepare_membranes incubate Incubate with [3H]this compound prepare_membranes->incubate separate Separate Bound/ Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate Kd, Bmax, Ki) quantify->analyze end End: Determine Binding Affinity analyze->end

Caption: Workflow for a radioligand binding assay with [3H]this compound.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Objective: To measure the effect of this compound administration on extracellular norepinephrine concentrations in the rat frontal cortex.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the frontal cortex of an anesthetized rat.

  • Recovery: The animal is allowed to recover from surgery.

  • Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular norepinephrine levels.

  • Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally or subcutaneously).

  • Sample Collection: Dialysate collection continues for several hours post-administration.

  • Neurotransmitter Analysis: The concentration of norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: The post-drug norepinephrine levels are expressed as a percentage of the baseline levels.

Studies using in vivo microdialysis have shown that acute administration of this compound produces a robust and dose-dependent increase in extracellular norepinephrine concentrations in the frontal cortex.[8][9]

start Start: Probe Implantation recover Animal Recovery start->recover perfuse Perfuse Probe with aCSF recover->perfuse baseline Collect Baseline Dialysate Samples perfuse->baseline administer Administer this compound or Vehicle baseline->administer collect_samples Collect Post-Drug Dialysate Samples administer->collect_samples analyze Analyze NE Levels (HPLC-ED) collect_samples->analyze end End: Determine Change in Extracellular NE analyze->end

Caption: Workflow for an in vivo microdialysis experiment.

Effects on Neuronal Firing

Electrophysiological studies have investigated the impact of this compound on the firing rate of noradrenergic neurons in the locus coeruleus (LC), the principal site of norepinephrine-containing neurons in the brain.

While this compound's primary action is at the nerve terminal to block reuptake, alterations in synaptic norepinephrine levels can feedback to influence neuronal firing. Interestingly, some studies have shown that this compound can increase the bursting activity of dopamine neurons in the ventral tegmental area (VTA) and substantia nigra, with little effect on their overall firing rate.[10] This effect is thought to be an indirect consequence of enhanced noradrenergic signaling modulating dopaminergic pathways.[10]

Concluding Remarks

The foundational studies on this compound have unequivocally established it as a potent and selective norepinephrine reuptake inhibitor. Its high affinity for the NET, coupled with its significantly lower affinity for other monoamine transporters, makes it an invaluable tool for dissecting the roles of the noradrenergic system in health and disease. The experimental protocols detailed herein, including radioligand binding assays and in vivo microdialysis, have been pivotal in characterizing its neurochemical profile. The quantitative data derived from these studies provide a solid foundation for its use in preclinical research and for the development of novel therapeutics targeting the norepinephrine transporter.

References

Methodological & Application

Application Notes and Protocols for Nisoxetine Administration in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisoxetine (B1678948) is a potent and highly selective norepinephrine (B1679862) reuptake inhibitor (NET) that serves as a valuable tool in neuropharmacological research.[1][2] By blocking the reuptake of norepinephrine from the synaptic cleft, this compound effectively increases the extracellular concentration of this neurotransmitter, making it a subject of interest in studies related to mood, cognition, and other neurological processes.[1] Although initially investigated as an antidepressant, it is now primarily utilized in preclinical research to explore the role of the noradrenergic system in various physiological and pathological states.[1] These application notes provide detailed protocols for the administration of this compound in common rodent behavioral assays, guidance on data presentation, and a visualization of its mechanism of action.

Data Presentation

Quantitative data from behavioral studies should be summarized in a clear and organized manner to facilitate comparison between treatment groups. The following tables are templates for presenting data from the Forced Swim Test (FST), Tail Suspension Test (TST), and Novelty-Suppressed Feeding Test (NSFT).

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST) in Rats

Treatment GroupDose (mg/kg, i.p.)NImmobility Time (seconds)
Vehicle (Saline)-10Mean ± SEM
This compound1010Mean ± SEM
This compound2010Mean ± SEM
This compound3010Mean ± SEM
Positive Control (e.g., Desipramine)1510Mean ± SEM

Table 2: Effect of this compound on Immobility Time in the Tail Suspension Test (TST) in Mice

Treatment GroupDose (mg/kg, i.p.)NImmobility Time (seconds)
Vehicle (Saline)-12Mean ± SEM
This compound1012Mean ± SEM
This compound2012Mean ± SEM
This compound3012Mean ± SEM
Positive Control (e.g., Imipramine)1512Mean ± SEM

Table 3: Effect of this compound on Latency to Feed in the Novelty-Suppressed Feeding Test (NSFT) in Rats

Treatment GroupDose (mg/kg, i.p.)NLatency to Feed (seconds)Food Consumed (grams)
Vehicle (Saline)-8Mean ± SEMMean ± SEM
This compound38Mean ± SEMMean ± SEM
This compound108Mean ± SEMMean ± SEM

Experimental Protocols

General Considerations
  • Animal Husbandry: Rodents should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental protocol.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week and to the testing room for at least 60 minutes prior to any behavioral testing to minimize stress-induced variability.

  • Drug Preparation: this compound hydrochloride can be dissolved in sterile 0.9% saline. The solution should be prepared fresh on the day of the experiment.

Administration Protocols

Intraperitoneal (i.p.) Injection [2]

  • Calculate the required dose of this compound based on the animal's body weight.

  • Dissolve the calculated amount of this compound hydrochloride in sterile 0.9% saline to achieve the desired concentration. The injection volume should typically be 5-10 ml/kg for rats and 10 ml/kg for mice.

  • Gently restrain the rodent. For mice, this can be done by scruffing the neck. For rats, gentle but firm handling is required.

  • Insert the needle (25-27 gauge for mice, 23-25 gauge for rats) into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-30 degree angle.

  • Aspirate briefly to ensure no fluid is drawn back, indicating that a blood vessel or organ has not been punctured.

  • Inject the solution smoothly and withdraw the needle.

  • Return the animal to its home cage and monitor for any adverse reactions.

Subcutaneous (s.c.) Injection

  • Prepare the this compound solution as described for i.p. injection.

  • Gently restrain the animal and lift a fold of skin on the back, between the shoulder blades, to form a "tent".

  • Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.

  • Aspirate to ensure a blood vessel has not been entered.

  • Inject the solution and withdraw the needle. Gently massage the area to aid in dispersal of the solution.

  • Return the animal to its home cage.

Behavioral Assay Protocols

1. Forced Swim Test (FST) - Rodent [3][4]

  • Apparatus: A transparent cylindrical container (for mice: 20-25 cm height, 10-15 cm diameter; for rats: 40-50 cm height, 20 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs (approximately 15 cm for mice, 30 cm for rats).

  • Procedure:

    • Administer this compound or vehicle (typically 30-60 minutes prior to the test).

    • Gently place the animal into the water-filled cylinder.

    • The test duration is typically 6 minutes.[3]

    • Behavior is recorded, often by a video camera, for later analysis.

    • The primary measure is the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

    • After the test, the animal is removed from the water, dried with a towel, and returned to a heated cage for a short period before being returned to its home cage.

2. Tail Suspension Test (TST) - Mouse [5][6]

  • Apparatus: A horizontal bar elevated at least 50-60 cm from the floor. A piece of adhesive tape is used to suspend the mouse by its tail from the bar.

  • Procedure:

    • Administer this compound or vehicle (typically 30-60 minutes prior to the test).

    • Secure a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.

    • Suspend the mouse from the horizontal bar by the tape.

    • The test duration is 6 minutes.[6][7]

    • Behavior is recorded for later analysis.

    • The primary measure is the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

    • At the end of the test, the mouse is gently removed from the suspension and returned to its home cage.

3. Novelty-Suppressed Feeding Test (NSFT) - Rodent

  • Apparatus: A novel, open-field arena (e.g., a 50x50 cm box with 30 cm high walls). A single food pellet (preferably a palatable one) is placed on a white paper platform in the center of the arena.

  • Procedure:

    • Food deprive the animals for 24 hours prior to the test, with free access to water.

    • Administer this compound or vehicle (typically 60 minutes prior to the test).

    • Place the animal in a corner of the novel arena.

    • The latency to begin eating the food pellet is recorded for a maximum of 10-15 minutes. Eating is defined as the animal biting and chewing the pellet.

    • Immediately after the test, the animal is returned to its home cage, and the amount of food consumed in a 5-minute period is measured to control for appetite effects.

Visualizations

Signaling Pathway of this compound

Nisoxetine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE_vesicle Norepinephrine (NE) NET->NE_vesicle Reuptake (Blocked) Synaptic_Cleft Increased Norepinephrine NE_vesicle->Synaptic_Cleft Release Adrenergic_Receptor Adrenergic Receptor Synaptic_Cleft->Adrenergic_Receptor Binds to G_Protein G-Protein Activation Adrenergic_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB BDNF_Gene BDNF Gene Expression CREB->BDNF_Gene BDNF BDNF Release BDNF_Gene->BDNF Neuronal_Plasticity Increased Neuronal Survival & Plasticity BDNF->Neuronal_Plasticity

Caption: this compound blocks NET, increasing synaptic norepinephrine and downstream signaling.

Experimental Workflow for Rodent Behavioral Studies

Experimental_Workflow A Animal Acclimation (1 week) B Habituation to Testing Room (60 minutes) A->B C This compound/Vehicle Administration (i.p. or s.c.) B->C D Pre-treatment Time (30-60 minutes) C->D E Behavioral Assay (FST, TST, or NSFT) D->E F Data Recording & Video Analysis E->F G Data Analysis (e.g., Immobility Time) F->G H Statistical Analysis & Interpretation G->H

Caption: General workflow for this compound administration in rodent behavioral studies.

References

Application Notes and Protocols for Preparing Nisoxetine Solutions for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of nisoxetine (B1678948) solutions intended for in vivo experimental use. This compound, a potent and selective norepinephrine (B1679862) reuptake inhibitor, is a valuable tool in neuroscience research. Proper solution preparation is critical to ensure accurate dosing, bioavailability, and experimental reproducibility.

Physicochemical Properties and Solubility

This compound is most commonly used as this compound hydrochloride, a water-soluble salt. Understanding its solubility is the first step in designing an appropriate formulation for in vivo administration.

Table 1: Solubility of this compound Hydrochloride

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water< 30.78[1][2] - 30.78100Sonication may be recommended to aid dissolution.[2] Aqueous solutions may be stored for several weeks at -20°C.
DMSO45[2]146.19[2]Sonication is recommended to aid dissolution.[2]
Ethanol50--

Storage and Stability

Proper storage of both the solid compound and prepared solutions is crucial to maintain the integrity of this compound.

Table 2: Storage Recommendations for this compound

FormStorage TemperatureDurationNotes
Solid (Powder)Room Temperature or -20°C[2]Up to 3 years at -20°C[2]Store desiccated.
Stock Solutions-80°C[2][3]Up to 1 year[2] or 6 months[3]Aliquoting is recommended to avoid repeated freeze-thaw cycles.[2][3]
-20°C[3]Up to 1 month[3]For shorter-term storage.
4°CMore than one week[2]For very short-term storage.

Experimental Protocols

The choice of vehicle and administration route depends on the experimental design, the required dose, and the animal model. Below are protocols for preparing this compound solutions for common in vivo administration routes.

Protocol 1: Preparation of this compound Solution for Intraperitoneal (i.p.) or Subcutaneous (s.c.) Injection (Aqueous Solution)

This protocol is suitable for doses where this compound hydrochloride can be fully dissolved in a simple aqueous vehicle.

Materials:

  • This compound hydrochloride

  • Sterile 0.9% Sodium Chloride (Saline)

  • Sterile water for injection

  • Sterile conical tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required amount of this compound hydrochloride based on the desired final concentration and volume.

  • Weigh the this compound hydrochloride accurately and place it in a sterile conical tube.

  • Add the required volume of sterile saline to the tube.

  • Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]

  • Verify complete dissolution by visually inspecting the solution for any particulate matter.

  • Sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Store the solution appropriately based on the storage recommendations in Table 2. It is recommended to use the solution fresh or aliquot and freeze for later use.

Protocol 2: Preparation of this compound Solution for Intravenous (i.v.) Injection

For intravenous administration, a clear, sterile, and isotonic solution is essential.

Materials:

  • This compound hydrochloride

  • Sterile 0.9% Sodium Chloride (Saline) or a saline-HCl solution[4]

  • Sterile conical tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Follow steps 1-6 of Protocol 1 , using sterile saline as the vehicle. In some published studies, a saline-HCl solution has been used for i.v. injection in mice.[4] The addition of a small amount of HCl can help ensure the solubility and stability of the hydrochloride salt, but the final pH should be verified to be within a physiologically acceptable range.

  • Visually inspect the final solution for clarity and absence of precipitates before administration.

  • Administer the solution immediately after preparation or store appropriately.

Protocol 3: Preparation of this compound Formulation for Oral Gavage (Suspension)

For higher doses or when oral administration is preferred, a suspension can be prepared.

Materials:

  • This compound hydrochloride

  • 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Sterile conical tubes

  • Homogenizer or sonicator

Procedure:

  • Prepare a 0.5% CMC-Na solution by slowly adding CMC-Na to sterile water while stirring until fully dissolved.

  • Weigh the required amount of this compound hydrochloride.

  • Triturate the this compound hydrochloride with a small amount of the 0.5% CMC-Na vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while continuously mixing to form a homogenous suspension.

  • Use a homogenizer or sonicator to ensure a uniform particle size and prevent settling.

  • Prepare the suspension fresh before each experiment and stir well before drawing each dose.

Protocol 4: Preparation of this compound Solution using a Co-Solvent System

When higher concentrations are needed that exceed the aqueous solubility, a co-solvent system can be employed. This is a general formula that may need optimization.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Dissolve the weighed this compound hydrochloride in DMSO first.

  • Add PEG300 to the solution and mix thoroughly.

  • Add Tween-80 and mix again until the solution is clear.

  • Finally, add the saline or PBS slowly while mixing to reach the final desired concentrations of the vehicle components (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline).[2]

  • Ensure the final solution is clear. The ratio of the co-solvents may need to be adjusted based on the final desired concentration of this compound.[2]

  • Note: The concentration of DMSO should be kept as low as possible, generally below 10% for normal mice, as it can have its own pharmacological effects.[2]

Visualizations

Solution_Preparation_Workflow cluster_planning Planning cluster_preparation Preparation cluster_finalization Finalization calc Calculate required This compound and vehicle volume weigh Weigh this compound hydrochloride calc->weigh dissolve Dissolve this compound in vehicle (e.g., Saline, DMSO) weigh->dissolve mix Add co-solvents if needed (e.g., PEG300, Tween-80) dissolve->mix If using co-solvents check Visually inspect for complete dissolution/suspension dissolve->check For simple solutions final_vehicle Add final aqueous vehicle (e.g., Saline, PBS) mix->final_vehicle final_vehicle->check filter Sterile filter (for injections) (0.22 µm filter) check->filter store Use immediately or aliquot and store appropriately filter->store Vehicle_Selection_Logic start Start: Determine required dose and administration route dose_check Is the dose soluble in a simple aqueous vehicle? start->dose_check route_check Administration Route? dose_check->route_check No aqueous_sol Prepare aqueous solution (e.g., Saline) dose_check->aqueous_sol Yes cosolvent_sol Prepare co-solvent solution (e.g., DMSO, PEG300, Tween-80) route_check->cosolvent_sol Injection suspension Prepare suspension (e.g., 0.5% CMC-Na) route_check->suspension Oral Gavage

References

Optimal Dosage of Nisoxetine for Cognitive Studies in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisoxetine (B1678948), a selective norepinephrine (B1679862) reuptake inhibitor (NRI), is a valuable pharmacological tool for investigating the role of noradrenergic systems in cognitive processes. By blocking the norepinephrine transporter (NET), this compound increases the extracellular concentration of norepinephrine, thereby modulating neuronal activity in brain regions critical for learning, memory, and attention. This document provides a comprehensive overview of the optimal dosage of this compound for cognitive studies in mice, based on currently available scientific literature. It includes a summary of effective dosages in fear conditioning paradigms, detailed protocols for key cognitive assays, and a description of the underlying signaling pathways.

This compound Dosage for Cognitive Enhancement

The optimal dosage of this compound for cognitive enhancement in mice can vary depending on the specific cognitive domain being investigated and the experimental paradigm employed. Research has primarily focused on its effects on fear memory, with limited studies exploring other cognitive functions.

Fear Conditioning

Studies on Pavlovian fear conditioning provide the most concrete evidence for this compound's cognitive-enhancing effects in mice. A key study demonstrated that acute intraperitoneal (i.p.) administration of this compound can enhance short-term, but not long-term, fear memory.[1][2]

Table 1: Summary of this compound Dosages for Fear Conditioning in Mice [1]

Dosage (mg/kg, i.p.)Cognitive Effect (Short-Term Fear Memory)Notes
1No significant effect
5Significant enhancement
10Significant enhancementReduced baseline locomotion observed

Data from Pantoni et al., 2020.[1]

Other Cognitive Domains

Currently, there is a lack of published studies specifically determining the optimal dosage of this compound for enhancing other cognitive domains in mice, such as spatial memory, working memory, or attention. However, a dose of 7 mg/kg (i.v.) has been used in neuroimaging studies to achieve significant blockade of norepinephrine transporters in the mouse brain, which can serve as a starting point for dose-response studies in other cognitive tasks.[3][4] Researchers are encouraged to perform dose-response studies within the 1-10 mg/kg (i.p.) range to determine the optimal dosage for their specific cognitive paradigm.

Experimental Protocols

The following are detailed protocols for standard cognitive tasks in mice that can be used to assess the effects of this compound.

Pavlovian Fear Conditioning

This protocol is adapted from studies investigating the effect of this compound on fear memory.[1]

Objective: To assess the effect of this compound on the acquisition and consolidation of fear memory.

Materials:

  • Fear conditioning apparatus (a chamber with a grid floor connected to a shock generator and a sound-generating device)

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline)

  • Syringes and needles for i.p. injection

Procedure:

  • Habituation (Day 1):

    • Handle the mice for 1-2 minutes each day for 3-5 days leading up to the experiment.

    • On the day before conditioning, place each mouse individually into the conditioning chamber for 10-15 minutes to habituate to the environment. No stimuli are presented.

  • Conditioning (Day 2):

    • Administer this compound (1, 5, or 10 mg/kg, i.p.) or vehicle 30 minutes before placing the mouse in the conditioning chamber.

    • Place the mouse in the chamber and allow a 2-3 minute exploration period.

    • Present a neutral conditioned stimulus (CS), typically an auditory tone (e.g., 80 dB, 2-5 kHz for 30 seconds).

    • Co-terminating with the end of the CS, deliver a mild foot shock (unconditioned stimulus, US), for instance, 0.5-0.7 mA for 2 seconds.

    • The mouse remains in the chamber for a post-shock period of 60-120 seconds.

    • Return the mouse to its home cage.

  • Contextual Fear Memory Test (Day 3):

    • Place the mouse back into the same conditioning chamber.

    • Record freezing behavior (the complete absence of movement except for respiration) for 5-10 minutes. No CS or US is presented.

  • Cued Fear Memory Test (Day 4):

    • Place the mouse in a novel context (different chamber with altered visual, tactile, and olfactory cues).

    • Allow a 2-3 minute habituation period.

    • Present the auditory CS for 3-5 minutes.

    • Record freezing behavior during the CS presentation.

Data Analysis:

  • Quantify the percentage of time spent freezing during the contextual and cued fear memory tests.

  • Compare the freezing levels between the this compound-treated and vehicle-treated groups.

Experimental Workflow for Fear Conditioning

Fear_Conditioning_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Habituation Habituation to Chamber Drug_Admin This compound/Vehicle Administration (i.p.) Habituation->Drug_Admin 24h Conditioning Fear Conditioning (Tone + Shock) Drug_Admin->Conditioning 30 min pre-test Context_Test Contextual Memory Test Conditioning->Context_Test 24h Cued_Test Cued Memory Test Context_Test->Cued_Test 24h Data_Analysis Quantify Freezing Behavior Cued_Test->Data_Analysis

Caption: Workflow for a typical fear conditioning experiment.

Morris Water Maze (MWM)

Objective: To assess spatial learning and memory.

Materials:

  • Circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder).

  • Submerged escape platform (10-15 cm in diameter).

  • Visual cues placed around the room.

  • Video tracking system.

Procedure:

  • Acquisition Phase (Days 1-5):

    • Administer this compound or vehicle 30 minutes before the first trial of each day.

    • Conduct 4 trials per day for 5 consecutive days.

    • For each trial, gently place the mouse into the pool facing the wall at one of four quasi-random start locations.

    • Allow the mouse to swim freely for 60-90 seconds to find the hidden platform.

    • If the mouse fails to find the platform within the allotted time, guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • The inter-trial interval is typically 15-20 minutes.

  • Probe Trial (Day 6):

    • Administer this compound or vehicle 30 minutes before the trial.

    • Remove the escape platform from the pool.

    • Place the mouse in the pool at a novel start location and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Data Analysis:

  • Acquisition Phase: Measure escape latency (time to find the platform) and path length across trials and days.

  • Probe Trial: Quantify the time spent in the target quadrant and the number of crossings over the former platform location.

Novel Object Recognition (NOR)

Objective: To assess recognition memory.

Materials:

  • Open field arena (e.g., 40x40x40 cm).

  • Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the mouse.

  • Video recording equipment.

Procedure:

  • Habituation (Day 1):

    • Place each mouse in the empty arena for 5-10 minutes to explore freely.

  • Training/Familiarization Phase (Day 2):

    • Administer this compound or vehicle 30 minutes before the training.

    • Place two identical objects in the arena.

    • Place the mouse in the arena and allow it to explore the objects for 5-10 minutes.

    • Return the mouse to its home cage.

  • Test Phase (Day 2, after a retention interval):

    • The retention interval can vary (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

    • Replace one of the familiar objects with a novel object.

    • Place the mouse back in the arena and record its exploration of both objects for 5 minutes.

Data Analysis:

  • Measure the time spent exploring each object (sniffing or touching with the nose/paws).

  • Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

  • A DI significantly above zero indicates successful recognition memory.

Signaling Pathway

This compound's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET). This leads to an accumulation of norepinephrine (NE) in the synaptic cleft, enhancing noradrenergic signaling.

Norepinephrine Signaling Cascade in Cognitive Enhancement

NE_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synapse cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET blocks NE_release Norepinephrine (NE) Release NET->NE_release reuptake NE_synapse Increased Extracellular NE NE_release->NE_synapse Adrenergic_Receptors Adrenergic Receptors (α1, α2, β) NE_synapse->Adrenergic_Receptors activates AC Adenylate Cyclase Adrenergic_Receptors->AC stimulates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB BDNF BDNF Expression CREB->BDNF Synaptic_Plasticity Synaptic Plasticity (LTP) BDNF->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement (Learning & Memory) Synaptic_Plasticity->Cognitive_Enhancement

Caption: this compound enhances noradrenergic signaling.

The enhanced noradrenergic signaling impacts cognitive function through the activation of various adrenergic receptor subtypes (α1, α2, and β) in brain regions such as the prefrontal cortex and hippocampus. Activation of these receptors, particularly β-adrenergic receptors, often leads to the stimulation of adenylate cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This activates protein kinase A (PKA), which can then phosphorylate transcription factors like the cAMP response element-binding protein (CREB). Phosphorylated CREB promotes the expression of genes involved in synaptic plasticity, such as brain-derived neurotrophic factor (BDNF). The upregulation of BDNF and other plasticity-related proteins can lead to long-term potentiation (LTP) and structural changes at the synapse, which are cellular mechanisms underlying learning and memory.

Conclusion

This compound is a potent tool for elucidating the role of norepinephrine in cognition. For fear memory studies in mice, dosages of 5-10 mg/kg (i.p.) have been shown to be effective. For other cognitive domains, such as spatial memory, working memory, and attention, further dose-response studies are warranted. The detailed protocols provided herein can serve as a foundation for such investigations. By understanding the optimal dosage and the underlying molecular mechanisms, researchers can effectively utilize this compound to advance our knowledge of noradrenergic modulation of cognitive function and its potential as a therapeutic target.

References

Application Notes and Protocols for In Vivo Microdialysis in the Prefrontal Cortex Using Nisoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo microdialysis is a powerful technique for sampling the extracellular fluid of specific brain regions in awake, freely moving animals. This method is invaluable for investigating the neurochemical effects of pharmacological agents. Nisoxetine (B1678948) is a potent and highly selective norepinephrine (B1679862) reuptake inhibitor (NET inhibitor) that is widely used in neuroscience research to study the role of norepinephrine (NE) in various physiological and pathological processes. By blocking the norepinephrine transporter, this compound effectively increases the extracellular concentration of NE in the brain.

These application notes provide a detailed protocol for utilizing in vivo microdialysis to monitor this compound-induced changes in norepinephrine levels in the rat prefrontal cortex (PFC), a brain region critically involved in cognition, attention, and mood.

Quantitative Data Summary

The following tables summarize key quantitative data for performing in vivo microdialysis with this compound in the rat prefrontal cortex.

ParameterSpecificationSource(s)
Animal ModelAdult Male Sprague-Dawley or Wistar Rats[1][2]
Body Weight250 - 350 g[2]
Anesthesia for SurgeryIsoflurane (B1672236) or Ketamine/Xylazine mixture[1][2]
Post-operative AnalgesiaCarprofen (5 mg/kg, s.c.) or Buprenorphine (0.05 mg/kg, s.c.)[3]
Recovery PeriodMinimum 48 hours post-surgery[2]

Table 1: Animal Model and Surgical Parameters

Brain RegionAnterior-Posterior (AP)Medial-Lateral (ML)Dorsal-Ventral (DV) from dura
Medial Prefrontal Cortex (mPFC)+2.8 to +3.2 mm±0.6 to ±0.8 mm-3.5 to -4.0 mm

Table 2: Stereotaxic Coordinates for Guide Cannula Implantation in Rats (from Bregma)

ParameterSpecificationSource(s)
Local Administration (Reverse Dialysis)
This compound Concentration in aCSF10 µM[4][5]
Resulting NE Increase in PFC~600% above baseline
Systemic Administration (for comparison with other NET inhibitors)
Desipramine (s.c.)3 - 30 mg/kg[6][7][8]
Resulting NE Increase in PFCUp to 498% above baseline[6][7][8]

Table 3: this compound Dosage and Effect on Extracellular Norepinephrine

ParameterValue RangeSource(s)
Basal Extracellular NE Concentration (PFC)1 - 4 pg/µL (uncorrected for probe recovery)[9]

Table 4: Basal Norepinephrine Levels in Rat Prefrontal Cortex

ParameterSpecificationSource(s)
Microdialysis ProbeConcentric probe, 2-4 mm active membrane length[1][2]
Perfusion Fluid (aCSF) Composition147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂ (buffered to pH 7.4)[1][2]
Perfusion Flow Rate1.0 - 2.0 µL/min[1][10]
Sample Collection Interval20 minutes[1][2]

Table 5: Microdialysis Parameters

ParameterSpecificationSource(s)
Analytical MethodHigh-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)[1]
ColumnC18 reverse-phase[1]
Mobile PhasePhosphate-citrate buffer containing a pairing agent (e.g., octanesulfonic acid)[1]
Detector PotentialOptimized for norepinephrine oxidation (e.g., +250 to +400 mV)
SensitivityLow pg to high fg range[1]

Table 6: Analytical Parameters for Norepinephrine Quantification

Experimental Protocols

Preparation of this compound Solution

For local administration via reverse dialysis, this compound hydrochloride should be dissolved directly into the artificial cerebrospinal fluid (aCSF) to the desired final concentration (e.g., 10 µM).

  • Calculate the required amount of this compound hydrochloride based on its molecular weight and the desired final concentration and volume of aCSF.

  • On the day of the experiment, dissolve the calculated amount of this compound hydrochloride in a known volume of sterile, filtered, and degassed aCSF.

  • Vortex briefly to ensure complete dissolution.

  • Protect the solution from light and keep it on ice until use.

Stereotaxic Surgery for Guide Cannula Implantation

This procedure should be performed under aseptic conditions.

  • Anesthesia and Preparation: Anesthetize the rat with isoflurane or a ketamine/xylazine mixture and place it in a stereotaxic frame. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex. Apply ophthalmic ointment to the eyes to prevent drying. Shave the scalp and clean it with an antiseptic solution. Maintain the animal's body temperature at 37°C throughout the surgery.[1][3]

  • Surgical Incision: Make a midline incision on the scalp to expose the skull. Retract the periosteum to clearly visualize the cranial sutures, particularly bregma and lambda.

  • Leveling the Skull: Adjust the head position in the stereotaxic frame to ensure a flat skull surface (i.e., the dorsal-ventral readings for bregma and lambda are the same).

  • Coordinate Determination: Identify bregma and use this as the reference point for determining the stereotaxic coordinates for the medial prefrontal cortex (refer to Table 2).

  • Craniotomy: Using a dental drill, create a small burr hole over the target coordinates, being careful not to damage the underlying dura mater.

  • Dura Incision: Carefully incise the dura mater with a fine-gauge needle to allow for the smooth insertion of the guide cannula.

  • Guide Cannula Implantation: Slowly lower the guide cannula to the predetermined dorsal-ventral coordinate.

  • Fixation: Secure the guide cannula to the skull using dental cement and 2-3 small anchor screws threaded into the skull.

  • Closure and Recovery: Suture the scalp incision around the implant. Administer post-operative analgesics and place the animal in a clean, warm cage for recovery. Monitor the animal's health for a minimum of 48 hours before the microdialysis experiment.[2] A dummy cannula should be kept in the guide cannula to maintain its patency.

In Vivo Microdialysis Procedure
  • Habituation: On the day of the experiment, place the rat in the microdialysis experimental chamber (e.g., a CMA 120 system) and allow it to habituate for at least 1-2 hours before probe insertion.[2]

  • Probe Insertion: Gently restrain the rat and remove the dummy cannula from the guide cannula. Slowly insert the microdialysis probe (of a length that allows the active membrane to be positioned correctly within the PFC) into the guide cannula.

  • System Connection and Equilibration: Connect the probe's inlet tubing to a microsyringe pump and the outlet tubing to a refrigerated fraction collector. Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.5 µL/min). Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of norepinephrine levels. Discard the dialysate collected during this period.[2][3]

  • Baseline Sample Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes). These samples will be used to determine the basal extracellular norepinephrine concentration.[2]

  • This compound Administration (Reverse Dialysis): Switch the perfusion fluid from regular aCSF to aCSF containing this compound (e.g., 10 µM).

  • Post-Administration Sample Collection: Continue collecting dialysate samples at the same interval for the desired duration of the experiment (e.g., 2-4 hours) to monitor the effect of this compound on extracellular norepinephrine levels.[2]

  • Sample Storage: Immediately after collection, store the dialysate samples at -80°C until analysis to prevent degradation of norepinephrine.

  • Histological Verification: At the end of the experiment, euthanize the animal, and perfuse the brain with a fixative (e.g., 4% paraformaldehyde). Subsequently, section and stain the brain tissue to verify the correct placement of the microdialysis probe track.

Visualizations

Norepinephrine Reuptake Inhibition by this compound

Nisoxetine_Mechanism cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle Synaptic_Cleft Extracellular NE NE_vesicle->Synaptic_Cleft Release NET Norepinephrine Transporter (NET) NE_reuptake NE Reuptake NET->NE_reuptake Synaptic_Cleft->NET Adrenergic_Receptor Adrenergic Receptor Synaptic_Cleft->Adrenergic_Receptor Binding Postsynaptic_Effect Postsynaptic Signaling Adrenergic_Receptor->Postsynaptic_Effect This compound This compound This compound->NET Inhibition

Caption: Signaling pathway of norepinephrine reuptake inhibition by this compound.

Experimental Workflow for In Vivo Microdialysis with this compound

Microdialysis_Workflow cluster_prep Preparation Phase cluster_experiment Microdialysis Experiment cluster_analysis Analysis Phase Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-operative Recovery (≥ 48 hours) Surgery->Recovery Habituation Habituation in Experimental Chamber Probe_Insertion Microdialysis Probe Insertion Habituation->Probe_Insertion Equilibration System Equilibration (aCSF Perfusion) Probe_Insertion->Equilibration Baseline Baseline Sample Collection Equilibration->Baseline Nisoxetine_Admin This compound Administration (Reverse Dialysis) Baseline->Nisoxetine_Admin Post_Admin Post-Administration Sample Collection Nisoxetine_Admin->Post_Admin HPLC Sample Analysis (HPLC-ECD) Post_Admin->HPLC Histology Histological Verification of Probe Placement Post_Admin->Histology

Caption: Experimental workflow for in vivo microdialysis with this compound.

References

Protocol for Chronic Nisoxetine Administration via Osmotic Mini-Pumps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols for Investigating the Effects of Chronic Nisoxetine (B1678948) Administration in Rodents

Introduction

This compound is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has been instrumental in preclinical research to understand the role of the noradrenergic system in various physiological and behavioral processes. Chronic administration of this compound is often necessary to investigate its long-term effects, particularly in models of depression, anxiety, and other neurological disorders. Osmotic mini-pumps provide a reliable method for continuous and controlled delivery of this compound over extended periods, avoiding the stress and fluctuating plasma levels associated with repeated injections. This document provides a detailed protocol for the chronic administration of this compound using osmotic mini-pumps in rodents, including surgical implantation, dose selection, and subsequent behavioral and physiological assessments.

Data Presentation

The following table summarizes recommended dosing parameters for chronic administration of norepinephrine reuptake inhibitors via osmotic mini-pumps in rats, based on existing literature. These values can serve as a starting point for designing studies with this compound.

DrugDose (mg/kg/day)Pump Model (example)Duration (days)SpeciesReference
Desipramine15Alzet 2ML214Rat[1]
Reboxetine (B1679249)10Alzet 2ML214Rat[2][3]
This compound (Proposed) 10 - 20 Alzet 2ML2 or 2ML4 14 - 28 Rat/Mouse Based on NRI literature

Experimental Protocols

Preparation of this compound Solution and Osmotic Mini-Pumps

Materials:

  • This compound hydrochloride

  • Sterile vehicle (e.g., 0.9% saline, artificial cerebrospinal fluid)

  • Osmotic mini-pumps (e.g., Alzet Model 2ML2 for rats, 1007D for mice)

  • Sterile syringes and needles (27G or smaller)

  • Sterile 0.22 µm syringe filter

  • Beaker with sterile saline

Procedure:

  • Calculate this compound Concentration: Determine the required concentration of the this compound solution based on the desired daily dose, the pumping rate of the selected mini-pump, and the average weight of the animals.

    • Formula: Concentration (mg/mL) = [Dose (mg/kg/day) x Animal Weight (kg)] / [Pump Flow Rate (mL/day)]

  • Prepare this compound Solution: Under sterile conditions (e.g., in a laminar flow hood), dissolve the calculated amount of this compound hydrochloride in the sterile vehicle. Ensure complete dissolution.

  • Sterilize the Solution: Filter the this compound solution through a 0.22 µm syringe filter into a sterile container.

  • Fill the Osmotic Mini-Pumps:

    • Following the manufacturer's instructions, use a sterile syringe with a filling tube to slowly fill each osmotic mini-pump with the sterile this compound solution.

    • Avoid introducing air bubbles.

    • Insert the flow moderator into the pump opening until it is flush with the top.

  • Prime the Pumps: Place the filled pumps in a beaker of sterile saline at 37°C for at least 4 hours before implantation. This allows the pumping to begin at a steady rate immediately after implantation.

Surgical Implantation of Osmotic Mini-Pumps (Subcutaneous)

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, scissors, wound clips or sutures)

  • Antiseptic solution (e.g., povidone-iodine) and alcohol swabs

  • Analgesics (for pre- and post-operative pain relief)

  • Heating pad

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the animal using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Shave the fur from the dorsal mid-scapular region.

    • Cleanse the surgical site with an antiseptic solution followed by alcohol.

  • Incision: Make a small midline incision (approximately 1-1.5 cm) in the skin.

  • Create a Subcutaneous Pocket:

    • Insert a pair of blunt forceps into the incision and gently spread the subcutaneous tissue to create a pocket large enough to accommodate the mini-pump.

    • The pocket should be slightly larger than the pump to allow for some movement but not so large that the pump can turn over.

  • Pump Implantation:

    • Insert the primed osmotic mini-pump into the subcutaneous pocket, with the delivery portal pointing away from the incision.

  • Closure:

    • Close the skin incision with wound clips or sutures.

  • Post-Operative Care:

    • Administer post-operative analgesia as recommended by your institution's animal care and use committee.

    • Monitor the animal until it has fully recovered from anesthesia.

    • House the animals individually for a few days post-surgery to prevent interference with the surgical site.

    • Check the incision site daily for signs of infection or complications. Wound clips are typically removed 7-10 days after surgery.

Behavioral Testing

Behavioral assessments should be conducted during the light phase and after a sufficient period of chronic this compound administration (e.g., starting from day 14).

This test is used to assess locomotor activity and anxiety-like behavior.[4][5][6][7][8]

Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

Procedure:

  • Habituate the animals to the testing room for at least 30-60 minutes before the test.

  • Gently place the animal in the center of the open field arena.

  • Allow the animal to explore the arena freely for a set period (e.g., 5-10 minutes).

  • Record the session using a video camera mounted above the arena.

  • Analyze the video recordings for parameters such as:

    • Total distance traveled

    • Time spent in the center zone vs. the periphery

    • Frequency of entries into the center zone

    • Rearing frequency

    • Grooming duration

  • Thoroughly clean the arena with 70% ethanol (B145695) between each animal to remove olfactory cues.

This test is a measure of behavioral despair, a common endpoint for assessing antidepressant efficacy.[9][10][11][12][13]

Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

Procedure:

  • Pre-swim session (Day 1): Place the animal in the water cylinder for 15 minutes. This session is for habituation and is not scored.

  • Remove the animal, dry it with a towel, and return it to its home cage.

  • Test session (Day 2, 24 hours later): Place the animal back into the water cylinder for 5 minutes.

  • Record the session with a video camera.

  • Score the video for the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing.

This test measures anhedonia, a core symptom of depression, by assessing the animal's preference for a sweetened solution over plain water.[14][15][16][17][18]

Procedure:

  • Habituation: For 48 hours, house the animals individually with two identical drinking bottles. For the first 24 hours, both bottles contain plain water. For the next 24 hours, both bottles contain a 1% sucrose (B13894) solution.

  • Deprivation: Following habituation, deprive the animals of water (but not food) for a period of 12-24 hours.

  • Test: Present each animal with two pre-weighed bottles: one containing 1% sucrose solution and the other containing plain water.

  • After a set period (e.g., 1-2 hours), remove and weigh the bottles to determine the amount of each liquid consumed.

  • Calculate Sucrose Preference:

    • Sucrose Preference (%) = [Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))] x 100

Tissue Collection and Biochemical Analysis

At the end of the chronic administration period, tissues can be collected for various biochemical analyses.

Procedure:

  • Anesthetize the animal deeply.

  • Collect blood via cardiac puncture for plasma analysis (e.g., corticosterone (B1669441) levels, this compound concentration).

  • Perfuse the animal transcardially with ice-cold saline followed by 4% paraformaldehyde for immunohistochemical analysis, or rapidly dissect the brain on ice for neurochemical analysis (e.g., neurotransmitter levels, receptor binding assays).

  • Store tissues appropriately (e.g., -80°C for biochemical assays, in fixative for histology).

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_assess Phase 3: Assessment A This compound Solution Preparation & Sterilization B Osmotic Mini-Pump Filling & Priming A->B C Surgical Implantation (Subcutaneous) B->C D Chronic this compound Infusion (14-28 days) C->D E Behavioral Testing (OFT, FST, SPT) D->E F Tissue Collection & Biochemical Analysis E->F

Caption: Experimental workflow for chronic this compound administration.

Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) AR Adrenergic Receptor NE->AR Binds & Activates AC Adenylyl Cyclase AR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylation Gene Gene Transcription pCREB->Gene Response Cellular Response Gene->Response This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NET->NE Reuptake

Caption: this compound's mechanism of action and downstream signaling.

References

Application Notes and Protocols for Studying Synaptic Plasticity in Brain Slices with Nisoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisoxetine (B1678948) is a potent and highly selective norepinephrine (B1679862) reuptake inhibitor (NET inhibitor), making it a valuable pharmacological tool for investigating the role of norepinephrine (NE) in synaptic plasticity.[1] By blocking the reuptake of NE from the synaptic cleft, this compound effectively increases the concentration and duration of action of endogenous NE. This allows researchers to probe the downstream effects of enhanced noradrenergic signaling on synaptic transmission and plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.[2] These application notes provide detailed protocols for utilizing this compound in acute brain slice electrophysiology experiments to study its impact on synaptic plasticity.

Mechanism of Action

This compound binds to the norepinephrine transporter (NET) on presynaptic terminals, inhibiting the reuptake of norepinephrine from the synaptic cleft.[3] This leads to an accumulation of NE, which can then act on various adrenergic receptors (α and β subtypes) on both pre- and postsynaptic neurons. The activation of these G-protein coupled receptors initiates intracellular signaling cascades that can modulate synaptic strength. For instance, activation of β-adrenergic receptors has been shown to facilitate the induction of LTP.[4][5]

Data Presentation

The following table summarizes quantitative data from a study investigating the in vivo effects of this compound on LTP in the rat hippocampo-prefrontal cortex pathway. While this study was conducted in vivo, it provides a strong rationale for investigating the acute effects of this compound in brain slice preparations.

Treatment GroupPre-HFS Normalized PSP Amplitude (Mean ± SEM)Post-HFS (0-20 min) Normalized PSP Amplitude (Mean ± SEM)Post-HFS (20-40 min) Normalized PSP Amplitude (Mean ± SEM)Post-HFS (40-60 min) Normalized PSP Amplitude (Mean ± SEM)
Saline (Control)100 ± 5.2%135 ± 7.1%128 ± 6.5%125 ± 6.8%
This compound (1 mg/kg, i.p.)100 ± 6.1%165 ± 8.5%158 ± 8.1%152 ± 7.9%*

*p<0.05 compared to the saline group. Data adapted from Lim et al. (2010), showing that this compound significantly augmented LTP.[6] PSP: Postsynaptic Potential; HFS: High-Frequency Stimulation.

Experimental Protocols

Acute Brain Slice Preparation

This protocol describes the preparation of acute hippocampal slices, a common model for studying synaptic plasticity.

Materials:

  • Adult Sprague-Dawley rat or C57BL/6 mouse

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Dissection tools (scissors, forceps, scalpel)

  • Vibrating microtome (vibratome)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Ice-cold slicing solution (see composition below)

  • Artificial cerebrospinal fluid (aCSF) (see composition below)

  • Holding chamber

Solutions:

SolutionComponentConcentration (mM)
Slicing Solution Sucrose210
KCl2.5
NaH₂PO₄1.25
NaHCO₃26
MgCl₂7
CaCl₂0.5
D-Glucose10
aCSF NaCl124
KCl2.5
NaH₂PO₄1.25
NaHCO₃26
MgSO₄2
CaCl₂2
D-Glucose10

Procedure:

  • Anesthetize the animal according to your institution's approved animal care protocol.

  • Perfuse transcardially with ice-cold, carbogenated slicing solution.

  • Rapidly decapitate the animal and dissect the brain, placing it in the ice-cold slicing solution.

  • Isolate the hippocampus and mount it on the vibratome stage.

  • Cut 300-400 µm thick transverse hippocampal slices in the ice-cold, carbogenated slicing solution.

  • Transfer the slices to a holding chamber containing carbogenated aCSF and allow them to recover at 32-34°C for at least 1 hour before starting the recordings.

Field Excitatory Postsynaptic Potential (fEPSP) Recordings and LTP Induction

This protocol details the electrophysiological recordings and the induction of LTP in the CA1 region of the hippocampus.

Materials:

  • Upright microscope with recording chamber

  • Micromanipulators

  • Stimulating electrode (e.g., bipolar tungsten)

  • Recording electrode (glass micropipette filled with aCSF, 1-5 MΩ resistance)

  • Amplifier and data acquisition system

  • Perfusion system

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Transfer a recovered slice to the recording chamber and continuously perfuse with carbogenated aCSF at 2-3 mL/min at 30-32°C.

  • Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

  • Obtain a baseline fEPSP by delivering single pulses (0.1 ms (B15284909) duration) every 30 seconds at an intensity that elicits a response approximately 40-50% of the maximum.

  • Record a stable baseline for at least 20-30 minutes.

  • To investigate the effect of this compound, bath-apply the desired concentration (e.g., 1-10 µM) to the aCSF and allow it to perfuse for at least 20 minutes before LTP induction.

  • Induce LTP using a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second.[7]

  • Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

  • For LTD studies, a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz) can be used.[4]

Visualizations

Signaling Pathway of Noradrenergic Modulation of Synaptic Plasticity

Noradrenergic_Modulation_of_Synaptic_Plasticity cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal NET Norepinephrine Transporter (NET) NE_vesicle Norepinephrine (NE) NE_cleft NE NE_vesicle->NE_cleft Release NE_cleft->NET Reuptake Beta_AR β-Adrenergic Receptor NE_cleft->Beta_AR Activates AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Activates AMPA_R AMPAR Trafficking & Insertion PKA->AMPA_R Phosphorylates CREB CREB ERK->CREB Activates Gene_Expression Gene Expression (e.g., for AMPARs) CREB->Gene_Expression Promotes Gene_Expression->AMPA_R LTP LTP AMPA_R->LTP This compound This compound This compound->NET Inhibits

Caption: Noradrenergic modulation of synaptic plasticity signaling pathway.

Experimental Workflow for Investigating this compound's Effect on LTP

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Slice_Prep Acute Brain Slice Preparation Recovery Slice Recovery (>1 hr in aCSF) Slice_Prep->Recovery Placement Place Slice in Recording Chamber Recovery->Placement Baseline Record Stable Baseline fEPSPs (20-30 min) Placement->Baseline Nisoxetine_App Bath Apply this compound (e.g., 1-10 µM) Baseline->Nisoxetine_App HFS Induce LTP (High-Frequency Stimulation) Nisoxetine_App->HFS Post_HFS Record Post-HFS fEPSPs (≥60 min) HFS->Post_HFS Analysis Analyze fEPSP Slope Potentiation Post_HFS->Analysis Comparison Compare LTP Magnitude (Control vs. This compound) Analysis->Comparison

Caption: Experimental workflow for studying this compound's effect on LTP.

References

Methodological Considerations for Nisoxetine Use in Non-Human Primates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisoxetine (B1678948) is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI), making it a valuable tool for investigating the role of the norepinephrine transporter (NET) and the noradrenergic system in various physiological and pathological processes. Non-human primates (NHPs) are a critical translational model in neuroscience research due to their close phylogenetic relationship to humans, exhibiting similar neuroanatomy, neurochemistry, and complex cognitive and social behaviors. The use of this compound in NHPs allows for the preclinical evaluation of its therapeutic potential and the elucidation of the neurobiological mechanisms underlying noradrenergic function.

These application notes provide a detailed overview of the methodological considerations for using this compound in NHP studies. Due to the limited availability of specific, publicly accessible quantitative data for this compound in NHPs, this document also includes relevant data and adapted protocols from studies using other selective NRIs, such as atomoxetine (B1665822), to provide a comprehensive framework for experimental design.

Data Presentation

Quantitative data for this compound in non-human primates is not extensively available in the public domain. Therefore, the following tables summarize data from studies with the selective norepinephrine reuptake inhibitor, atomoxetine, and the selective serotonin (B10506) reuptake inhibitor, fluoxetine, to illustrate the types of data that are critical for planning and interpreting studies with this compound.

Table 1: Norepinephrine Transporter (NET) Occupancy by Atomoxetine in Cynomolgus Monkeys (Intravenous Infusion)

Infusion Rate (mg/kg/h)Brain RegionNET Occupancy (%)
0.03Thalamus38
0.06Thalamus65
0.12Thalamus82
0.03Locus Coeruleus42
0.06Locus Coeruleus70
0.12Locus Coeruleus81
0.03Cingulate Gyrus39
0.06Cingulate Gyrus68
0.12Cingulate Gyrus80
Data adapted from a study using (S,S)-[18F]FMeNER-D2 PET imaging.

Table 2: Pharmacokinetic Parameters of Fluoxetine in Rhesus Macaques

Administration RouteDose (mg/kg)Tmax (h)Cmax (ng/mL)Half-life (h)
Intramuscular (acute)1.00.2531-
Intramuscular (acute)3.00.570-
Intramuscular (acute)5.61.0165-
Intravenous (acute)3.00.2511,913-
Oral (chronic)5.6-43.5 (fluoxetine)11.9 (fluoxetine)
193.6 (norfluoxetine)21.3 (norfluoxetine)
Subcutaneous (chronic)5.6-328.7 (fluoxetine)16.2 (fluoxetine)
404.1 (norfluoxetine)29.7 (norfluoxetine)
Note: This data is for fluoxetine, a selective serotonin reuptake inhibitor, and is provided for illustrative purposes of pharmacokinetic parameters in NHPs.[1][2]

Experimental Protocols

The following protocols are generalized and should be adapted based on the specific research question, NHP species, and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Intravenous Administration and PET Imaging for NET Occupancy (Adapted from Atomoxetine Studies)

This protocol is adapted from a study that successfully measured NET occupancy of atomoxetine in cynomolgus monkeys using positron emission tomography (PET) and can serve as a template for this compound studies.[2]

1. Animal Preparation:

  • Species: Cynomolgus or Rhesus macaques.

  • Health Status: Animals should be healthy and acclimated to the laboratory environment.

  • Fasting: Food should be withheld for at least 12 hours prior to the study to minimize potential effects on drug absorption and metabolism. Water should be available ad libitum.

  • Anesthesia: Anesthesia is required for the duration of the PET scan. A common regimen is initial sedation with ketamine (10 mg/kg, i.m.) followed by maintenance with isoflurane (B1672236) (1-2%) in oxygen. Vital signs (heart rate, respiration, blood oxygen saturation, and body temperature) must be monitored continuously.

  • Catheterization: Place two intravenous catheters, one for radiotracer injection and one for drug administration and/or blood sampling.

2. Drug Preparation:

  • Formulation: this compound hydrochloride should be dissolved in sterile physiological saline (0.9% NaCl). The solution should be filtered through a 0.22 µm filter before administration.

  • Concentration: The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's weight (e.g., 1-5 mL/kg).

3. PET Radiotracer:

  • A suitable PET radiotracer for the norepinephrine transporter, such as (S,S)-[18F]FMeNER-D2 or [11C]MRB, should be used. The synthesis and quality control of the radiotracer must adhere to established protocols.

4. PET Imaging Procedure:

  • Baseline Scan: Perform a baseline PET scan to determine the baseline binding potential (BPND) of the radiotracer to the NET.

    • Position the anesthetized animal in the PET scanner with the head securely fixed.

    • Administer a bolus injection of the radiotracer (e.g., ~185 MBq).

    • Acquire dynamic PET data for 90-120 minutes.

  • This compound Administration and Occupancy Scan:

    • To determine NET occupancy, administer this compound intravenously. A steady-state infusion is recommended to maintain stable plasma concentrations during the scan. This can be achieved with a loading dose followed by a constant infusion.

    • The infusion of this compound should begin a sufficient time before the radiotracer injection to allow for drug distribution and binding to the NET.

    • Following this compound administration, perform a second PET scan with the same radiotracer and acquisition parameters as the baseline scan.

    • Different doses of this compound can be tested in separate sessions to generate a dose-occupancy curve.

5. Blood Sampling and Analysis:

  • Collect arterial or venous blood samples at regular intervals throughout the PET scan to measure plasma concentrations of this compound and the radiotracer.

  • Analyze plasma samples using a validated method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Reconstruct PET images and co-register them with a magnetic resonance (MR) image of the monkey's brain for anatomical delineation of regions of interest (ROIs), such as the thalamus, locus coeruleus, and cingulate gyrus.

  • Generate time-activity curves (TACs) for each ROI.

  • Calculate the binding potential (BPND) using an appropriate kinetic model (e.g., simplified reference tissue model).

  • Calculate NET occupancy for each dose of this compound using the following formula:

    • Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] * 100

Protocol 2: Behavioral Observation Following this compound Administration

This protocol provides a general framework for assessing the behavioral effects of this compound in NHPs.

1. Animal Housing and Acclimation:

  • Animals should be housed in a manner that allows for the expression of a normal behavioral repertoire.

  • Acclimate animals to the testing environment and procedures to minimize stress-induced behavioral changes.

2. Drug Administration:

  • This compound can be administered via various routes, including intravenous (i.v.), intramuscular (i.m.), subcutaneous (s.c.), or oral (p.o.). The choice of route will depend on the desired pharmacokinetic profile and the specific research question.

  • For oral administration, this compound can be mixed with a palatable food item or dissolved in a flavored liquid.

3. Behavioral Assessment:

  • Observational Methods: Use a standardized ethogram to score the frequency and duration of specific behaviors. Observations can be conducted in the home cage or a dedicated testing arena.

    • Behaviors of interest may include: locomotor activity, social interaction (grooming, proximity), stereotypies, and measures of anxiety or arousal (e.g., vocalizations, self-scratching).

  • Cognitive Tasks: Assess cognitive functions that are modulated by the noradrenergic system, such as attention, working memory, and cognitive flexibility, using established primate cognitive testing paradigms (e.g., delayed response tasks, set-shifting tasks).

4. Experimental Design:

  • A within-subjects design is often preferable, where each animal serves as its own control (vehicle vs. different doses of this compound).

  • The order of drug doses should be counterbalanced across subjects to control for order effects.

  • A sufficient washout period between drug administrations is crucial to avoid carryover effects.

5. Data Analysis:

  • Use appropriate statistical methods (e.g., repeated measures ANOVA) to analyze the effects of this compound on behavioral and cognitive measures.

Mandatory Visualization

Norepinephrine Signaling Pathway and this compound's Mechanism of Action

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (NE) in Vesicle Dopamine->NE_vesicle VMAT2 NE_synapse NE NE_vesicle->NE_synapse Release Adrenergic_Receptor Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptor Binding NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Signaling_Cascade Intracellular Signaling Cascade Adrenergic_Receptor->Signaling_Cascade Activation This compound This compound This compound->NET Blocks

Caption: Norepinephrine signaling at the synapse and the mechanism of action of this compound.

Experimental Workflow for a PET Imaging Study in Non-Human Primates

cluster_prep Animal Preparation cluster_scan PET Scanning cluster_analysis Data Analysis Fasting Fasting (12h) Anesthesia Anesthesia Induction (e.g., Ketamine) Fasting->Anesthesia Catheterization IV Catheter Placement Anesthesia->Catheterization Positioning Positioning in PET Scanner Catheterization->Positioning Baseline_Scan Baseline PET Scan (Radiotracer Injection) Positioning->Baseline_Scan Drug_Admin This compound Administration (e.g., IV Infusion) Baseline_Scan->Drug_Admin Washout Period (Separate Session) Occupancy_Scan Occupancy PET Scan (Radiotracer Injection) Drug_Admin->Occupancy_Scan Image_Recon Image Reconstruction & Co-registration with MRI Occupancy_Scan->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Kinetic_Modeling Kinetic Modeling to Determine BP_ND ROI_Analysis->Kinetic_Modeling Occupancy_Calc NET Occupancy Calculation Kinetic_Modeling->Occupancy_Calc

Caption: A typical experimental workflow for a PET imaging study to determine NET occupancy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nisoxetine Dosage to Minimize Locomotor Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing nisoxetine (B1678948) dosage for their experiments while minimizing potential locomotor side effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and highly selective norepinephrine (B1679862) reuptake inhibitor (NRI)[1]. It specifically blocks the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron[2]. This inhibition leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.

Q2: What is the expected effect of this compound on spontaneous locomotor activity?

A2: Generally, acute and chronic administration of selective norepinephrine reuptake inhibitors like this compound is expected to decrease spontaneous locomotor activity in rodents[3]. This effect is attributed to the specific inactivation of the norepinephrine transporter[3]. However, the actual outcome can be complex and dose-dependent. Some studies have reported that certain doses of selective NRIs may not significantly alter locomotor activity[4].

Q3: We are observing an increase in locomotor activity after this compound administration. What could be the cause?

A3: An increase in locomotor activity is contrary to the expected effects of a selective NRI. Potential causes for this observation include:

  • Dose-Dependent Effects: At higher concentrations, the selectivity of this compound for the norepinephrine transporter may decrease, leading to off-target effects on other monoamine transporters, such as the dopamine (B1211576) transporter (DAT). Inhibition of DAT can lead to psychostimulant-like effects and increased locomotor activity. A comprehensive dose-response study is recommended to investigate this possibility.

  • Interaction with other substances: Co-administration of other compounds that affect the dopaminergic system can alter the locomotor response to this compound. For instance, combining a NET inhibitor with a dopamine transporter blocker can lead to an increase in spontaneous locomotor activity[3].

  • Animal Model: The specific strain, species, and even the baseline anxiety levels of the animals can influence the behavioral response to a compound.

Q4: The variability in locomotor activity between our this compound-treated animals is very high. How can we reduce this?

A4: High variability is a common challenge in behavioral neuroscience. To reduce variability, consider the following:

  • Habituation: Ensure all animals are properly habituated to the testing room and the experimental apparatus to reduce novelty-induced stress and activity.

  • Handling: Consistent and gentle handling of the animals is crucial to minimize stress, which can significantly impact locomotor activity.

  • Dosing Procedure: Ensure accurate and consistent administration of this compound. The route and timing of administration should be identical for all animals.

  • Animal Characteristics: Use animals of the same age, sex, and from the same supplier to minimize genetic and developmental variations.

  • Environmental Consistency: Maintain consistent lighting, temperature, and noise levels in the testing room.

Q5: We are not observing any significant change in locomotor activity after this compound administration. What should we check?

A5: A lack of effect could be due to several factors:

  • Dose Selection: The administered dose may be too low to elicit a significant behavioral response. Review the literature for effective dose ranges of this compound and other NRIs and consider performing a dose-response study.

  • Pharmacokinetics: The timing of your behavioral assessment may not align with the peak plasma concentration of this compound. Consider conducting a pharmacokinetic study to determine the optimal time window for behavioral testing.

  • Assay Sensitivity: The chosen locomotor activity test may not be sensitive enough to detect subtle changes. Ensure your equipment is functioning correctly and is properly calibrated. Consider using a more sensitive measure or a different behavioral paradigm.

  • Baseline Activity: If the baseline locomotor activity of your control animals is very low, it may be difficult to detect a further decrease.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected increase in locomotor activity High dose leading to off-target effects (e.g., on DAT).Conduct a dose-response study to determine the optimal selective dose. Review literature for this compound's selectivity profile.
Interaction with another administered compound.Carefully review all co-administered substances and their potential interactions with the noradrenergic and dopaminergic systems.
High inter-individual variability in locomotor response Insufficient habituation to the testing environment.Implement a multi-day habituation protocol before drug administration.
Inconsistent drug administration (volume, timing, route).Standardize the dosing procedure for all animals. Ensure accurate calculation of doses based on body weight.
Environmental stressors.Maintain a consistent and controlled testing environment (lighting, temperature, noise).
No significant effect on locomotor activity Dose is too low.Perform a dose-escalation study to identify an effective dose.
Timing of behavioral assessment is not optimal.Determine the peak plasma concentration of this compound and schedule the locomotor activity test accordingly.
Low baseline locomotor activity.Ensure control animals exhibit a stable and moderate level of baseline activity. Consider the time of day for testing (active vs. inactive phase of the circadian cycle).

Data Presentation

Table 1: Representative Dose-Response Data for a Selective Norepinephrine Reuptake Inhibitor (Desipramine) on Locomotor Activity in Rats

Treatment Group (mg/kg, i.p.)Total Distance Traveled (cm) (Mean ± SEM)
Vehicle (Saline)4500 ± 350
Desipramine (2.5)3800 ± 300
Desipramine (5.0)2900 ± 250*
Desipramine (10.0)2100 ± 200**

*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical and for illustrative purposes, based on the general finding that selective NRIs decrease locomotor activity.

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on Spontaneous Locomotor Activity using the Open Field Test

1. Objective: To determine the dose-dependent effects of this compound on spontaneous locomotor activity in rodents.

2. Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile 0.9% saline)

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm for mice; 100 cm x 100 cm x 40 cm for rats) made of a non-porous, easily cleanable material.

  • Automated tracking system (video camera and software) or photobeam sensors.

  • Standard laboratory animal handling equipment.

3. Animal Preparation and Acclimation:

  • House animals under a 12:12 hour light:dark cycle with ad libitum access to food and water.

  • Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Handle animals for several days prior to testing to reduce stress-induced responses.

4. This compound Preparation and Administration:

  • Prepare a stock solution of this compound hydrochloride in the chosen vehicle.

  • On the day of the experiment, dilute the stock solution to the desired final concentrations.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes). The injection volume should be consistent across all animals (e.g., 10 ml/kg for mice).

5. Experimental Procedure:

  • Clean the open field arena thoroughly with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

  • Gently place the animal in the center of the arena.

  • Start the video recording and tracking software immediately.

  • The test duration is typically 30-60 minutes.

  • The experimenter should leave the room or remain out of the animal's sight to avoid influencing its behavior.

6. Data Analysis:

  • Quantify the following parameters to assess locomotor activity:

    • Total Distance Traveled: The total distance the animal moves during the test session.

    • Time Spent Mobile: The total time the animal is in motion.

    • Rearing Frequency: The number of times the animal stands on its hind legs.

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the locomotor activity of the this compound-treated groups with the vehicle-treated control group.

Mandatory Visualizations

Nisoxetine_Signaling_Pathway cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Blocks NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Exocytosis NE_reuptake NE Reuptake NE_synapse->NET Reuptake Adrenergic_Receptors Adrenergic Receptors (α1, α2, β) NE_synapse->Adrenergic_Receptors Binds to Downstream_Signaling Downstream Signaling (e.g., G-protein activation, second messengers) Adrenergic_Receptors->Downstream_Signaling Activates Neuronal_Response Altered Neuronal Excitability & Locomotor Control Downstream_Signaling->Neuronal_Response Modulates

This compound's Mechanism of Action in the Synapse.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation & Habituation (Several Days) Drug_Prep This compound & Vehicle Preparation Animal_Acclimation->Drug_Prep Administration Drug/Vehicle Administration (e.g., i.p.) Drug_Prep->Administration Open_Field Open Field Test (30-60 min) Administration->Open_Field Data_Collection Data Collection (Automated Tracking) Open_Field->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Experimental Workflow for Locomotor Activity Study.

Troubleshooting Logic for this compound Experiments.

References

addressing off-target effects of nisoxetine in neuronal circuits

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing nisoxetine (B1678948) in neuronal circuit studies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and address potential off-target effects of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and highly selective inhibitor of the norepinephrine (B1679862) transporter (NET). Its primary on-target effect is to block the reuptake of norepinephrine from the synaptic cleft, thereby increasing the concentration and duration of norepinephrine signaling.

Q2: What are the known primary off-target effects of this compound?

While this compound is highly selective for the norepinephrine transporter (NET), it does exhibit measurable affinity for the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT), albeit at significantly lower potencies. This means that at higher concentrations, this compound can inhibit the reuptake of serotonin and dopamine, which could confound experimental results.

Q3: I'm observing unexpected phenotypes in my neuronal cultures treated with this compound. Could these be off-target effects?

Yes, unexpected phenotypes could be a result of off-target effects, especially if you are using high concentrations of this compound. Besides SERT and DAT, some studies suggest that like other biogenic amine uptake inhibitors, this compound could have very weak interactions with other receptors, such as adrenergic, histaminergic, or muscarinic receptors, though it is generally considered more specific than older tricyclic antidepressants like desipramine.

Q4: How can I be sure that the effects I'm seeing are due to NET inhibition and not off-target effects?

To confirm that your observed effects are on-target, you should perform control experiments. The gold standard is to use a structurally unrelated NET inhibitor and see if it recapitulates the effects of this compound. Additionally, genetic knockdown or knockout of the NET should abolish the effects of this compound if they are indeed on-target.

Q5: What is a good starting concentration for my experiments to minimize off-target effects?

A good starting point is to use the lowest concentration of this compound that elicits your desired on-target effect. It is recommended to perform a dose-response curve to determine the optimal concentration. Based on its high affinity for NET (Ki in the low nanomolar range), concentrations in the range of 1-100 nM are often sufficient for specific NET inhibition in vitro.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results between experiments 1. This compound degradation. 2. Variability in cell culture conditions. 3. Off-target effects at inconsistent concentrations.1. Prepare fresh this compound solutions for each experiment. 2. Standardize cell density, passage number, and media conditions. 3. Perform a careful dose-response analysis to identify a concentration with a stable on-target effect.
Observed effects do not align with known functions of norepinephrine signaling. 1. Off-target effects on SERT or DAT. 2. Interaction with other unknown off-targets. 3. Compensatory changes in the neuronal circuit.1. Test for the involvement of serotonin or dopamine signaling using respective receptor antagonists. 2. Use a structurally unrelated NET inhibitor to confirm the phenotype. 3. Perform time-course experiments to distinguish acute from chronic effects.
High background or non-specific effects in binding or uptake assays. 1. Inappropriate buffer conditions. 2. Insufficient washing. 3. Radioligand degradation.1. Ensure the use of appropriate assay buffers with correct ionic strength and pH. 2. Optimize washing steps to reduce non-specific binding. 3. Use fresh, high-quality radioligands.
Difficulty replicating in vivo findings in vitro, or vice-versa. 1. Differences in drug metabolism and bioavailability. 2. Complexity of in vivo neuronal circuits. 3. This compound may have different off-target effects in different tissues or cell types.1. Measure this compound concentrations in your experimental system. 2. Use brain slice electrophysiology as an intermediate model system. 3. Perform target validation experiments in both in vitro and in vivo models.

Data Presentation: this compound Binding Affinities and Potencies

The following tables summarize the quantitative data for this compound's interaction with its primary target (NET) and key off-target transporters.

Table 1: this compound Binding Affinity (Ki) for Monoamine Transporters

TargetSpeciesKi (nM)Reference
Norepinephrine Transporter (NET) Rat1.63 ± 0.36
Rat~1.9 - 3.4
Serotonin Transporter (SERT) HumanNot specified
Dopamine Transporter (DAT) HumanNot specified

Note: Lower Ki values indicate higher binding affinity.

Table 2: this compound Inhibitory Potency (IC50) for Monoamine Uptake

TargetSpecies/SystemIC50 (nM)Reference
Norepinephrine Transporter (NET) Rat SynaptosomesNot specified
Serotonin Transporter (SERT) Rat Synaptosomes>1000
Dopamine Transporter (DAT) Rat Synaptosomes>1000

Note: Lower IC50 values indicate higher inhibitory potency.

Experimental Protocols

Protocol 1: [3H]-Nisoxetine Radioligand Binding Assay

This protocol is for determining the binding affinity of a test compound for the norepinephrine transporter by measuring its ability to displace [3H]-nisoxetine.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET)

  • [3H]-Nisoxetine

  • Test compound

  • Desipramine (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • Scintillation cocktail

  • 96-well plates

  • Glass fiber filter mats

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture hNET-expressing cells to confluency.

    • Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

    • Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.

    • Resuspend the pellet in Assay Buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in fresh Assay Buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Total Binding: Assay Buffer, [3H]-Nisoxetine (final concentration ~1 nM), and membrane preparation (20-40 µg protein).

      • Non-specific Binding: Desipramine (10 µM), [3H]-Nisoxetine, and membrane preparation.

      • Test Compound: Serial dilutions of the test compound, [3H]-Nisoxetine, and membrane preparation.

    • Incubate at 4°C for 2-3 hours.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold Wash Buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: [3H]-Norepinephrine Uptake Assay

This protocol measures the functional inhibition of the norepinephrine transporter by a test compound.

Materials:

  • Cells expressing NET (e.g., cultured superior cervical ganglia or transfected cell lines) or synaptosomes.

  • [3H]-Norepinephrine

  • Test compound

  • Uptake Buffer (e.g., Krebs-Ringer buffer)

  • Wash Buffer (ice-cold Uptake Buffer)

  • Scintillation cocktail

  • 96-well plates

  • Liquid scintillation counter

Procedure:

  • Cell/Synaptosome Preparation:

    • Prepare and plate cells or synaptosomes in a 96-well plate.

  • Uptake Assay:

    • Pre-incubate the cells/synaptosomes with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

    • Initiate the uptake by adding [3H]-Norepinephrine (final concentration in the low nM range).

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the wells multiple times with ice-cold Wash Buffer.

  • Lysis and Counting:

    • Lyse the cells/synaptosomes in each well.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Subtract the background counts (from wells with no cells or from non-specific uptake determined in the presence of a high concentration of a known NET inhibitor like desipramine).

    • Plot the percentage of norepinephrine uptake against the log concentration of the test compound.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizations

nisoxetine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE NE NE_vesicle->NE Release NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) DAT Dopamine Transporter (DAT) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding 5HT 5-HT 5HT->SERT Reuptake DA DA DA->DAT Reuptake Neuronal_Response Neuronal Response Adrenergic_Receptor->Neuronal_Response This compound This compound This compound->NET Potent Inhibition This compound->SERT Weak Inhibition This compound->DAT Weak Inhibition

Caption: this compound's primary and off-target signaling pathways.

experimental_workflow Start Observe Unexpected Phenotype with this compound Dose_Response Perform Dose-Response Curve for this compound Start->Dose_Response On_Target_Validation On-Target Validation Dose_Response->On_Target_Validation Structurally_Unrelated_NRI Test Structurally Unrelated NET Inhibitor On_Target_Validation->Structurally_Unrelated_NRI Phenotype Recapitulated? NET_Knockdown Use NET Knockdown/Knockout Model System On_Target_Validation->NET_Knockdown Phenotype Abolished? Off_Target_Investigation Off-Target Investigation Structurally_Unrelated_NRI->Off_Target_Investigation NET_Knockdown->Off_Target_Investigation Receptor_Antagonists Use SERT/DAT or other Receptor Antagonists Off_Target_Investigation->Receptor_Antagonists Binding_Assay Perform Radioligand Binding Assay Panel Off_Target_Investigation->Binding_Assay Conclusion Determine On-Target vs. Off-Target Effect Receptor_Antagonists->Conclusion Binding_Assay->Conclusion

Caption: Experimental workflow for troubleshooting this compound's off-target effects.

Technical Support Center: Nisoxetine Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of nisoxetine (B1678948) in aqueous solutions during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous solutions.

Issue 1: Rapid degradation of this compound observed in acidic aqueous solution.

  • Potential Cause: this compound is known to be unstable under acidic conditions, undergoing acid-catalyzed rearrangement.[1][2] This degradation can lead to the formation of several byproducts, compromising the integrity of your sample.

  • Solution:

    • pH Adjustment: Maintain the pH of your aqueous solution in the neutral to slightly alkaline range (pH 7.0 - 8.0). Use appropriate buffer systems (e.g., phosphate (B84403) buffers) to ensure stable pH control.

    • Temperature Control: Perform experiments at controlled room temperature or below. Avoid heating acidic solutions of this compound, as elevated temperatures can accelerate the degradation process.[1]

    • Minimize Exposure Time: Prepare fresh solutions before use and minimize the time this compound is in an acidic environment.

Issue 2: Unexpected loss of this compound concentration over time, even in neutral solutions.

  • Potential Cause: While more stable than in acidic conditions, this compound, as an amine-containing compound, can be susceptible to oxidative degradation. The presence of dissolved oxygen or trace metal ions can catalyze oxidative reactions. Photodegradation can also occur upon exposure to light, a common degradation pathway for similar antidepressants.

  • Solution:

    • Deoxygenate Solvents: Before preparing your this compound solution, sparge your aqueous solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Use of Antioxidants: Consider adding a small concentration of an antioxidant, such as sodium metabisulfite (B1197395) or ascorbic acid, to your solution. The selection and concentration of the antioxidant should be validated to ensure it does not interfere with your experiment.

    • Protection from Light: Prepare and store this compound solutions in amber-colored vials or protect them from light by wrapping the container in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

    • Chelating Agents: To mitigate the catalytic effect of metal ions, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer.

Issue 3: Appearance of unknown peaks in HPLC analysis of this compound solutions.

  • Potential Cause: The appearance of new peaks is a strong indicator of degradation. These could be products of hydrolysis, oxidation, or photodegradation. Under acidic stress, this compound can degrade into at least four different products.[1]

  • Solution:

    • Forced Degradation Study: To identify the potential degradation products, perform a forced degradation study. This involves intentionally exposing this compound solutions to various stress conditions (acid, base, oxidation, light, heat).

    • Stability-Indicating HPLC Method: Develop and validate a stability-indicating HPLC method capable of separating the intact this compound from all potential degradation products. This will allow for accurate quantification of this compound and monitoring of its stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: Based on available data, the primary degradation pathway for this compound is acid-catalyzed hydrolysis and rearrangement.[1][2] This process involves the formation of a carbocation intermediate, leading to various rearranged products. While specific studies on this compound are limited, by analogy to similar phenoxyphenylpropylamine compounds, photodegradation and oxidation are also highly probable degradation pathways in aqueous solutions.

Q2: How does pH affect the stability of this compound?

A2: this compound is most unstable in acidic solutions.[1] It is expected to be more stable at neutral and slightly alkaline pH. However, highly alkaline conditions could potentially lead to other degradation reactions. It is recommended to determine the optimal pH for stability empirically, starting with the neutral range.

Q3: What are the known degradation products of this compound?

A3: Under acidic stress conditions (70% perchloric acid in 1,2-dichloroethane (B1671644) at reflux), this compound has been shown to decompose into four main products: a rearranged diaryl methane (B114726) compound (54%), an olefinic compound (12%), an amino alcohol (10.5%), and guaiacol (B22219) (7.6%).[1] The structures of degradation products under other conditions like oxidation and photolysis have not been fully elucidated in the public domain.

Q4: Are there any general tips for preparing and storing this compound aqueous solutions?

A4: Yes. To maximize stability:

  • Use high-purity water and reagents.

  • Prepare solutions fresh whenever possible.

  • If short-term storage is necessary, store solutions at low temperatures (-20°C or -80°C) and protected from light.[3]

  • For longer-term storage, consider preparing aliquots to avoid repeated freeze-thaw cycles.[3]

  • Always use calibrated pH meters and analytical balances to ensure accurate preparation of buffered solutions.

Data Presentation

Table 1: Summary of this compound Degradation Products under Acidic Stress

Degradation ProductPercentage Yield (%)
Rearranged Diaryl Methane Compound54
Olefinic Compound12
Amino Alcohol10.5
Guaiacol7.6

Data from acid-catalyzed rearrangement study with 70% perchloric acid in 1,2-dichloroethane at reflux.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.

    • Photodegradation: Dilute the stock solution with water to a final concentration of 100 µg/mL. Expose the solution to a photostability chamber (ICH Q1B option) for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.

    • Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid in a suitable solvent for analysis.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

The following is a starting point for developing a stability-indicating HPLC method, based on a published method for separating this compound from its acid degradation products.[1] Further optimization and validation are required.

  • Chromatographic Conditions:

    • Column: YMC Pack C8 (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase:

      • Buffer: 10 mL Triethylamine in 980 mL water, pH adjusted to 6.0 with orthophosphoric acid. Filtered and degassed.

      • Mobile Phase Composition: Buffer:THF:Methanol (600:300:100, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 20 µL.

    • Diluent: Mobile Phase.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness, to ensure it is suitable for its intended purpose.

Mandatory Visualizations

NisoxetineDegradationPathway cluster_acid Acidic Conditions (e.g., HClO4) cluster_photo_ox Potential Pathways (Inferred) This compound This compound Rearranged Rearranged Diaryl Methane (54%) This compound->Rearranged Rearrangement Olefinic Olefinic Compound (12%) This compound->Olefinic Elimination AminoAlcohol Amino Alcohol (10.5%) This compound->AminoAlcohol Hydrolysis Guaiacol Guaiacol (7.6%) This compound->Guaiacol Hydrolysis Photo_Ox_Products Photodegradation & Oxidation Products This compound->Photo_Ox_Products Light, O2

Caption: Primary and potential degradation pathways of this compound in aqueous solutions.

TroubleshootingWorkflow Start This compound Degradation Observed Check_pH Is the solution acidic? Start->Check_pH Check_Light_O2 Is the solution exposed to light or oxygen? Check_pH->Check_Light_O2 No Adjust_pH Adjust pH to neutral/alkaline Use appropriate buffer Check_pH->Adjust_pH Yes Protect_Solution Protect from light (amber vials) Deoxygenate solvent Consider antioxidants/chelators Check_Light_O2->Protect_Solution Yes Analyze_Degradants Perform forced degradation study Develop stability-indicating HPLC method Check_Light_O2->Analyze_Degradants No/Unsure Adjust_pH->Check_Light_O2 Protect_Solution->Analyze_Degradants End Stable this compound Solution Analyze_Degradants->End

Caption: Workflow for troubleshooting this compound degradation in aqueous solutions.

References

Technical Support Center: Protocol Refinement for Consistent Nisoxetine Delivery In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with in vivo nisoxetine (B1678948) administration.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during in vivo experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Vehicle Preparation and Drug Solubility

Question: My this compound hydrochloride solution is precipitating when I dilute my DMSO stock with saline. What can I do?

Answer: This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous solution. Here are several strategies to troubleshoot this:

  • Slow Dilution with Vigorous Mixing: Add the DMSO stock solution to the saline vehicle very slowly, drop-by-drop, while continuously vortexing or stirring the saline. This prevents localized high concentrations of this compound that can lead to precipitation.

  • Use of Co-solvents: A widely used vehicle formulation for compounds with poor aqueous solubility is a multi-component system. A recommended starting formulation is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline or Phosphate-Buffered Saline (PBS)

    • Preparation Order is Critical: Dissolve the this compound hydrochloride in DMSO first. Then, add the PEG300 and mix thoroughly. Next, add the Tween-80 and mix again until the solution is clear. Finally, add the saline or PBS slowly with continuous mixing.

  • Sonication and Gentle Warming: If precipitation still occurs, brief sonication or gentle warming (to no more than 37°C) of the final solution can help to redissolve the compound. However, be cautious with heating as it can potentially degrade the compound. Always visually inspect the solution for clarity before administration.

  • pH Adjustment: Ensure the pH of your final vehicle is compatible with this compound hydrochloride's solubility. A slightly acidic pH may improve solubility. However, any pH adjustments must be carefully considered to ensure they do not cause irritation or toxicity at the injection site.

Question: What is the recommended storage for this compound stock solutions?

Answer: To maintain the stability and integrity of your this compound stock solutions, follow these guidelines:

  • Long-term Storage: For long-term storage (up to 6 months), aliquot your stock solution (e.g., in DMSO) into single-use vials and store them at -80°C.

  • Short-term Storage: For short-term storage (up to 1 month), aliquots can be stored at -20°C.

  • Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound and may affect its potency. Aliquoting into single-use volumes is the best practice to avoid this.

  • Working Solutions: Prepare fresh working solutions for injection on the day of the experiment. Do not store diluted aqueous solutions for extended periods, as the stability of this compound in these solutions is not well characterized and precipitation can occur over time.

Inconsistent Experimental Outcomes

Question: I am observing high variability in the behavioral or physiological responses to this compound between animals in the same treatment group. What could be the cause?

Answer: High variability can stem from several factors, from the drug preparation to the animal handling and experimental procedures. Consider the following:

  • Inconsistent Dosing:

    • Inaccurate Dose Calculation: Double-check all calculations for each animal based on their most recent body weight.

    • Imprecise Administration: Ensure your injection technique is consistent. For intraperitoneal (IP) injections, inconsistent placement of the needle can lead to injection into the gut, abdominal fat, or subcutaneous tissue, resulting in variable absorption.

  • Animal Stress:

    • Handling: Handle all animals consistently and gently to minimize stress, as stress can significantly impact neurochemical systems and behavioral outcomes.

    • Acclimatization: Ensure all animals have had an adequate acclimatization period to the housing and testing environments before the start of the experiment.

  • Vehicle Effects: The vehicle itself can have biological effects. Always include a vehicle-only control group to account for any effects of the solvent mixture on the measured outcomes.

  • Health Status of Animals: Monitor the health of your animals closely. Any underlying illness can affect their response to the drug. Exclude any animals showing signs of illness from the study.

Question: I am not observing the expected effect of this compound on norepinephrine (B1679862) levels or related behaviors. What should I check?

Answer: If you are not seeing the expected outcome, a systematic review of your experimental protocol is necessary:

  • Compound Integrity: Verify the purity and integrity of your this compound hydrochloride. If possible, confirm its identity and purity using analytical methods.

  • Dose Selection: The dose of this compound may be suboptimal for the desired effect in your specific animal strain and experimental paradigm. A dose-response study may be necessary to determine the optimal dose.

  • Timing of Administration: The timing of drug administration relative to the behavioral or physiological measurement is critical. Consider the pharmacokinetic profile of the drug to ensure you are testing at a time when the drug concentration is at its peak or within the therapeutic window.

  • Assay Sensitivity: Ensure that your assay for measuring norepinephrine levels or the behavioral test you are using is sensitive enough to detect the changes induced by this compound.

Experimental Protocols

This section provides detailed methodologies for the preparation and administration of this compound for in vivo rodent studies.

Preparation of this compound Solution for Intraperitoneal (IP) Injection

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO), cell-culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the Required Amount of this compound: Based on the desired dose (e.g., in mg/kg) and the number and weight of the animals, calculate the total amount of this compound hydrochloride needed.

  • Prepare the Vehicle:

    • For a standard formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, calculate the required volume of each component for your final desired volume.

  • Dissolve this compound in DMSO: In a sterile vial, add the calculated amount of this compound hydrochloride powder. Add the required volume of DMSO and vortex until the powder is completely dissolved. This will create your concentrated stock.

  • Add Co-solvents Sequentially:

    • To the DMSO-nisoxetine solution, add the calculated volume of PEG300. Vortex thoroughly until the solution is homogeneous and clear.

    • Next, add the calculated volume of Tween-80 to the mixture. Vortex again until the solution is clear.

  • Final Dilution with Saline/PBS: While vortexing, slowly add the calculated volume of sterile saline or PBS to the vial. Continue to vortex for several minutes to ensure a uniform and clear solution.

  • Final Inspection and Use: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration. It is recommended to use the solution immediately after preparation.

Intraperitoneal (IP) Injection Procedure in Mice and Rats

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol (B145695) for disinfection

  • Appropriate animal restraint device (if necessary)

Procedure:

  • Animal Restraint: Securely and gently restrain the animal. For mice, this can often be done manually. For rats, a two-person technique or a restraint device may be preferred.

  • Locate Injection Site: The recommended site for IP injection is the lower right quadrant of the abdomen to avoid the cecum.

  • Disinfect the Site: Swab the injection site with 70% ethanol.

  • Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.

  • Aspirate: Gently pull back on the plunger to ensure you have not entered a blood vessel (presence of blood) or an organ (presence of colored fluid). If you aspirate any fluid, withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • Inject the Solution: If aspiration is clear, slowly and steadily inject the calculated volume of the this compound solution. The maximum recommended injection volume is typically 10 mL/kg for mice and rats.

  • Withdraw the Needle: Withdraw the needle and return the animal to its cage.

  • Monitor the Animal: Observe the animal for a short period after injection for any signs of distress or adverse reactions.

Data Presentation

Pharmacokinetic Parameters of this compound in Rodents (Qualitative Summary)
ParameterObservation in RodentsCitation
Brain Uptake Following intravenous injection in mice, [11C]this compound levels in the brain are highest at 2 minutes and decrease by about 30% within 60 minutes.[1][2]
Regional Brain Distribution At 60 minutes post-injection in mice, the highest concentrations of [11C]this compound are found in the hypothalamus and cortex.[1][2]
Duration of Action (Inhibition of NE Uptake) The (-)-isomer of a this compound analog showed a half-life of 6.4 hours for the inhibition of norepinephrine uptake ex vivo in rats after an intraperitoneal injection.

Note: This table provides a qualitative summary due to the lack of specific quantitative pharmacokinetic data in the reviewed literature. Researchers should perform pilot studies to determine the optimal timing for their specific experimental endpoints.

In Vivo Vehicle Formulation Examples
Vehicle ComponentPercentagePurpose
DMSO5-10%Primary solvent for this compound hydrochloride
PEG30030-40%Co-solvent to improve solubility in aqueous solution
Tween-805%Surfactant to aid in solubilization and prevent precipitation
Saline or PBS45-60%Aqueous carrier to achieve the final injection volume

Visualizations

This compound's Mechanism of Action: Norepinephrine Transporter (NET) Inhibition

Caption: this compound blocks the norepinephrine transporter (NET), increasing synaptic norepinephrine levels.

Experimental Workflow for In Vivo this compound Administration and Behavioral Testing

Nisoxetine_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_test Testing & Analysis Phase A Dose Calculation (mg/kg) B Vehicle & this compound Solution Preparation A->B D Intraperitoneal (IP) Injection B->D C Animal Acclimatization C->D E Behavioral/Physiological Testing D->E F Data Collection E->F G Statistical Analysis F->G

Caption: A generalized workflow for in vivo this compound experiments.

References

Technical Support Center: Managing Variability in Behavioral Responses to Nisoxetine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing variability in behavioral responses to nisoxetine (B1678948). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimental procedures.

Troubleshooting Guides

Issue 1: High variability or lack of expected behavioral effect after this compound administration.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Compound Integrity and Preparation Verify Compound Stability: this compound in solid form should be stored at -20°C for long-term stability (up to 3 years). Stock solutions are typically stable at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles by preparing aliquots. For short-term use, solutions can be kept at 4°C for about a week. Ensure Proper Solubilization: this compound hydrochloride is soluble in water (up to 100 mM) and DMSO (up to 146.19 mM). For in vivo experiments, if using DMSO, keep the final concentration below 10% for normal mice. A common vehicle for animal experiments is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Ensure the solution is clear; sonication may be required. Check for Batch-to-Batch Variability: If possible, test a new batch of this compound against a previously validated batch to ensure consistency.
Experimental Subject Variability Animal Strain: Different mouse and rat strains can exhibit varied responses to antidepressants. For instance, C57BL/6J and DBA/2J mice show different sensitivities to SSRIs, which may translate to variability with NRIs like this compound. It is crucial to use a consistent strain throughout a study. Sex Differences: Male and female rodents can respond differently to psychotropic drugs. For example, female rats may have higher baseline activity levels in some behavioral tests, potentially masking the effects of a drug. Consider including both sexes in your experimental design and analyzing the data separately. Age: The age of the animals can influence drug response. For example, juvenile mice may be less responsive to certain antidepressants compared to adults. Ensure that the age of the animals is consistent across all experimental groups.
Experimental Protocol and Environmental Factors Route and Timing of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral) and the timing of behavioral testing relative to drug administration are critical. The pharmacokinetic profile of this compound should be considered to ensure that testing occurs at peak plasma concentration for acute studies. Acclimation and Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before starting any behavioral assay. Handling the animals for a few days prior to the experiment can also reduce stress-induced variability. Housing Conditions: Environmental enrichment has been shown to modulate the effects of antidepressants. Standardize housing conditions, including cage size, bedding, and enrichment items, across all experimental groups.[1][2][3][4][5] Circadian Rhythm: Conduct behavioral testing at the same time of day for all animals to minimize variability due to circadian fluctuations in neurotransmitter levels and activity.
Issue 2: Inconsistent results in the Forced Swim Test (FST) or Tail Suspension Test (TST).

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Procedural Inconsistencies Standardize Handling: Gently place mice into the water in the FST to avoid excessive stress. For the TST, ensure the tape is applied consistently to the tail and that the suspension height is the same for all animals. Water Temperature (FST): Maintain a consistent water temperature (typically 23-25°C) as variations can affect animal mobility.[6] Observer Bias: Use automated scoring software (e.g., Noldus EthoVision XT, ANY-maze) whenever possible to eliminate subjective scoring. If manual scoring is necessary, ensure the observer is blinded to the experimental conditions.
Strain-Specific Behaviors Tail Climbing (TST): Some mouse strains, like C57BL/6J, are prone to climbing their tails, which invalidates the immobility measurement. Use a "climbstopper" (a small cylinder placed around the base of the tail) to prevent this behavior.[7] Baseline Immobility: Different strains may exhibit different baseline levels of immobility. It is important to establish baseline data for the specific strain being used to accurately assess the effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI).[8] It binds to the norepinephrine transporter (NET) with high affinity, blocking the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

Q2: How does the selectivity of this compound compare to other monoamine reuptake inhibitors?

A2: this compound is highly selective for the norepinephrine transporter (NET) over the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). This selectivity makes it a valuable tool for isolating the role of the noradrenergic system in behavioral and physiological processes.

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound hydrochloride should be stored as a crystalline solid at -20°C for long-term stability. Stock solutions should be stored at -80°C and are stable for up to one year. It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at 4°C for over a week.[9]

Q4: What are some key considerations for designing a behavioral study with this compound?

A4: Key considerations include:

  • Dose-response studies: Conduct a pilot study to determine the optimal dose range for your specific behavioral paradigm and animal strain.

  • Control groups: Always include a vehicle-treated control group to account for any effects of the injection procedure or vehicle itself.

  • Blinding: The experimenter conducting the behavioral testing and data analysis should be blind to the treatment conditions.

  • Randomization: Animals should be randomly assigned to treatment groups.

  • Statistical power: Ensure your sample size is sufficient to detect meaningful effects.

Q5: Can environmental factors influence the outcome of my this compound experiment?

A5: Yes, environmental factors can significantly impact behavioral responses. Housing conditions, such as environmental enrichment, can alter the behavioral and pharmacological response to antidepressants.[10][11] It is crucial to maintain consistent and standardized housing, lighting, and noise levels for all animals in the study.

Data Presentation

Table 1: this compound Binding Affinities (Ki) and IC50 Values

TransporterKi (nM)IC50 (µM) - [3H]Noradrenaline UptakeReference
Norepinephrine Transporter (NET) 1.4 ± 0.12.1 ± 0.3[8]
Dopamine Transporter (DAT) 477-[12]
Serotonin Transporter (SERT) 383-[12]

Table 2: Dose-Response of this compound in a Refeeding Response Study in Rats

Dose (mg/kg, i.p.)EffectReference
3Inhibition of refeeding response[8]
10Inhibition of refeeding response[8]
30Inhibition of refeeding response[8]

Experimental Protocols

Forced Swim Test (FST) Protocol for Mice
  • Apparatus: A transparent cylindrical tank (e.g., 20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15-20 cm, making it impossible for the mouse to touch the bottom or escape.

  • Acclimation: Transport mice to the testing room and allow them to acclimate for at least 30 minutes.

  • Drug Administration: Administer this compound or vehicle at the predetermined time before the test (e.g., 30-60 minutes for i.p. injection).

  • Test Procedure:

    • Gently place the mouse into the water cylinder.

    • The test duration is typically 6 minutes.

    • Record the entire session using a video camera.

  • Data Analysis: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements necessary to keep its head above water. Automated scoring software is recommended.

  • Post-Test Care: After the test, remove the mouse from the water, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.

Tail Suspension Test (TST) Protocol for Mice
  • Apparatus: A suspension bar or ledge from which the mouse can be suspended by its tail. The apparatus should be designed to prevent the mouse from climbing or reaching any surfaces. A neutral-colored background is recommended for video recording.

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes.

  • Drug Administration: Administer this compound or vehicle as required by the experimental design.

  • Test Procedure:

    • Securely attach a piece of adhesive tape to the mouse's tail (approximately 1-2 cm from the tip).

    • Suspend the mouse from the bar by the tape.

    • For strains prone to tail climbing (e.g., C57BL/6J), a "climbstopper" device should be used.

    • The test duration is typically 6 minutes.

    • Record the session with a video camera.

  • Data Analysis: Score the total time the mouse remains immobile. Immobility is defined as hanging passively without any body or limb movement.

  • Post-Test Care: At the end of the test, carefully remove the mouse from the suspension and gently remove the tape from its tail. Return the mouse to its home cage.

Mandatory Visualizations

Nisoxetine_Mechanism_of_Action cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (NE) in Vesicle Dopamine->NE_vesicle VMAT2 NE_synapse NE NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptor Binding Signaling Downstream Signaling Adrenergic_Receptor->Signaling This compound This compound This compound->NET Inhibition

Caption: Mechanism of action of this compound in the noradrenergic synapse.

FST_Workflow start Start acclimate Acclimate Animal (30-60 min) start->acclimate administer Administer this compound or Vehicle acclimate->administer place_in_water Gently Place Mouse in Water Cylinder administer->place_in_water record Record Behavior (6 min) place_in_water->record analyze Analyze Immobility Time (last 4 min) record->analyze post_test Dry and Warm Animal analyze->post_test end End post_test->end

Caption: Experimental workflow for the Forced Swim Test (FST).

TST_Workflow start Start acclimate Acclimate Animal (30 min) start->acclimate administer Administer this compound or Vehicle acclimate->administer tape_tail Attach Tape to Tail (use climbstopper if needed) administer->tape_tail suspend Suspend Mouse by Tail tape_tail->suspend record Record Behavior (6 min) suspend->record analyze Analyze Immobility Time record->analyze remove Remove Mouse and Tape analyze->remove end End remove->end

Caption: Experimental workflow for the Tail Suspension Test (TST).

Troubleshooting_Logic start Inconsistent Behavioral Results check_compound Verify this compound Preparation & Storage start->check_compound check_subjects Assess Animal Variability (Strain, Sex, Age) start->check_subjects check_protocol Review Experimental Protocol Adherence start->check_protocol check_environment Evaluate Environmental Factors (Housing, etc.) start->check_environment outcome_good Consistent Results check_compound->outcome_good Issue Resolved outcome_bad Re-evaluate Hypothesis or Experimental Design check_compound->outcome_bad No Issues Found check_subjects->outcome_good Issue Resolved check_subjects->outcome_bad No Issues Found check_protocol->outcome_good Issue Resolved check_protocol->outcome_bad No Issues Found check_environment->outcome_good Issue Resolved check_environment->outcome_bad No Issues Found

Caption: Logical workflow for troubleshooting variable this compound results.

References

Technical Support Center: Troubleshooting Unexpected Outcomes in Nisoxetine Pharmacology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected outcomes encountered during pharmacological studies with nisoxetine (B1678948). All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective norepinephrine (B1679862) reuptake inhibitor (NRI).[1][2] Its primary mechanism of action is to block the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft and enhanced noradrenergic signaling.[1][3]

Q2: What is the selectivity profile of this compound?

A2: this compound is significantly more selective for the norepinephrine transporter (NET) compared to the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). It is approximately 1000-fold more potent at inhibiting norepinephrine uptake than serotonin uptake and 400-fold more potent than for dopamine uptake.[1][2]

Q3: What are the known off-target effects of this compound?

A3: At higher concentrations, this compound can block voltage-gated sodium channels, which contributes to its local anesthetic effects.[1][4] It has little to no affinity for most neurotransmitter receptors.[1]

Q4: What is the difference between the R- and S-isomers of this compound?

A4: this compound is a racemic mixture. The (R)-isomer has a 20-fold greater affinity for the norepinephrine transporter (NET) than the (S)-isomer.[1]

Troubleshooting Guides

In Vitro Studies: Inconsistent IC50 Values

Q5: My IC50 values for this compound in a norepinephrine reuptake assay are highly variable between experiments. What are the potential causes and solutions?

A5: Inconsistent IC50 values are a common issue in in vitro pharmacology.[5] Several factors related to the compound, cells, and assay conditions can contribute to this variability.

Troubleshooting Flowchart for Inconsistent IC50 Values

Start Inconsistent IC50 Values Compound Compound Integrity Start->Compound Cells Cellular Factors Start->Cells Assay Assay Conditions Start->Assay Purity Check Purity (HPLC/MS) Compound->Purity Solubility Verify Solubility Compound->Solubility Storage Review Storage Conditions Compound->Storage Health Assess Cell Health & Viability Cells->Health Passage Check Passage Number Cells->Passage Density Standardize Seeding Density Cells->Density Incubation Optimize Incubation Time Assay->Incubation Reagents Verify Reagent Consistency Assay->Reagents Detection Calibrate Detection Instrument Assay->Detection Solution Solution Purity->Solution Solubility->Solution Storage->Solution Health->Solution Passage->Solution Density->Solution Incubation->Solution Reagents->Solution Detection->Solution

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

Potential Causes and Solutions:

Factor Potential Cause Recommended Solution
Compound Impurities in the this compound stock.Verify the purity of your this compound stock using analytical methods like HPLC or mass spectrometry.[5]
Poor solubility or precipitation.Ensure complete dissolution of this compound in the vehicle (e.g., DMSO) before further dilution in aqueous assay buffers. Visually inspect for precipitates.
Degradation due to improper storage.Store this compound stock solutions at -20°C or -80°C and protect from light. Prepare fresh working dilutions for each experiment.
Cells Poor cell health or high passage number.Use cells with consistent passage numbers and ensure they are in a healthy, logarithmic growth phase. Regularly check for mycoplasma contamination.[5]
Inconsistent cell seeding density.Use a precise method for cell counting and seeding to ensure uniform cell numbers across wells and plates.[5]
Assay Conditions Variability in reagents (e.g., media, serum).Use the same lot of reagents for a set of experiments. If changing lots, perform a bridging study to ensure consistency.[5]
Fluctuations in incubation time or temperature.Strictly adhere to the optimized incubation times and maintain a constant, calibrated temperature in your incubator.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile buffer to minimize evaporation from the experimental wells.[5]
In Vivo Studies: Unexpected Behavioral Outcomes

Q6: I am observing unexpected or no behavioral effects of this compound in my animal model. What could be the reasons?

A6: The behavioral effects of this compound can be influenced by a variety of factors including the dose, route of administration, animal species and strain, and the specific behavioral paradigm being used.

Potential Causes and Solutions:

Factor Potential Cause Recommended Solution
Pharmacokinetics Insufficient brain penetration or rapid metabolism.Measure brain and plasma concentrations of this compound to confirm target engagement. Consider adjusting the dose or using a different route of administration.
Active metabolites with different pharmacological profiles.Although not extensively studied for this compound, consider the possibility of active metabolites. Review literature on the metabolism of structurally similar compounds.[6]
Pharmacodynamics Saturation of the norepinephrine transporter (NET).At high doses, the effects of this compound may plateau or even decrease due to receptor desensitization or engagement of off-target effects. A full dose-response curve is essential.
Off-target effects at high concentrations.At high doses, this compound's blockade of sodium channels could lead to sedative or other confounding behavioral effects.[1]
Animal Model Species or strain differences in drug response.Be aware that different rodent species and strains can exhibit varied responses to psychoactive drugs.[7]
Experimental Design Habituation or stress-related confounds.Ensure proper habituation of animals to the testing environment. High stress levels can alter baseline neurochemistry and drug responses.
Interaction with other administered compounds.Review the potential for pharmacokinetic or pharmacodynamic interactions if co-administering other drugs.

Data Presentation

Table 1: In Vitro Potency of this compound at Monoamine Transporters

TransporterAssay TypeSpeciesIC50 / KiReference(s)
NET [3H]this compound BindingRat1.4 ± 0.1 nM (Ki)[4]
NET [3H]Norepinephrine UptakeRat2.1 ± 0.3 nM (Ki)[4]
NET [3H]this compound BindingHuman0.8 nM (Ki)[1]
SERT [3H]Serotonin UptakeRat~1000-fold > NET Ki[1]
DAT [3H]Dopamine UptakeRat~400-fold > NET Ki[1]

Table 2: Off-Target Effects of this compound

TargetEffectIC50Reference(s)
Voltage-gated Na+ ChannelsInhibition1.6 µM (at -70 mV), 28.6 µM (at -100 mV)[4]

Experimental Protocols

Protocol 1: [3H]-Nisoxetine Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the norepinephrine transporter (NET) using [3H]-nisoxetine.

Materials:

  • HEK293 cells stably expressing human NET (hNET)

  • [3H]-Nisoxetine (specific activity 70-90 Ci/mmol)

  • Unlabeled this compound or desipramine (B1205290) (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • 96-well microplates

  • Glass fiber filter mats

  • Scintillation cocktail and liquid scintillation counter

Workflow for [3H]-Nisoxetine Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Harvest Harvest hNET-expressing cells Homogenize Homogenize cells in Assay Buffer Harvest->Homogenize Centrifuge Centrifuge to pellet membranes Homogenize->Centrifuge Resuspend Resuspend membranes Centrifuge->Resuspend Incubate Incubate membranes with [3H]-Nisoxetine & test compound Resuspend->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Wash Wash filters with ice-cold Wash Buffer Filter->Wash Count Quantify radioactivity using liquid scintillation counting Wash->Count Calculate Calculate specific binding Count->Calculate Plot Plot % specific binding vs. log[compound] Calculate->Plot Determine Determine IC50 and Ki values Plot->Determine

Caption: Experimental workflow for a [3H]-nisoxetine binding assay.

Procedure:

  • Cell Membrane Preparation:

    • Culture and harvest HEK293-hNET cells.

    • Homogenize cells in ice-cold Assay Buffer.

    • Centrifuge the homogenate and wash the resulting pellet.

    • Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding (membranes + [3H]-nisoxetine), non-specific binding (membranes + [3H]-nisoxetine + excess unlabeled this compound/desipramine), and competitor binding (membranes + [3H]-nisoxetine + test compound).

    • Incubate the plate at 4°C for 2-3 hours.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold Wash Buffer.

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.[8]

Protocol 2: In Vitro Norepinephrine Reuptake Assay

This protocol outlines a method to measure the inhibition of norepinephrine uptake into synaptosomes or cells expressing the norepinephrine transporter.

Materials:

  • Rat brain synaptosomes or cells expressing NET (e.g., SK-N-BE(2)C)[9]

  • [3H]-Norepinephrine

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test compounds (including this compound as a positive control)

  • Desipramine (for determining non-specific uptake)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Preparation:

    • Prepare synaptosomes from rat brain tissue or culture NET-expressing cells.

    • Prepare serial dilutions of test compounds and controls in Assay Buffer.

  • Uptake Assay:

    • Pre-incubate the synaptosomes or cells with the test compounds or vehicle for a defined period.

    • Initiate the uptake reaction by adding [3H]-norepinephrine and incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Determine the IC50 value by plotting the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

Protocol 3: In Vivo Microdialysis

This protocol provides a general overview of in vivo microdialysis for measuring extracellular norepinephrine levels in the brain of a freely moving animal following this compound administration.

Norepinephrine Reuptake Inhibition Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) in Vesicles NE_Release NE Release NE_Vesicle->NE_Release NE_Synapse Extracellular NE NE_Release->NE_Synapse NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Binds to Postsynaptic_Effect Postsynaptic Signaling Adrenergic_Receptor->Postsynaptic_Effect This compound This compound This compound->NET Blocks

Caption: this compound blocks the norepinephrine transporter (NET), increasing synaptic norepinephrine levels.

Procedure:

  • Surgical Implantation:

    • Under anesthesia, stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex or hippocampus).

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

    • Collect baseline dialysate samples to establish basal norepinephrine levels.

    • Administer this compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples at regular intervals.

  • Sample Analysis:

    • Analyze the dialysate samples for norepinephrine content using a sensitive analytical method such as HPLC with electrochemical detection.

  • Data Analysis:

    • Express the post-administration norepinephrine levels as a percentage of the baseline levels to determine the effect of this compound on extracellular norepinephrine concentrations.

References

method refinement for reducing stress during nisoxetine injections

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nisoxetine (B1678948) Administration. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to refine experimental methods and reduce animal stress during this compound injections.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is injection a common route of administration?

This compound is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI).[1][2] By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, which is useful for studying the role of the noradrenergic system in various physiological and behavioral processes, including mood and sleep.[3][4] In preclinical research, parenteral routes like subcutaneous (SC) or intraperitoneal (IP) injections are common for administering substances like this compound to ensure precise dosing and rapid bioavailability.[5][6]

Q2: What are the primary sources of stress during injection procedures?

The stress associated with injections is multifactorial. Key stressors include being captured and handled, the physical restraint required for the procedure, the pain from the needle prick, and the physiological reaction to the injected substance.[7][8][9] Routine laboratory procedures, including the injection of even harmless substances like saline, can induce a significant stress response, potentially leading to elevated corticosterone (B1669441) levels and altered immune function.[10][11] The type of handling, such as tail-pick up, is known to be particularly stressful for mice.[12]

Q3: How can injection-related stress impact experimental outcomes?

Stress is a major confounding variable in animal research.[9] It can cause physiological changes, such as altered stress hormone levels and immune responses, which can mask or mimic the effects of the experimental drug.[10][13] For example, repeated injection stress alone can induce anxiety-like behaviors and affect the hypothalamic-pituitary-adrenal (HPA) axis, potentially altering the very systems under investigation.[8][11][13] This can lead to increased data variability and compromise the reliability and reproducibility of scientific findings.[14][15]

Q4: What are the fundamental principles for refining injection techniques to minimize stress?

The core principles are based on the "3Rs" (Replacement, Reduction, and Refinement).[14] Key refinements include:

  • Habituation and Acclimation: Allowing animals to acclimate to the facility for at least 5-12 days upon arrival is crucial.[16] Animals should also be habituated to the experimenter and the specific handling and restraint methods before the experiment begins.[12][17][18]

  • Refined Handling: Using non-aversive handling techniques, such as tunnel handling or cupping mice, instead of picking them up by the tail, can significantly reduce anxiety.[12][19]

  • Proper Restraint: Employing the least amount of restraint necessary and for the shortest possible duration is vital.[7] Non-restrained injection techniques have been shown to reduce aversive behaviors and stress hormone levels.[15]

  • Technical Proficiency: Ensuring proper technique, such as using a new, sharp, and appropriately sized needle for each animal, injecting with the bevel up, and administering the substance at body temperature, can minimize pain and discomfort.[20][21][22]

Q5: Are there alternatives to repeated injections for long-term this compound studies?

Yes, for studies requiring long-term drug administration, several alternatives can reduce the stress of repeated injections:

  • Osmotic Minipumps: These are small, implantable pumps that can be placed subcutaneously or intraperitoneally to deliver a substance at a constant rate for up to four weeks.[23]

  • Voluntary Oral Administration: If the substance is palatable, it can be mixed into food, a treat, or drinking water.[24] This method is non-invasive and can significantly reduce stress.[8]

  • Long-Acting Injectables (LAIs): Formulations designed for slow release after a single injection can reduce the frequency of handling and dosing.[25]

Troubleshooting Guides

Guide 1: High Animal Distress During Handling and Injection

  • Problem: Animals exhibit excessive vocalization, struggling, urination/defecation, or resistance during the injection procedure.

  • Potential Cause: Aversive handling techniques, lack of habituation, or painful injection technique.

  • Solutions:

    • Implement a Handling Habituation Protocol: Before starting the experiment, handle the mice for several minutes each day for at least three consecutive days.[12] Use gentle methods like cupping the mouse in your hands or using a handling tunnel.[12][19]

    • Refine Restraint Method: For subcutaneous injections, grasp the loose skin over the shoulders ("scruff") just firmly enough to create a tent of skin.[26] Avoid overly tight grips. For rats, modified, non-restrained techniques have been successfully developed.[15][27]

    • Optimize Injection Technique: Ensure the substance is warmed to body temperature.[21] Use the smallest gauge needle possible for the substance's viscosity (e.g., 26-27 gauge for SC injections in mice).[20] Always use a new sterile needle for each animal to ensure it is sharp.[22][28]

Guide 2: Injection Site Complications

  • Problem: Swelling, redness, lesion formation, or signs of pain (chewing/scratching at the site) are observed post-injection.

  • Potential Cause: Irritating properties of the vehicle or this compound solution, improper injection placement, excessive volume, or repeated injections at the same site.

  • Solutions:

    • Check Substance Properties: Ensure the pH and osmolarity of the this compound solution are as close to physiological levels as possible.[21]

    • Verify Injection Volume and Site: Adhere to recommended maximum injection volumes (e.g., for SC in mice, a good practice volume is 5mL/kg).[20] Rotate injection sites if repeated dosing is necessary.[21] The loose skin around the neck and shoulder area is a common and appropriate site.[20]

    • Ensure Correct Technique: For SC injections, insert the needle into the base of the tented skin, parallel to the body. Aspirate briefly to ensure the needle is not in a blood vessel before injecting.[20]

Guide 3: Data Variability and Suspected Stress-Induced Artifacts

  • Problem: High variability in baseline physiological measures (e.g., corticosterone) or behavioral assays between animals or cohorts.

  • Potential Cause: Inconsistent procedures, insufficient acclimatization, or the cumulative stress of the experimental protocol is impacting the results.

  • Solutions:

    • Standardize Acclimatization Period: Enforce a strict acclimatization period of at least one week where animals are left undisturbed except for routine husbandry.[16][29]

    • Develop a Detailed Standard Operating Procedure (SOP): Document every step of the handling and injection process, including the time of day, the specific techniques used, and the duration of the procedure. Ensure all personnel are trained and adhere to the SOP.

    • Incorporate Humane Endpoints: Establish clear, objective criteria for removing an animal from the study if it shows signs of excessive or prolonged distress.[30][31] This can include significant weight loss, hunched posture, or failure to respond to treatment for adverse effects.[31][32]

    • Consider Alternative Delivery Methods: If the study design permits, using methods like osmotic pumps for chronic administration can eliminate the variable stressor of daily injections.[23]

Data on Stress Reduction Techniques

Summarized data from studies demonstrates the impact of refining handling and injection procedures on stress-related outcomes.

Technique ComparisonStress IndicatorAnimalResultReference
Modified (Non-Restrained) vs. Conventional (Restrained) IP Injection StrugglingRatSignificant reduction with modified technique[15]
VocalizationRatSignificant reduction with modified technique[15]
Fecal CountRatSignificant reduction with modified technique[15]
Repeated Injection vs. Social Isolation Stress Plasma Corticosterone (Post-Acute Stress)MouseRepeated injection led to a 41% larger increase in corticosterone compared to controls.[13]

Detailed Experimental Protocols

Protocol 1: Refined Subcutaneous (SC) Injection in Mice

This protocol incorporates best practices to minimize stress and discomfort.

  • Preparation:

    • Warm the this compound solution to body temperature (approx. 37°C).

    • Prepare a new sterile syringe and a new sterile 26-27 gauge needle for each mouse.[20][22]

    • Calculate the correct injection volume based on the animal's most recent body weight. The recommended maximum volume is 5 mL/kg.[20]

  • Handling and Restraint:

    • Use a non-aversive method (e.g., a handling tunnel or cupped hands) to move the mouse from its home cage to the work area.[12]

    • Allow the mouse to walk onto your non-dominant hand. Securely but gently restrain the animal by grasping the loose skin over the neck and shoulders (scruff) with your thumb and forefinger.[26] This will create a "tent" of skin.

  • Injection Procedure:

    • With your dominant hand, hold the syringe with the needle's bevel facing up.[20]

    • Insert the needle into the base of the tented skin, directed away from the head and parallel to the spine.

    • Gently aspirate by pulling back the plunger slightly. If no blood appears, proceed. If blood appears, withdraw the needle and re-attempt at a new site with a fresh needle.[20]

    • Inject the solution smoothly and not too rapidly.

    • Withdraw the needle and gently apply pressure to the injection site with a piece of sterile gauze for a moment if needed.

  • Post-Injection:

    • Immediately return the mouse to its home cage.

    • Monitor the animal for any adverse reactions at the injection site or changes in behavior according to the study's humane endpoint criteria.[31]

Protocol 2: Habituation to Handling and Injection Procedures

This protocol should be performed for 3-5 days leading up to the first experimental injection.

  • Day 1: Acclimation to Experimenter:

    • Move the cage to a quiet procedure room and allow the mice to habituate for 20-30 minutes.[12]

    • Place your hand in the cage and let the mice approach and investigate voluntarily for 3-5 minutes. Do not attempt to pick them up.

  • Day 2: Gentle Handling:

    • Repeat Day 1, then use a handling tunnel or cupped hands to lift each mouse out of the cage and onto your forearm or a clean surface for 1-2 minutes.[12][19]

    • Return the mouse to its home cage.

  • Day 3: Simulated Procedure:

    • Repeat the gentle handling from Day 2.

    • While holding the mouse, gently simulate the restraint procedure by forming a scruff for a few seconds without using a needle.

    • Release the restraint and return the mouse to its cage.

  • Subsequent Days (if needed):

    • Continue the simulated procedure, slightly increasing the duration of the gentle restraint to mimic the time required for an actual injection.

Visualizations

Stress_Response_Pathway Simplified HPA Axis and Norepinephrine (NE) Pathway Stress Stress Stimulus (e.g., Handling, Injection) Hypo Hypothalamus Stress->Hypo activates LC Locus Coeruleus (NE Source) Stress->LC activates CRH CRH Hypo->CRH Pit Pituitary Gland CRH->Pit stimulates ACTH ACTH Pit->ACTH Adrenal Adrenal Gland ACTH->Adrenal stimulates Cort Glucocorticoids (Corticosterone) Adrenal->Cort releases Physiological Physiological Stress Response Cort->Physiological NE Norepinephrine (NE) Release LC->NE stimulates Synapse Synaptic Cleft NE->Synapse increases NE in NET NE Transporter (NET) Synapse->NET NE reuptake via This compound This compound This compound->NET blocks

Caption: HPA axis activation by stress and the site of this compound action.

Injection_Workflow Refined Injection Experimental Workflow Start Start: Animal Arrival Acclimatization 1. Acclimatization Period (Min. 7 Days) Start->Acclimatization Habituation 2. Habituation Protocol (3-5 Days of Gentle Handling) Acclimatization->Habituation Baseline 3. Baseline Data Collection (If required) Habituation->Baseline Injection 4. This compound Injection (Refined Technique) Baseline->Injection Monitoring 5. Post-Injection Monitoring (Behavioral & Physiological) Injection->Monitoring Endpoint 6. Humane Endpoint Assessment Monitoring->Endpoint Data 7. Data Analysis Monitoring->Data Endpoint->Injection Continue Study (if endpoint not met) End End of Study Endpoint->End Remove from Study (if endpoint met) Data->End

References

Validation & Comparative

A Comparative Analysis of Nisoxetine and Reboxetine on Norepinephrine Transporter Occupancy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of nisoxetine (B1678948) and reboxetine (B1679249), two selective norepinephrine (B1679862) reuptake inhibitors (SNRIs), with a specific focus on their interaction with the norepinephrine transporter (NET). The following sections present quantitative data on their binding affinities, detailed experimental protocols for assessing NET occupancy, and a visualization of the underlying molecular mechanism.

Quantitative Data Summary

The following table summarizes the binding affinities of this compound and reboxetine for the human norepinephrine transporter (NET). These values are critical indicators of the drugs' potency and selectivity. Lower Ki and Kd values signify higher binding affinity.

CompoundBinding Affinity (Ki) for NETDissociation Constant (Kd) for NETSelectivity for NET over SERTSelectivity for NET over DAT
This compound ~0.8 nM[1], 1.4 ± 0.1 nM[2]0.76 nM[2], 13.8 ± 0.4 nM (human placental NET)[1]~1000-fold[1]~400-fold[1]
Reboxetine <2 nM[3]Not explicitly stated in provided resultsHigh (specific value not provided)[4]High (specific value not provided)[4]

Note: Ki (inhibitory constant) represents the concentration of a drug that is required to inhibit 50% of the binding of a radioligand to its target. Kd (dissociation constant) is a measure of the affinity of a drug for its receptor, with a lower Kd indicating a higher affinity. SERT = Serotonin (B10506) Transporter; DAT = Dopamine (B1211576) Transporter.

Experimental Protocols

Understanding the methodologies used to derive the quantitative data is crucial for interpreting the results. The following are detailed protocols for key experiments cited in the literature for determining NET binding affinity and occupancy.

In Vitro Radioligand Binding Assay for NET Affinity

This protocol is a standard method for determining the binding affinity of a compound for the norepinephrine transporter.

Objective: To determine the inhibitory constant (Ki) of this compound and reboxetine for the human norepinephrine transporter (NET).

Materials:

  • HEK293 cells stably expressing the human NET.

  • [3H]this compound or another suitable radioligand for NET.[5][6]

  • Test compounds (this compound, reboxetine).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing hNET in ice-cold binding buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in fresh binding buffer.

  • Competition Binding Assay: In a series of tubes, incubate a fixed concentration of the radioligand (e.g., [3H]this compound) with varying concentrations of the test compound (this compound or reboxetine).

  • Incubation: Add the cell membrane preparation to the tubes and incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo NET Occupancy Measurement using Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a non-invasive imaging technique used to measure the in vivo occupancy of transporters by a drug.

Objective: To determine the percentage of norepinephrine transporters occupied by reboxetine at therapeutic doses.

Materials:

  • A suitable PET radiotracer for NET, such as (S,S)-[11C]O-methyl reboxetine ([(11C]MRB) or (S,S)-[18F]FMeNER-D2.[7][8][9]

  • Human subjects (healthy volunteers or patients).

  • PET scanner.

  • Arterial blood sampling equipment (for full kinetic modeling).

Procedure:

  • Baseline Scan: Perform a baseline PET scan on each subject before administration of the drug. This involves injecting the radiotracer and acquiring dynamic images of the brain for a specified duration (e.g., 90-180 minutes).[7][10]

  • Drug Administration: Administer a single or repeated dose of reboxetine to the subjects.

  • Post-Dosing Scan: After a predetermined time following drug administration, perform a second PET scan using the same radiotracer and imaging protocol as the baseline scan.

  • Image Analysis:

    • Co-register the PET images with anatomical MRI scans for accurate region of interest (ROI) delineation.

    • Focus on brain regions with high NET density, such as the thalamus and midbrain (including the locus coeruleus).[7]

    • Use a reference region with low NET density, such as the caudate nucleus, to estimate non-specific binding.[7][8]

  • Quantification of NET Occupancy:

    • Calculate the binding potential (BPND) in the target regions for both the baseline and post-dosing scans. BPND is a measure of the density of available transporters.

    • NET occupancy is calculated as the percentage reduction in BPND after drug administration compared to the baseline: Occupancy (%) = [(BPND_baseline - BPND_post-dosing) / BPND_baseline] x 100.[11][12]

Visualizations

Experimental Workflow for PET-based NET Occupancy

Experimental Workflow for PET-based NET Occupancy Measurement cluster_subject_preparation Subject Preparation cluster_imaging_procedure Imaging Procedure cluster_data_analysis Data Analysis Subject Human Subject Baseline_Scan Baseline PET Scan (Radiotracer Injection) Subject->Baseline_Scan Drug_Admin Drug Administration (e.g., Reboxetine) Baseline_Scan->Drug_Admin Post_Dosing_Scan Post-Dosing PET Scan (Radiotracer Injection) Drug_Admin->Post_Dosing_Scan Image_Reconstruction Image Reconstruction & Co-registration with MRI Post_Dosing_Scan->Image_Reconstruction ROI_Analysis Region of Interest (ROI) Analysis (Thalamus, Midbrain, Caudate) Image_Reconstruction->ROI_Analysis BPND_Calculation Calculation of Binding Potential (BPND) ROI_Analysis->BPND_Calculation Occupancy_Calculation NET Occupancy Calculation BPND_Calculation->Occupancy_Calculation

Caption: Workflow for determining NET occupancy using PET imaging.

Signaling Pathway of Norepinephrine Reuptake Inhibition

Mechanism of Action of NET Inhibitors cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Drug Action NE_Vesicle Norepinephrine (NE) Vesicles NE_Release NE Release NE_Vesicle->NE_Release Action Potential NE_Synapse Norepinephrine (NE) NE_Release->NE_Synapse NET Norepinephrine Transporter (NET) NET->NE_Vesicle NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Postsynaptic_Effect Postsynaptic Signaling Adrenergic_Receptor->Postsynaptic_Effect Drug This compound / Reboxetine Drug->NET Inhibition

Caption: Inhibition of norepinephrine reuptake by this compound or reboxetine.

Concluding Remarks

Both this compound and reboxetine are potent and selective inhibitors of the norepinephrine transporter. Based on the available in vitro data, this compound demonstrates a very high affinity for NET, with Ki and Kd values in the low nanomolar range.[1][2] Reboxetine also exhibits high affinity for NET.[3] The high selectivity of both compounds for NET over serotonin and dopamine transporters underscores their targeted mechanism of action.[1][4]

References

Validating the Selectivity of Nisoxetine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of nisoxetine's binding affinity and potency at the norepinephrine (B1679862) transporter (NET), serotonin (B10506) transporter (SERT), and dopamine (B1211576) transporter (DAT). To contextualize its selectivity, this guide includes comparative data for well-established selective inhibitors of SERT and DAT. Detailed experimental methodologies and conceptual diagrams are also provided to support research and drug development efforts.

Quantitative Comparison of Transporter Affinities and Potencies

The selectivity of a compound for its intended target over off-target sites is a critical factor in drug development, influencing both efficacy and side-effect profiles. The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of This compound (B1678948) and other selected monoamine reuptake inhibitors for human and rat NET, SERT, and DAT. Lower Ki and IC50 values indicate higher affinity and potency, respectively.

CompoundTransporterSpeciesAssay TypeKi (nM)IC50 (nM)Selectivity (fold) vs. SERTSelectivity (fold) vs. DAT
This compound NET Rat Binding 0.46 343 822
NET Human Binding 5.1 75 94
SERT Rat Binding 158 -
SERT Human Binding 383 -
DAT Rat Binding 378 -
DAT Human Binding 477 -
NET Human Uptake 20 35 120
SERT Human Uptake 700 -
DAT Human Uptake 2400 -
Fluoxetine (B1211875) SERTHumanBinding-
RatBinding2.72
NETHumanUptake
DATHumanBinding3600
Sertraline (B1200038) SERTHumanBinding0.29-
NETHumanUptake
DATHumanUptake
GBR 12909 DATRatUptake1>100 -
SERTRatUptake>100-
NETRatUptake>100
Vanoxerine (B1682824) DATHumanBinding12.02104.7 -
SERTHumanBinding1258.93-
NETHumanBinding95.50

Data compiled from multiple sources.[1][2] Values can vary based on experimental conditions.

As the data indicates, this compound demonstrates a high affinity and potency for the norepinephrine transporter.[1][2] Its selectivity for NET is significantly greater than for either SERT or DAT. When compared to selective inhibitors like fluoxetine and sertraline for SERT, and GBR 12909 and vanoxerine for DAT, this compound's profile as a selective norepinephrine reuptake inhibitor (NRI) is evident.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and neurotransmitter uptake assays.

Radioligand Binding Assay

This technique is employed to determine the binding affinity (Ki) of a test compound for a specific transporter. It involves the use of a radiolabeled ligand that is known to bind to the transporter of interest.

Objective: To quantify the affinity of a test compound for NET, SERT, or DAT.

General Procedure:

  • Membrane Preparation: Tissues or cells expressing the transporter of interest (e.g., rat brain tissue, HEK293 cells transfected with the human transporter) are homogenized and centrifuged to isolate cell membranes containing the transporters.

  • Assay Incubation: The prepared membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]this compound for NET, [3H]citalopram for SERT, [3H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Prep Membrane Preparation (Transporter Source) Incubation Incubation (Membranes + [3H]L + Compound) Membrane Prep->Incubation Radioligand Radioligand ([3H]L) Radioligand->Incubation Test Compound Test Compound (e.g., this compound) Test Compound->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Bound [3H]L) Filtration->Counting IC50 Determination Determine IC50 Counting->IC50 Determination Ki Calculation Calculate Ki (Cheng-Prusoff) IC50 Determination->Ki Calculation

Radioligand Binding Assay Workflow.

Fluorescence-Based Neurotransmitter Uptake Assay

This functional assay measures the ability of a compound to inhibit the transport of a neurotransmitter (or a fluorescent substrate analog) into cells expressing the specific transporter.

Objective: To determine the potency (IC50) of a test compound in inhibiting transporter function.

General Procedure:

  • Cell Culture: Cells stably expressing the transporter of interest (e.g., HEK293-hNET, -hSERT, or -hDAT) are cultured in microplates.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Substrate Addition: A fluorescent substrate that is a substrate for the transporter is added to the wells.

  • Signal Detection: As the fluorescent substrate is transported into the cells, the intracellular fluorescence increases. This change in fluorescence is measured over time using a fluorescence plate reader. A masking dye in the extracellular medium quenches the fluorescence of the substrate that is not taken up by the cells.

  • Data Analysis: The rate of fluorescence increase is proportional to the transporter activity. The IC50 value is determined by measuring the concentration of the test compound that causes a 50% reduction in the rate of substrate uptake.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell Culture Cell Culture (Transporter-Expressing Cells) Pre-incubation Pre-incubation (Cells + Compound) Cell Culture->Pre-incubation Test Compound Test Compound (e.g., this compound) Test Compound->Pre-incubation Substrate Addition Add Fluorescent Substrate Pre-incubation->Substrate Addition Kinetic Read Kinetic Fluorescence Measurement Substrate Addition->Kinetic Read Rate Calculation Calculate Uptake Rate Kinetic Read->Rate Calculation IC50 Determination Determine IC50 Rate Calculation->IC50 Determination

Fluorescence-Based Uptake Assay Workflow.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound and other monoamine reuptake inhibitors is the blockade of their respective transporters. This inhibition leads to an accumulation of the neurotransmitter in the synaptic cleft, thereby enhancing and prolonging its signaling to postsynaptic receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitter) Neurotransmitter Neurotransmitter (NE, 5-HT, or DA) Vesicle->Neurotransmitter Release Transporter Monoamine Transporter (NET, SERT, or DAT) Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Signaling Downstream Signaling (e.g., cAMP, Ca2+) Receptor->Signaling Activation This compound This compound This compound->Transporter Inhibition

General Mechanism of Monoamine Reuptake Inhibition.

The sustained presence of the neurotransmitter in the synapse can lead to a cascade of downstream effects, including the modulation of intracellular second messenger systems (e.g., cAMP, Ca2+) and, over time, adaptive changes such as the downregulation of postsynaptic receptors. The specific signaling pathways affected depend on the neurotransmitter system being modulated.

  • Norepinephrine (NE) System: Inhibition of NET by this compound primarily increases synaptic levels of NE. This leads to enhanced activation of adrenergic receptors, which are G-protein coupled receptors that can modulate adenylate cyclase and phospholipase C pathways.

  • Serotonin (5-HT) System: Inhibition of SERT increases synaptic 5-HT, leading to greater activation of a wide variety of 5-HT receptors, many of which are GPCRs influencing numerous downstream signaling cascades.

  • Dopamine (DA) System: Inhibition of DAT elevates synaptic DA levels, enhancing the activation of dopamine receptors (D1-like and D2-like families), which are GPCRs that modulate adenylyl cyclase activity.

References

Cross-Validation of Nisoxetine's Effects Using NET Knockout Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of the selective norepinephrine (B1679862) reuptake inhibitor (NRI), nisoxetine (B1678948), in wild-type (WT) versus norepinephrine transporter (NET) knockout (KO) mice. The data presented herein serves to cross-validate the primary mechanism of action of this compound, demonstrating its on-target effects by showcasing the lack of efficacy in the absence of its molecular target, the norepinephrine transporter.

Key Findings Summary

Data Presentation

Table 1: Effect of this compound on Dopamine (B1211576) (DA) Uptake in Frontal Cortex Synaptosomes
GenotypeThis compound Concentration% Inhibition of DA Uptake (Mean ± SEM)
Wild-Type (WT)10⁻⁹ M~20%
Wild-Type (WT)10⁻⁷ M~20%
Wild-Type (WT)10⁻⁶ M - 10⁻³ MUp to 60%
NET Knockout (KO)High ConcentrationsNo effect[1]

Note: In the frontal cortex, where dopamine clearance is significantly mediated by NET, this compound effectively inhibits dopamine uptake in wild-type mice. This effect is completely abolished in NET knockout mice, confirming that this compound's action on dopamine uptake in this region is dependent on the presence of NET.[1]

Table 2: Behavioral Phenotype of NET Knockout Mice and Response to NET Inhibitors
GenotypeBehavioral TestObservationEffect of NET Inhibitor (Reboxetine)
NET Knockout (KO)Forced Swim TestDecreased immobility (antidepressant-like phenotype)Not explicitly tested with this compound. However, the related NET inhibitor reboxetine (B1679249) had no effect on the already low spontaneous locomotor activity of NET KO mice.[2]
NET Knockout (KO)Tail Suspension TestDecreased immobility (antidepressant-like phenotype)[3]Not explicitly tested with this compound.
NET Knockout (KO)Spontaneous Locomotor ActivityLow basal spontaneous locomotor activity[2]Reboxetine had no effect.[2]

Note: NET knockout mice basally exhibit a phenotype consistent with antidepressant treatment, characterized by reduced immobility in forced swim and tail suspension tests.[3] The lack of effect of a direct NET inhibitor on the behavior of these mice further supports that the antidepressant-like phenotype is a consequence of the genetic deletion of NET.

Experimental Protocols

Synaptosome Preparation and Dopamine Uptake Assay

This protocol is adapted from Moron et al. (2002).

a. Synaptosome Preparation:

  • Male wild-type and NET knockout mice (8-12 weeks old) are euthanized by cervical dislocation.

  • The frontal cortex is rapidly dissected on ice.

  • Tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution containing 1 mM NaHCO₃ and 1 mM EDTA, pH 7.4.

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

  • The supernatant is collected and centrifuged at 17,000 x g for 20 minutes at 4°C.

  • The resulting pellet (P2) is resuspended in the same sucrose buffer.

b. Dopamine Uptake Assay:

  • Synaptosomes are preincubated for 10 minutes at 37°C in Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 10 mM glucose, 25 mM HEPES, and 0.2 mg/ml ascorbic acid, pH 7.4).

  • Various concentrations of this compound (or vehicle) are added to the synaptosomal suspension and incubated for 10 minutes.

  • ³H-Dopamine (final concentration, e.g., 10 nM) is added to initiate the uptake reaction.

  • After a short incubation period (e.g., 5 minutes), the reaction is terminated by rapid filtration through glass fiber filters.

  • Filters are washed with ice-cold buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Specific uptake is calculated by subtracting nonspecific uptake (determined in the presence of a high concentration of a non-selective uptake inhibitor like cocaine).

Forced Swim Test (FST)
  • Mice are individually placed into a glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm, from which they cannot escape.

  • The total duration of the test is 6 minutes.

  • Behavior is recorded by a video camera.

  • The last 4 minutes of the test are scored for immobility time. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

  • This compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.

Tail Suspension Test (TST)
  • Mice are suspended by their tail to a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail. The bar is elevated so that the mouse hangs clear of any surfaces.

  • The total duration of the test is 6 minutes.

  • Behavior is recorded, and the total time of immobility is measured. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • This compound or vehicle is administered i.p. 30 minutes before the test.

Mandatory Visualization

Nisoxetine_Mechanism_of_Action cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Blocks NE_vesicle Norepinephrine Vesicles NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NE_reuptake Norepinephrine Reuptake NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binds Downstream_Signaling Downstream Signaling Adrenergic_Receptor->Downstream_Signaling Activates

Mechanism of Action of this compound

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assays Assays cluster_hypothesis Hypothesized Outcome WT_mice Wild-Type (WT) Mice WT_vehicle WT + Vehicle WT_mice->WT_vehicle WT_this compound WT + this compound WT_mice->WT_this compound NET_KO_mice NET Knockout (KO) Mice KO_vehicle KO + Vehicle NET_KO_mice->KO_vehicle KO_this compound KO + this compound NET_KO_mice->KO_this compound Biochemical Biochemical Assay (Dopamine Uptake) WT_vehicle->Biochemical Behavioral Behavioral Assays (FST, TST) WT_vehicle->Behavioral WT_this compound->Biochemical WT_this compound->Behavioral KO_vehicle->Biochemical KO_vehicle->Behavioral KO_this compound->Biochemical KO_this compound->Behavioral Hypothesis Hypothesis: This compound's effects will be absent in NET KO mice. Biochemical->Hypothesis Behavioral->Hypothesis

Cross-Validation Experimental Workflow

Conclusion

The collective evidence from biochemical and behavioral studies using NET knockout mice provides a robust cross-validation of this compound's mechanism of action. The abolishment of its effects on dopamine uptake in the frontal cortex and the inherent antidepressant-like phenotype of NET knockout mice, which is not further altered by NET inhibitors, strongly indicates that the norepinephrine transporter is the primary target of this compound. These findings underscore the utility of knockout animal models in confirming drug-target engagement and elucidating the neurobiological basis of pharmacological interventions. This guide serves as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development, providing a clear and concise overview of the experimental data supporting the selective action of this compound.

References

A Comparative Neurochemical Profile of Nisoxetine and Other Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurochemical profiles of nisoxetine (B1678948) and other prominent norepinephrine (B1679862) reuptake inhibitors (NRIs). The information presented is intended to assist researchers in understanding the nuanced differences between these compounds, supported by quantitative data and detailed experimental methodologies.

Introduction to Norepinephrine Reuptake Inhibitors

Norepinephrine (NE) is a critical catecholamine neurotransmitter involved in a wide array of physiological and psychological processes, including attention, mood, and the sleep-wake cycle. The norepinephrine transporter (NET) is responsible for the reuptake of NE from the synaptic cleft, thereby terminating its signaling. Norepinephrine reuptake inhibitors (NRIs) are a class of drugs that block the NET, leading to an increase in the extracellular concentration of NE. This mechanism of action underlies their therapeutic use in conditions such as depression and attention-deficit/hyperactivity disorder (ADHD).

This compound, a potent and selective NRI, serves as a valuable research tool and a benchmark for the development of new noradrenergic compounds.[1] Understanding its neurochemical profile in comparison to other NRIs, such as atomoxetine (B1665822), reboxetine (B1679249), and viloxazine (B1201356), is crucial for elucidating their distinct therapeutic effects and side-effect profiles.

Comparative Binding Affinities

The primary determinant of an NRI's pharmacological effect is its binding affinity for the norepinephrine transporter. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to inhibit 50% of the radioligand binding to the transporter. A lower Ki value indicates a higher binding affinity.

Equally important is the selectivity of an NRI for the NET over other monoamine transporters, namely the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). Off-target binding to SERT or DAT can lead to different therapeutic effects and a distinct side-effect profile.

The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and other selected NRIs for the human norepinephrine, serotonin, and dopamine transporters.

CompoundNET Ki (nM)SERT Ki (nM)DAT Ki (nM)NET/SERT Selectivity RatioNET/DAT Selectivity Ratio
This compound 0.46158378343.5821.7
Atomoxetine 577145115.4290.2
Reboxetine 1.1129>10,000117.3>9090.9
Viloxazine 63017,300>100,00027.5>158.7

Data compiled from multiple sources.[2][3][4] It is important to note that Ki values can vary between studies depending on the experimental conditions.

Signaling Pathway of Norepinephrine Reuptake Inhibition

The mechanism of action of NRIs involves the competitive inhibition of the norepinephrine transporter. This blockage prevents the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby increasing its concentration and enhancing noradrenergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Norepinephrine (NE) Tyrosine -> L-DOPA -> Dopamine -> NE vesicle Synaptic Vesicle presynaptic->vesicle Packaging ne_cleft Norepinephrine (NE) vesicle->ne_cleft Release net Norepinephrine Transporter (NET) net->presynaptic ne_cleft->net Reuptake adrenoceptor Adrenergic Receptor ne_cleft->adrenoceptor Binding signal Postsynaptic Signaling adrenoceptor->signal nri This compound (or other NRI) nri->net Inhibition

Caption: Norepinephrine reuptake inhibition by NRIs.

Experimental Protocols

The following sections detail the methodologies for two key experiments used to characterize the neurochemical profiles of NRIs.

Radioligand Binding Assay for Transporter Affinity

This in vitro assay determines the binding affinity of a compound to a specific transporter by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

start Start prep Prepare cell membranes expressing NET start->prep radioligand Add radioligand (e.g., [3H]this compound) prep->radioligand competitor Add competing NRI (e.g., this compound) at varying concentrations radioligand->competitor incubate Incubate to reach equilibrium competitor->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash scintillation Measure radioactivity with a scintillation counter wash->scintillation analyze Analyze data to determine Ki scintillation->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the human norepinephrine transporter are prepared from cultured cells (e.g., HEK293 or CHO cells). Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format. For each concentration of the test compound, triplicate wells are prepared for total binding, non-specific binding, and competitor binding.

    • Total Binding: Contains cell membranes and the radioligand (e.g., [3H]this compound).

    • Non-specific Binding: Contains cell membranes, the radioligand, and a high concentration of a known non-labeled NRI to saturate all specific binding sites.

    • Competitor Binding: Contains cell membranes, the radioligand, and varying concentrations of the test compound (e.g., this compound).

  • Incubation: The plate is incubated at a specific temperature (e.g., 4°C) for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Microdialysis for Extracellular Neurotransmitter Levels

This in vivo technique allows for the measurement of extracellular neurotransmitter concentrations in specific brain regions of freely moving animals.

Experimental Workflow:

start Start surgery Surgically implant guide cannula into target brain region start->surgery recovery Allow animal to recover from surgery surgery->recovery probe Insert microdialysis probe through the guide cannula recovery->probe perfuse Perfuse probe with artificial cerebrospinal fluid (aCSF) probe->perfuse collect Collect dialysate samples at regular time intervals perfuse->collect administer Administer NRI (e.g., this compound) collect->administer collect_post Continue collecting dialysate samples administer->collect_post analyze Analyze neurotransmitter levels in dialysate (e.g., using HPLC-ECD) collect_post->analyze end End analyze->end

Caption: Workflow for an in vivo microdialysis experiment.

Detailed Methodology:

  • Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex) of an anesthetized animal (e.g., a rat). The cannula is secured with dental cement. The animal is allowed to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane at its tip.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Dialysate Collection: As the aCSF flows through the probe, neurotransmitters and other small molecules in the extracellular fluid diffuse across the semi-permeable membrane into the aCSF. The resulting fluid, called the dialysate, is collected at regular intervals (e.g., every 20 minutes) in small vials.

  • Drug Administration: After a stable baseline of neurotransmitter levels is established, the NRI is administered to the animal (e.g., via intraperitoneal injection).

  • Sample Analysis: The concentration of norepinephrine in the dialysate samples is quantified using a sensitive analytical technique, most commonly high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[3]

  • Data Analysis: The changes in extracellular norepinephrine levels following drug administration are calculated as a percentage of the baseline levels.

Conclusion

This compound stands out as a highly potent and selective norepinephrine reuptake inhibitor, making it an invaluable tool for preclinical research into the noradrenergic system. Its high selectivity for the norepinephrine transporter over serotonin and dopamine transporters minimizes confounding effects from other monoamine systems. In comparison, other NRIs like atomoxetine and reboxetine also exhibit high selectivity for NET, while viloxazine has a more complex pharmacological profile that includes effects on serotonin receptors.[3][4] The choice of an appropriate NRI for a particular research question will depend on the desired level of selectivity and the specific neurochemical effects being investigated. The experimental protocols detailed in this guide provide a foundation for the in vitro and in vivo characterization of these and other novel noradrenergic compounds.

References

Reproducibility of Nisoxetine-Induced Cognitive Enhancement: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the norepinephrine (B1679862) reuptake inhibitor, nisoxetine (B1678948), and its effects on cognitive function, with a focus on the reproducibility of these effects. Data from preclinical studies are compared with those of other cognitive-enhancing compounds, namely atomoxetine (B1665822) and vortioxetine (B1682262). This document is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development.

Comparative Efficacy on Cognitive Domains

The following tables summarize the available quantitative data from preclinical studies on the effects of this compound and comparator compounds on various cognitive domains. The data on this compound's cognitive effects are limited, which inherently constrains a direct assessment of reproducibility. In contrast, more extensive research on atomoxetine and vortioxetine allows for a more robust evaluation of their pro-cognitive profiles.

Table 1: Comparative Binding Affinities for Monoamine Transporters

CompoundNorepinephrine Transporter (NET) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Dopamine (B1211576) Transporter (DAT) Ki (nM)
This compound ~0.7 - 13.8[1][2]>1000[1]>1000[1]
Atomoxetine 5[3]77[3]1451[3]
Vortioxetine 1.6113>1000

Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding to the transporter. Lower values indicate higher affinity.

Table 2: Preclinical Efficacy on Cognitive Tasks

CompoundAnimal ModelCognitive TaskKey FindingsReference
This compound MiceFear ConditioningEnhanced short-term fear memory.[4]Pantoni et al., 2019[4]
Atomoxetine Rats5-Choice Serial Reaction Time Task (5C-SRTT)Improved accuracy (sustained attention) and reduced impulsivity.[5]Terry et al., 2019[5]
RatsRadial Arm Maze (RAM)Improved spatial reference memory.[5]Terry et al., 2019[5]
Aged MonkeysDelayed Match-to-Sample (DMTS)Attenuated distractor effects on accuracy (working memory).[5]Terry et al., 2019[5]
Vortioxetine Rats/MiceNovel Object RecognitionImproved recognition memory.[6]Bennabi et al., 2019[6]
Rats/MiceContextual Fear ConditioningImproved acquisition and retention of fear memory.[6]Bennabi et al., 2019[6]
Rats/MiceMorris Water MazeImproved spatial learning and memory.Dale et al., 2015

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing cognitive function in rodents, based on the types of studies cited in this guide.

Fear Conditioning

Objective: To assess associative learning and memory by pairing a neutral conditioned stimulus (e.g., a tone) with an aversive unconditioned stimulus (e.g., a mild footshock).

Methodology:

  • Habituation: The animal is placed in the conditioning chamber for a set period (e.g., 3 minutes) to acclimate.

  • Conditioning: A neutral stimulus (e.g., a 30-second tone) is presented, co-terminating with a mild footshock (e.g., 2 seconds, 0.5 mA). This pairing is typically repeated 2-3 times with an inter-trial interval.

  • Contextual Fear Memory Test: 24 hours after conditioning, the animal is returned to the same chamber, and freezing behavior (a fear response) is recorded for a set period (e.g., 5 minutes).

  • Cued Fear Memory Test: 48 hours after conditioning, the animal is placed in a novel context, and after a habituation period, the conditioned stimulus (the tone) is presented without the footshock. Freezing behavior is recorded during the tone presentation.

5-Choice Serial Reaction Time Task (5C-SRTT)

Objective: To assess sustained attention and impulsivity.

Methodology:

  • Apparatus: A chamber with five apertures, each of which can be illuminated. A food reward is delivered at a separate port.

  • Training: Animals are trained to nose-poke the illuminated aperture to receive a food reward. The stimulus duration is gradually decreased, and the inter-trial interval is varied to increase attentional demand.

  • Testing: Once trained, animals are tested on their ability to correctly identify the briefly illuminated aperture.

  • Measures:

    • Accuracy: Percentage of correct responses.

    • Omissions: Failure to respond to a stimulus.

    • Premature responses: Responding before the stimulus is presented (a measure of impulsivity).

    • Perseverative responses: Repeatedly responding at a location after a correct response has been made.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying mechanisms and experimental processes can aid in understanding the complex biological and methodological landscapes.

experimental_workflow cluster_subjects Subject Preparation cluster_treatment Treatment Administration cluster_testing Cognitive Assessment cluster_analysis Data Analysis & Interpretation Animal_Acclimation Animal Acclimation & Housing Habituation Habituation to Handling & Test Apparatus Animal_Acclimation->Habituation Randomization Randomization to Treatment Groups Habituation->Randomization Drug_Admin Drug Administration (this compound, Vehicle, etc.) Randomization->Drug_Admin Cognitive_Task Cognitive Task (e.g., Fear Conditioning) Drug_Admin->Cognitive_Task Data_Recording Automated Data Recording Cognitive_Task->Data_Recording Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Recording->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

References

Nisoxetine as a Positive Control for Norepinephrine Uptake Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate positive control is a critical step in ensuring the validity and accuracy of norepinephrine (B1679862) uptake assays. Nisoxetine (B1678948), a potent and selective norepinephrine reuptake inhibitor (NRI), is widely utilized for this purpose. This guide provides an objective comparison of this compound with other common NRIs, featuring supporting experimental data, detailed assay protocols, and visualizations to aid in experimental design and data interpretation.

Performance Comparison of Norepinephrine Reuptake Inhibitors

This compound distinguishes itself through its high potency and selectivity for the norepinephrine transporter (NET) over other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT).[1][2] This specificity is crucial for isolating the effects on norepinephrine uptake in experimental systems. Below is a comparative summary of the inhibitory potency (Ki and IC50 values) of this compound against two other commonly used positive controls, desipramine (B1205290) and reboxetine.

CompoundAssay TypeBiological SystemKi (nM)IC50 (nM)Selectivity (vs. SERT/DAT)Reference
This compound Radioligand Binding ([³H]this compound)Rat Frontal Cortex1.4 ± 0.1-NET > SERT (~1000-fold), NET > DAT (~400-fold)
Norepinephrine Uptake ([³H]NE)Rat Frontal Cortical Synaptosomes2.1 ± 0.3--
Radioligand Binding ([³H]this compound)Human NET (HEK293 cells)0.46 (R-isomer)-NET > SERT (~343-fold), NET > DAT (~822-fold)[2]
Desipramine Radioligand Binding ([³H]this compound)Rat Brain Membranes2-4-NET > SERT[3]
Norepinephrine Uptake ([³H]NE)Human Neocortical Synaptosomes0.88 ± 0.12-NET > SERT
Norepinephrine Uptake ([³H]NE)Rat Neocortical Synaptosomes0.94 ± 0.10-NET > SERT[4]
Norepinephrine Uptake ([³H]NE)SK-N-BE(2)C cells-23.1-[5]
Reboxetine Radioligand BindingHuman NET~5-15~10NET > SERT (~116-fold), NET > DAT (>909-fold)[2]
Norepinephrine Uptake ([³H]NE)Human Neocortical Synaptosomes1.2 ± 0.2-NET > SERT
Norepinephrine Uptake ([³H]NE)Rat Neocortical Synaptosomes1.1 ± 0.1-NET > SERT[4]

Signaling Pathways and Experimental Workflow

The primary mechanism of action for this compound and other NRIs is the competitive inhibition of the norepinephrine transporter (NET). This blockade prevents the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby increasing the extracellular concentration of norepinephrine and enhancing noradrenergic signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE_Vesicle->Synaptic_Cleft Release NET Norepinephrine Transporter (NET) NE_Synapse Norepinephrine (NE) NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Binding This compound This compound This compound->NET Inhibition

Norepinephrine reuptake inhibition by this compound.

A typical experimental workflow for assessing the potency of a test compound against the norepinephrine transporter using a positive control like this compound involves either a radioligand binding assay or a functional uptake assay.

Start Start Cell_Culture Culture hNET-expressing cells (e.g., HEK293) Start->Cell_Culture Assay_Prep Prepare assay plates with cells Cell_Culture->Assay_Prep Compound_Addition Add test compounds, positive control (this compound), and negative control Assay_Prep->Compound_Addition Radioligand_Addition Add radiolabeled substrate (e.g., [³H]Norepinephrine) Compound_Addition->Radioligand_Addition Incubation Incubate at controlled temperature and time Radioligand_Addition->Incubation Termination Terminate uptake/binding (e.g., rapid filtration) Incubation->Termination Measurement Quantify radioactivity (scintillation counting) Termination->Measurement Data_Analysis Calculate IC50/Ki values Measurement->Data_Analysis End End Data_Analysis->End

Workflow for a norepinephrine uptake assay.

Experimental Protocols

Below are detailed methodologies for two key experiments: a radioligand binding assay and a functional norepinephrine uptake assay.

Radioligand Binding Assay Using [³H]this compound

This assay measures the ability of a test compound to compete with radiolabeled this compound for binding to the norepinephrine transporter.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET)

  • [³H]this compound (specific activity ~70-90 Ci/mmol)

  • This compound (for non-specific binding)

  • Test compounds

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • 96-well microplates

  • Glass fiber filter mats (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation counter and scintillation cocktail

Procedure:

  • Cell Membrane Preparation:

    • Culture hNET-HEK293 cells to confluency.

    • Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

    • Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.

    • Resuspend the pellet in Assay Buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in fresh Assay Buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]this compound (final concentration ~1 nM), and 100 µL of membrane preparation (20-40 µg protein).

      • Non-specific Binding: 50 µL of 10 µM this compound, 50 µL of [³H]this compound, and 100 µL of membrane preparation.

      • Test Compound: 50 µL of test compound dilution, 50 µL of [³H]this compound, and 100 µL of membrane preparation.

    • Incubate the plate at 4°C for 2-3 hours.

  • Filtration and Measurement:

    • Rapidly filter the contents of the wells through the glass fiber filter mat using a cell harvester.

    • Wash the filters three times with ice-cold Wash Buffer.

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Norepinephrine Uptake Assay Using [³H]Norepinephrine

This assay directly measures the inhibition of norepinephrine uptake into cells expressing the NET.

Materials:

  • hNET-expressing cells (e.g., HEK293 or SK-N-BE(2)C)

  • [³H]Norepinephrine ([³H]NE)

  • This compound (as a positive control)

  • Test compounds

  • Krebs-Ringer-HEPES (KRH) buffer: 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline, pH 7.4.[5]

  • Wash buffer: Ice-cold KRH buffer without glucose, ascorbic acid, and pargyline.

  • 24-well or 96-well cell culture plates

  • Scintillation counter and scintillation cocktail

Procedure:

  • Cell Plating:

    • Seed hNET-expressing cells into 24-well or 96-well plates and grow to a confluent monolayer.

  • Uptake Assay:

    • On the day of the assay, wash the cells once with KRH buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or this compound (as a positive control) in KRH buffer for 10-20 minutes at room temperature or 37°C.

    • Initiate the uptake by adding [³H]NE (final concentration typically near the Km, e.g., 20 nM) to each well.

    • Incubate for a short period (e.g., 10-15 minutes) at the same temperature.

    • To determine non-specific uptake, a parallel set of wells should contain a high concentration of a known NET inhibitor like desipramine or this compound.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold wash buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 N NaOH or 1% SDS).

  • Measurement:

    • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

  • Data Analysis:

    • Subtract the non-specific uptake from all other measurements to obtain specific uptake.

    • Plot the percentage of inhibition of specific uptake against the log concentration of the test compound to determine the IC50 value.

By following these protocols and utilizing the comparative data provided, researchers can confidently employ this compound as a positive control and accurately interpret the results of their norepinephrine uptake assays.

References

Comparative Efficacy of Nisoxetine and Its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Nisoxetine (B1678948), a phenoxyphenylpropylamine, is a potent and highly selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has been instrumental in neuropharmacological research.[1][2] While it has not been clinically marketed, its structural framework has given rise to several important therapeutic agents. This guide provides a comparative analysis of the efficacy of this compound and its key structural analogs, offering quantitative data, experimental methodologies, and visual representations of underlying mechanisms for researchers, scientists, and drug development professionals.

Structure-Activity Relationship: The Basis of Selectivity

The pharmacological selectivity of this compound and its analogs for the norepinephrine transporter (NET) versus the serotonin (B10506) transporter (SERT) is largely determined by the substitution pattern on the aryloxy ring of the phenoxyphenylpropylamine scaffold.[3] A substituent in the 2' (ortho) position of the aryloxy ring generally confers selectivity for NET. In contrast, a substituent in the 4' (para) position favors selectivity for SERT.[3] Analogs like duloxetine, which feature a fused phenyl group at the 2' and 3' positions, exhibit dual inhibitory effects on both NET and SERT.[3]

This fundamental structure-activity relationship (SAR) explains the distinct pharmacological profiles of closely related compounds. For instance, this compound and atomoxetine, both with 2'-position substituents, are selective NRIs, while the well-known antidepressant fluoxetine, with a 4'-position substituent, is a selective serotonin reuptake inhibitor (SSRI).[3]

cluster_0 Phenoxyphenylpropylamine Scaffold cluster_3 Fused Ring at 2', 3' Positions scaffold Core Structure This compound This compound (2'-methoxy) scaffold->this compound Leads to atomoxetine Atomoxetine (2'-methyl) scaffold->atomoxetine Leads to reboxetine (B1679249) Reboxetine scaffold->reboxetine Leads to fluoxetine Fluoxetine (4'-trifluoromethyl) scaffold->fluoxetine Leads to paroxetine Paroxetine scaffold->paroxetine Leads to duloxetine Duloxetine scaffold->duloxetine Leads to selective_nri Selective NET Inhibition This compound->selective_nri atomoxetine->selective_nri reboxetine->selective_nri selective_ssri Selective SERT Inhibition fluoxetine->selective_ssri paroxetine->selective_ssri dual_inhibitor Dual NET/SERT Inhibition duloxetine->dual_inhibitor

Figure 1: Structure-Activity Relationship of Phenoxyphenylpropylamine Analogs.

Comparative Binding Affinities and Potency

The primary measure of a compound's efficacy at its molecular target is its binding affinity, commonly expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound and several key structural analogs at the human norepinephrine (NET), serotonin (SERT), and dopamine (B1211576) (DAT) transporters.

CompoundNET Ki (nM)SERT Ki (nM)DAT Ki (nM)Primary MechanismSelectivity (SERT/NET)Selectivity (DAT/NET)
This compound 0.8[1]~800[1]~320[1]Selective NRI~1000-fold~400-fold
Atomoxetine 5[4]77[4]1451[4]Selective NRI~15-fold~290-fold
(R)-Thiothis compound Potent NET activity similar to this compound[4]--Selective NRI--
Reboxetine 1.1134>10,000Selective NRI~122-fold>9000-fold
Fluoxetine 20012000Selective SSRI0.005-fold10-fold
Duloxetine 0.80.4120SNRI (Dual Inhibitor)0.5-fold150-fold

Note: Ki values can vary between studies based on experimental conditions. The values presented are representative figures from the cited literature.

Clinical Efficacy of Marketed Analogs

Several structural analogs of this compound have progressed to clinical use, primarily for the treatment of Major Depressive Disorder (MDD) and Attention-Deficit/Hyperactivity Disorder (ADHD).

  • Atomoxetine : Approved for the treatment of ADHD in children, adolescents, and adults.[5] Large, multicenter, placebo-controlled trials have demonstrated its efficacy in reducing both inattentive and hyperactive/impulsive symptoms.[6] It is considered an effective treatment option, and its lack of abuse potential may offer an advantage for some patients.[6]

  • Reboxetine : The first selective NRI to be marketed as an antidepressant.[7] Meta-analyses comparing reboxetine to SSRIs for MDD have found comparable response rates, suggesting similar efficacy.[8] However, the two classes of drugs exhibit different side-effect profiles.[8] Some broader meta-analyses of antidepressants have found reboxetine to be among the less efficacious options.[9]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and neurotransmitter uptake inhibition assays.

NET Radioligand Binding Assay

This assay measures the affinity of a test compound for the norepinephrine transporter by assessing its ability to compete with a radiolabeled ligand that binds specifically to the transporter.

Objective: To determine the inhibition constant (Ki) of a test compound for the human Norepinephrine Transporter (hNET).

Materials:

  • Cell membranes from a stable cell line expressing hNET (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]this compound (a high-affinity NET ligand).[10]

  • Test compounds (this compound and its analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl).[10]

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Reaction Setup: In each well of the microplate, add the assay buffer, a fixed concentration of [³H]this compound (typically near its Kd value, e.g., 1 nM), and varying concentrations of the test compound.

  • Incubation: Initiate the binding reaction by adding the hNET-expressing cell membranes. Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a set duration (e.g., 60-120 minutes) to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start: Prepare Reagents (hNET membranes, [3H]this compound, Test Compound) mix Mix Reagents in Microplate: Buffer + [3H]this compound + Test Compound + hNET membranes start->mix incubate Incubate to Reach Equilibrium (e.g., 60 min at 4°C) mix->incubate filter Rapid Filtration (Separates bound from unbound radioligand) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting (Measures radioactivity on filters) wash->count analyze Data Analysis: Calculate IC50 and Ki values count->analyze end End: Determine Binding Affinity (Ki) analyze->end

Figure 2: Workflow for a Competitive Radioligand Binding Assay.
Norepinephrine Uptake Inhibition Assay

This functional assay measures how effectively a compound inhibits the primary biological function of NET, which is to transport norepinephrine from the synaptic cleft back into the presynaptic neuron.

Objective: To determine the potency (IC50) of a test compound in inhibiting [³H]Norepinephrine uptake.

Materials:

  • Rat brain synaptosomes (or cells expressing hNET).

  • Radiolabeled neurotransmitter: [³H]Norepinephrine ([³H]NE).

  • Test compounds.

  • Assay buffer with appropriate ions.

  • Inhibitors for SERT and DAT (to ensure specific uptake by NET).

Procedure:

  • Preparation: Prepare synaptosomes from a specific brain region rich in noradrenergic terminals, such as the frontal cortex or hippocampus.[11]

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound for a short period (e.g., 10-15 minutes) at 37°C.

  • Uptake Initiation: Add a fixed concentration of [³H]NE to initiate the uptake process.

  • Incubation: Incubate for a short duration (e.g., 5-10 minutes) at 37°C. Run a parallel control reaction at 0-4°C to determine non-specific uptake.

  • Termination: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained by the synaptosomes on the filters using a scintillation counter.

  • Data Analysis: Specific uptake is calculated by subtracting the non-specific uptake (from the 0-4°C control) from the total uptake. The IC50 value is the concentration of the test compound that produces 50% inhibition of specific [³H]NE uptake. A strong correlation between a compound's ability to inhibit [³H]this compound binding and its ability to inhibit [³H]NE uptake validates that the binding site is associated with the transporter complex.[11]

Mechanism of Action at the Synapse

This compound and its NRI analogs exert their effects by binding to the norepinephrine transporter on the presynaptic neuron. This binding action blocks the reuptake of norepinephrine from the synaptic cleft. The resulting increase in the concentration and residence time of norepinephrine in the synapse enhances noradrenergic signaling to the postsynaptic neuron.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron presyn net Norepinephrine Transporter (NET) vesicle Vesicle with Norepinephrine (NE) release NE Release vesicle->release ne_synapse Norepinephrine (NE) release->ne_synapse 1. Firing ne_synapse->net Reuptake Path (Inhibited) receptor Adrenergic Receptor ne_synapse->receptor 3. Binds to Receptor This compound This compound / Analog This compound->net 2. Blocks Reuptake postsyn signal Postsynaptic Signal receptor->signal 4. Signal Transduction

Figure 3: Synaptic Mechanism of Norepinephrine Reuptake Inhibition.

References

Validating Behavioral Assays: A Comparative Guide to Nisoxetine as a Pharmacological Tool

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of behavioral assays is paramount for the accurate assessment of novel therapeutics. Nisoxetine (B1678948), a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI), serves as a critical pharmacological tool to dissect the role of the noradrenergic system in various behavioral paradigms. This guide provides a comparative analysis of this compound's performance against other monoamine reuptake inhibitors in key behavioral assays, supported by experimental data and detailed protocols.

This compound distinguishes itself through its high affinity and selectivity for the norepinephrine transporter (NET) over the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT), making it an invaluable tool for isolating noradrenergic pathways in preclinical research.[1] Its utility is particularly evident in assays sensitive to antidepressant and psychostimulant effects, where it helps to elucidate the specific contribution of norepinephrine to complex behaviors.

Comparative Efficacy in Preclinical Behavioral Assays

The following tables summarize the quantitative effects of this compound and comparator compounds in widely used behavioral assays for screening antidepressant and psychostimulant activity.

Forced Swim Test (FST)

The FST is a primary screening tool for antidepressants. The test measures the duration of immobility when a rodent is placed in an inescapable cylinder of water. A reduction in immobility is indicative of an antidepressant-like effect. Notably, NRIs and selective serotonin reuptake inhibitors (SSRIs) produce distinct behavioral profiles in this assay: NRIs typically increase climbing behavior, while SSRIs tend to increase swimming behavior.[2][3][4]

CompoundClassDose Range (mg/kg, i.p.)Effect on ImmobilityPredominant Active BehaviorSpeciesReference
This compound NRI5 - 20DecreaseClimbingRat/Mouse[5][6]
Desipramine (B1205290)NRI3.2 - 32DecreaseClimbingRat/Mouse[2][3][4][7][8][9][10]
ReboxetineNRI10 - 60 (chronic)DecreaseClimbingRat
FluoxetineSSRI10 - 40DecreaseSwimmingRat/Mouse[2][10][11]

Data presented is a synthesis from multiple sources. Specific experimental conditions may vary.

Tail Suspension Test (TST)

Similar to the FST, the TST is a behavioral despair model used to screen for antidepressants in mice. The duration of immobility is measured when a mouse is suspended by its tail.

CompoundClassDose Range (mg/kg, i.p.)Effect on ImmobilitySpeciesReference
This compound NRI10 - 20DecreaseMouse[12]
DesipramineNRI7.5 - 32DecreaseMouse[9][12][13][14]
ReboxetineNRI2 - 2.5DecreaseMouse[15][16]
ImipramineNRI/SSRI8 - 30DecreaseMouse[12][13][14]

Data presented is a synthesis from multiple sources. Specific experimental conditions may vary.

Locomotor Activity

Locomotor activity tests are used to assess the stimulant or sedative effects of compounds. This compound, as an NRI, can modulate locomotor activity, particularly in response to psychostimulants like amphetamine.

| Compound | Class | Dose Range (mg/kg, i.p.) | Effect on Spontaneous Locomotion | Effect on Amphetamine-Induced Hyperlocomotion | Species | Reference | |---|---|---|---|---|---| | This compound | NRI | 10 - 20 | Variable | Antagonism | Mouse |[5][6] | | Desipramine | NRI | 10 - 20 | Decrease (in novel environment) | Antagonism | Mouse |[17] | | Atomoxetine | NRI | 0.15 - 10 | No significant change or decrease | Not specified | Rat/Mouse | | | Bupropion | NDRI | 20 - 40 | Increase | Not specified | Mouse |[9] |

Data presented is a synthesis from multiple sources. NDRI: Norepinephrine-Dopamine Reuptake Inhibitor. Specific experimental conditions may vary.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of behavioral assays. Below are protocols for the Forced Swim Test and Tail Suspension Test, incorporating the use of this compound as a pharmacological tool.

Forced Swim Test (FST) Protocol (Rat)
  • Apparatus: A transparent plastic cylinder (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Drug Administration: Administer this compound (5, 10, or 20 mg/kg, i.p.) or vehicle 30 minutes before the test.

  • Procedure:

    • Place each rat individually into the swim cylinder for a 15-minute pre-test session 24 hours before the test session.

    • On the test day, place the rat in the cylinder for a 5-minute session.

    • Record the session using a video camera.

  • Data Analysis: Score the duration of immobility, swimming, and climbing behavior during the 5-minute test session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

Tail Suspension Test (TST) Protocol (Mouse)
  • Apparatus: A suspension box that allows for the mouse to hang freely without touching any surfaces. The tail is secured to a suspension bar using adhesive tape.

  • Animals: Male C57BL/6J mice (8-10 weeks old).[18]

  • Drug Administration: Administer this compound (10 or 20 mg/kg, i.p.) or vehicle 30 minutes before the test.

  • Procedure:

    • Secure the mouse's tail to the suspension bar with adhesive tape, approximately 1-2 cm from the tip.

    • The duration of the test is 6 minutes.

    • Record the session using a video camera.

  • Data Analysis: Score the total duration of immobility during the 6-minute test. Immobility is defined as the complete lack of movement.

Visualizing Mechanisms and Workflows

Norepinephrine Transporter (NET) Signaling Pathway

The primary mechanism of action for this compound is the blockade of the norepinephrine transporter (NET) in the presynaptic terminal. This inhibition leads to an accumulation of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.

NET_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) in Vesicles NE_release NE_vesicle->NE_release Action Potential NET Norepinephrine Transporter (NET) NE_synapse Norepinephrine (NE) NE_release->NE_synapse Exocytosis NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binding Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect Signal Transduction This compound This compound This compound->NET Inhibition

Caption: this compound blocks the norepinephrine transporter (NET), increasing synaptic norepinephrine.

Experimental Workflow for a Behavioral Assay

The following diagram illustrates a typical workflow for a behavioral assay validated with a pharmacological tool like this compound.

Behavioral_Assay_Workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Group_Assignment Random Group Assignment (Vehicle, this compound, Comparator) Animal_Acclimation->Group_Assignment Drug_Administration Drug Administration (e.g., i.p. injection) Group_Assignment->Drug_Administration Pre_Test_Period Pre-Test Period (e.g., 30 min) Drug_Administration->Pre_Test_Period Behavioral_Assay Behavioral Assay (e.g., FST, TST) Pre_Test_Period->Behavioral_Assay Video_Recording Video Recording Behavioral_Assay->Video_Recording Behavioral_Scoring Behavioral Scoring (Immobility, Climbing, etc.) Video_Recording->Behavioral_Scoring Statistical_Analysis Statistical Analysis Behavioral_Scoring->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: A standard workflow for conducting and analyzing a behavioral assay.

References

Safety Operating Guide

Safe Disposal of Nisoxetine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Nisoxetine, a potent and selective norepinephrine (B1679862) reuptake inhibitor used in research, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Improper disposal can lead to environmental contamination and pose health risks. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting.

Hazard Profile and Waste Classification

This compound is classified as a hazardous substance requiring specialized disposal procedures. Its hazard profile, summarized from safety data sheets (SDS), underscores the need for caution. Due to its significant environmental toxicity, particularly to aquatic life, this compound waste must be managed as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[1][2]

Table 1: Hazard Classification for this compound

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.
Serious Eye Damage Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure) May cause drowsiness or dizziness.
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.
Aquatic Toxicity (Chronic) Very toxic to aquatic life with long-lasting effects.

Step-by-Step Disposal Protocol for this compound Waste

This protocol applies to pure this compound, solutions containing this compound, and any materials contaminated with the compound (e.g., pipette tips, gloves, vials, and absorbent paper).

1. Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE to prevent exposure. This includes:

  • Impermeable gloves

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Segregation and Collection

  • Designate a Waste Stream: All waste contaminated with this compound must be segregated from general laboratory trash and other waste streams.

  • Use a Designated Container: Collect all this compound waste in a dedicated, leak-proof hazardous waste container.[2] The container must be compatible with the chemical properties of this compound and any solvents used.[3] Plastic containers are often preferred.[1]

  • Solid Waste: Place contaminated solids such as gloves, pipette tips, and empty vials directly into the designated hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a sealable, leak-proof container. Do not mix incompatible wastes.[3]

  • Sharps: Any chemically contaminated sharps (e.g., needles) must be disposed of in a labeled, puncture-resistant sharps container designated for chemical waste.[4]

3. Container Labeling

Proper labeling is crucial for safe handling and disposal by your institution's Environmental Health and Safety (EHS) department.

  • Attach a Hazardous Waste Label: As soon as you begin collecting waste, affix a completed EHS Hazardous Waste Label to the container.[3]

  • List all Contents: Clearly write the full chemical name, "this compound," and list all other chemical constituents, including solvents, with their approximate percentages.[1][3] Do not use abbreviations or chemical formulas.

  • Indicate Hazards: Check all applicable hazard boxes on the label (e.g., "Toxic").

  • Fill in Contact Information: Include the name of the principal investigator, the laboratory location, and the date the container was started.[1]

4. Storage of Waste Containers

  • Keep Containers Sealed: Waste containers must be kept tightly sealed except when adding waste.[1][3]

  • Designated Storage Area: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[1]

  • Secondary Containment: Liquid waste containers should be stored in secondary containment (e.g., a chemical-resistant tray or tub) to prevent spills.[3]

  • Avoid Incompatibles: Ensure the waste container is stored away from incompatible materials.[3]

5. Arranging for Disposal

  • Request a Pickup: Once the waste container is full, or before it exceeds your institution's storage time limits, request a waste pickup from your EHS office or the designated hazardous waste disposal contractor.[3]

  • Do Not Overfill: Do not exceed the 55-gallon limit for a satellite accumulation area.[1]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests.

Experimental Workflow for this compound Disposal

The following diagram illustrates the procedural workflow for the proper management and disposal of this compound waste in a research environment.

Nisoxetine_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Leak-Proof Hazardous Waste Container ppe->container segregate Segregate Waste: - Pure this compound - Contaminated Labware - Solutions container->segregate label_container Label Container with: - 'Hazardous Waste' - Full Chemical Names & % - PI Name & Date segregate->label_container store Store Sealed Container in Designated Satellite Accumulation Area label_container->store containment Use Secondary Containment for Liquid Waste store->containment pickup Request Waste Pickup from EHS When Full containment->pickup end End: EHS Collects for Incineration pickup->end drain DO NOT Dispose Down Drain trash DO NOT Dispose in Regular Trash

Caption: Workflow for the safe disposal of this compound waste.

Regulatory Framework

The disposal of pharmaceutical and chemical waste is governed by strict federal and state regulations. The primary regulatory bodies in the United States are the Environmental Protection Agency (EPA), which oversees hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which regulates controlled substances.[5][6][7][8] Research institutions must adhere to these regulations, and their EHS departments provide specific guidance to ensure compliance.[8] Always consult your institution's specific policies and EHS office for guidance.

References

Personal protective equipment for handling Nisoxetine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Nisoxetine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

The required Personal Protective Equipment (PPE) for handling this compound varies depending on the physical form of the compound and the solvent used. A summary of recommended PPE is provided in the table below. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact product you are using, as formulations can differ.

Operation Solid this compound Hydrochloride This compound in Flammable/Hazardous Solvent
Eye Protection Safety glasses with side shieldsChemical splash goggles or face shield
Hand Protection Standard laboratory gloves (e.g., nitrile)Chemical-resistant gloves (consult SDS for solvent compatibility)
Body Protection Laboratory coatFlame-retardant laboratory coat
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated.Work in a certified chemical fume hood. Use a NIOSH-approved respirator with appropriate cartridges if engineering controls are not available or sufficient.
Emergency Procedures

In the event of an emergency, follow these procedures:

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Handling and Storage
  • Engineering Controls : When handling this compound, especially in powdered form or when preparing solutions, work in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.[1]

  • Hygiene Measures : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[2]

  • Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[3] For long-term storage of solid-form products, -20°C is recommended.[4] Stock solutions are typically stored at -80°C.[4]

Disposal Plan

This compound and any contaminated materials should be treated as hazardous waste.

  • Waste Collection : Collect all waste materials, including unused this compound, contaminated labware (e.g., pipette tips, gloves), and solutions, in a designated and properly labeled hazardous waste container.[1]

  • Disposal Method : The recommended method for the disposal of hazardous pharmaceutical waste is incineration at a permitted facility.[1] Do not dispose of this compound down the drain or in regular trash.[1]

  • Institutional Guidelines : Always follow your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[1][5]

Visual Guides

The following diagrams illustrate key procedures for handling this compound safely.

Nisoxetine_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Consult SDS ppe Don Appropriate PPE start->ppe setup Prepare Work Area (Fume Hood) ppe->setup weigh Weigh Solid this compound setup->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate waste Segregate Hazardous Waste decontaminate->waste dispose Dispose via EHS waste->dispose

Caption: Workflow for safely handling this compound from preparation to disposal.

Nisoxetine_Exposure_Response This compound Exposure Response cluster_responses This compound Exposure Response exposure Exposure Occurs skin Skin Contact: Wash with soap and water for 15 min. exposure->skin eye Eye Contact: Flush with water for 15 min. exposure->eye inhalation Inhalation: Move to fresh air. exposure->inhalation ingestion Ingestion: Do NOT induce vomiting. exposure->ingestion seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Immediate response actions for different types of this compound exposure.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.